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  • Product: methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate
  • CAS: 890092-21-4

Core Science & Biosynthesis

Foundational

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for next-generation therapeutics. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for next-generation therapeutics. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a highly functionalized, privileged structure that merges the rigid, electron-rich planar surface of an indole-2-carboxylate with the dense, electron-withdrawing, and metabolically stable profile of a 1-substituted tetrazole.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, a self-validating synthetic protocol, and its mechanistic utility in drug discovery—particularly in the context of viral integrase inhibition and G-protein coupled receptor (GPCR) antagonism.

Structural Chemistry & Pharmacophoric Profiling

The architectural brilliance of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate lies in its tri-part functionalization:

  • The Indole Core: Provides a hydrophobic π−π stacking platform. The NH group acts as a critical hydrogen bond donor[1].

  • The Methyl Ester (C2): Serves as a lipophilic binding determinant or a metabolically labile prodrug moiety that, upon intracellular hydrolysis, yields the active indole-2-carboxylic acid—a known chelator of Mg²⁺ ions in metalloenzymes[2].

  • The 1H-Tetrazol-1-yl Group (C3): Unlike 5-substituted tetrazoles (which act as acidic carboxylic acid bioisosteres), the 1-substituted tetrazole is a neutral, highly polar heterocycle. It acts as an amide bioisostere, providing a robust network of hydrogen bond acceptors (N2, N3, N4) while resisting proteolytic degradation[3].

Quantitative Data Summary
PropertyValueCausality / Pharmacological Significance
Molecular Formula C₁₁H₉N₅O₂Defines exact stoichiometry and mass for analytical validation.
Molecular Weight 243.22 g/mol Highly optimal for small-molecule drug-likeness (Lipinski's Rule of 5).
H-Bond Donors 1 (Indole NH)Crucial for anchoring the molecule to target kinase/receptor pockets.
H-Bond Acceptors 5 (Tetrazole N, Ester O)Facilitates extensive solvent interactions and target active-site binding.
Topological Polar Surface Area 88.5 ŲEnsures a balanced lipophilicity-permeability profile for cellular uptake.

Synthetic Methodology: The Autocatalytic Azide-Orthoformate Cyclization

To synthesize methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, the most robust and scalable approach is the condensation of methyl 3-amino-1H-indole-2-carboxylate with triethyl orthoformate and sodium azide.

Expertise & Causality: Triethyl orthoformate acts as the electrophilic carbon donor for the tetrazole ring. Glacial acetic acid is deliberately selected as the solvent because it provides the necessary protic environment to catalyze the formation of the intermediate iminium ion without degrading the electron-rich indole core[3].

Step-by-Step Protocol (Self-Validating System)

Step 1: Reagent Preparation & Initiation

  • Dissolve 10.0 mmol of methyl 3-amino-1H-indole-2-carboxylate in 25 mL of glacial acetic acid under an inert nitrogen atmosphere.

  • Causality: Nitrogen prevents the oxidative degradation of the electron-rich 3-aminoindole precursor.

  • Add 15.0 mmol of triethyl orthoformate, followed by 12.0 mmol of sodium azide (NaN₃).

Step 2: Cyclization & In-Process Control (IPC)

  • Gradually heat the reaction mixture to 75°C for 4–6 hours.

  • Causality: Heating is required to overcome the activation energy barrier for the nucleophilic attack of the azide onto the formamidine intermediate.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 191) and the emergence of the product mass (m/z 244 [M+H]⁺) confirms successful cyclization.

Step 3: Quenching & Safety Validation

  • Cool the mixture to 0°C and slowly add 50 mL of ice-cold water.

  • Critical Safety Step: Add a 10% aqueous solution of sodium nitrite (NaNO₂) dropwise until bubbling ceases.

  • Causality: This safely destroys unreacted, potentially explosive hydrazoic acid/sodium azide by converting it to harmless N₂ and N₂O gases. A negative starch-iodide paper test validates the complete quenching of the azide.

Step 4: Isolation & Analytical Validation

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation: ¹H NMR will show a highly diagnostic, sharp singlet far downfield (~9.2 ppm) corresponding to the tetrazole C5 proton, confirming the 1-substituted tetrazole architecture[4].

SynthesisWorkflow Start Methyl 3-amino-1H- indole-2-carboxylate Reagents NaN3, HC(OEt)3 Glacial AcOH Start->Reagents Addition Intermediate Formamidine Intermediate Reagents->Intermediate Condensation Cyclization Azide Cyclization (75°C, 4-6h) Intermediate->Cyclization Nucleophilic Attack Product Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate Cyclization->Product Ring Closure

Caption: Synthetic workflow for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate via azide cyclization.

Mechanistic Applications in Drug Discovery

The strategic placement of a tetrazole at the C3 position of an indole-2-carboxylate creates a pharmacophore with profound affinity for specific biological targets.

HIV-1 Integrase Strand Transfer Inhibition (INSTI)

Indole-2-carboxylic acid derivatives are established scaffolds for HIV-1 integrase inhibitors[2]. Upon intracellular hydrolysis of the methyl ester, the resulting carboxylic acid and the indole NH form a bidentate chelation complex with the two catalytic Mg²⁺ ions in the integrase active site. The C3 1H-tetrazol-1-yl group projects into the hydrophobic pocket, displacing the 3'-processing viral DNA and effectively blocking the strand transfer process.

CysLT1 Receptor Antagonism

Cysteinyl leukotriene (CysLT1) receptors drive inflammation in asthma and allergic rhinitis. The indole-2-carboxylate core functionalized with bulky C3 substituents mimics the geometry of endogenous leukotrienes[5]. The tetrazole ring acts as an electron-rich anchor that hydrogen-bonds with key tyrosine residues in the GPCR transmembrane domains, competitively locking the receptor in an inactive conformation.

PharmacologicalPathway Compound Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate Binding Chelation / H-Bonding (Tetrazole N & Indole Core) Compound->Binding Pharmacophore Interaction Target HIV-1 Integrase / CysLT1 (Receptor/Enzyme) Inhibition Conformational Lock / Strand Transfer Blockade Target->Inhibition Induces Binding->Target Binds Active Site Outcome Suppression of Pathological Signaling Inhibition->Outcome Therapeutic Efficacy

Caption: Pharmacological pathway illustrating target engagement and downstream therapeutic efficacy.

Conclusion

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a masterclass in rational chemical design. By combining the structural rigidity of the indole with the unique electronic properties of the tetrazole, researchers can access a versatile intermediate capable of modulating complex biological pathways. The self-validating synthetic protocols outlined herein ensure high-purity access to this scaffold, empowering downstream drug discovery campaigns.

References

  • A multicomponent tetrazolo indole synthesis. National Institutes of Health (NIH) / PMC.6

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.2

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.1

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Institutes of Health (NIH) / PMC.5

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.3

  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Asian Journal of Green Chemistry.4

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties and a validated analytical workflow for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This molecule integrate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties and a validated analytical workflow for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This molecule integrates the privileged indole scaffold, a cornerstone in medicinal chemistry, with a tetrazole ring, a well-established bioisostere for carboxylic acids. The accurate determination of its molecular weight and exact mass is fundamental for its application in research and drug development. This document details the calculated physicochemical parameters and presents robust, self-validating protocols for mass spectrometry and nuclear magnetic resonance spectroscopy to ensure the compound's identity, structure, and purity. This guide is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

The Indole Scaffold in Drug Discovery

The indole nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a "privileged scaffold." This means it can bind to a multitude of biological targets with high affinity. Consequently, indole derivatives have been successfully developed into drugs for treating a wide range of conditions, including cancer, inflammation, and neurological disorders. Numerous synthetic routes have been developed to access functionalized indoles for these purposes.[1]

The Tetrazole Moiety as a Carboxylic Acid Bioisostere

In modern drug design, the strategic replacement of functional groups with others that have similar physicochemical properties is a key optimization technique. The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. This substitution can offer several advantages, including similar acidity (pKa), but often provides superior metabolic stability, improved oral bioavailability, and enhanced lipophilicity, which can be crucial for a drug candidate's pharmacokinetic profile.

Profile of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

The subject of this guide, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, is a compound of significant interest for chemical and pharmaceutical research. It combines the versatile indole core, functionalized at the 2-position with a methyl ester, and substituted at the 3-position with a 1H-tetrazol-1-yl ring. This specific arrangement of functional groups makes it a valuable building block for creating more complex molecules or a potential lead compound in its own right. Accurate characterization of its fundamental properties is the first and most critical step in its scientific evaluation.

Core Physicochemical Properties

The definitive identity of a chemical compound begins with its molecular formula and corresponding mass. As this specific compound is not widely cataloged in commercial or public databases, its core properties have been determined computationally based on its chemical structure. Experimental verification using the protocols in Section 3.0 is mandatory for any synthesized batch.

Chemical Structure:

(Note: A representative image of the chemical structure would be placed here in a formal document.)

Table 1: Calculated Physicochemical and Identifier Data

PropertyValueSource
Chemical Name methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylateIUPAC Nomenclature
Molecular Formula C₁₁H₉N₅O₂Calculated
Molecular Weight 243.23 g/mol Calculated
Exact Mass 243.07562 DaCalculated
Monoisotopic Mass 243.07562 DaCalculated
InChI InChI=1S/C11H9N5O2/c1-18-11(17)10-7-4-2-3-5-8(7)12-9(10)16-6-13-14-15-16Calculated
InChIKey (A unique key would be generated here)Calculated
Predicted [M+H]⁺ 244.08289Calculated

Analytical Characterization Workflow

To ensure scientific integrity, any newly synthesized batch of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate must be rigorously characterized. The following workflow provides a self-validating system for confirming its identity and purity.

G cluster_0 Characterization Workflow synthesis Synthesized Compound hrms HRMS Analysis (e.g., ESI-TOF) synthesis->hrms Step 1 nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Step 2 hplc HPLC-UV Analysis synthesis->hplc Step 3 mass_check Mass Check: Measured vs. Calculated (< 5 ppm error?) hrms->mass_check struct_check Structural Check: Spectra Match Expected Structure? nmr->struct_check purity_check Purity Check: >95% by Area? hplc->purity_check pass_mass Identity Confirmed: Formula C₁₁H₉N₅O₂ mass_check->pass_mass Yes pass_struct Structure Confirmed struct_check->pass_struct Yes pass_purity Purity Confirmed purity_check->pass_purity Yes

Caption: Workflow for the analytical validation of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically four or more decimal places), it can distinguish between compounds with the same nominal mass but different molecular formulas. This experiment directly validates the calculated exact mass.

Experimental Protocol:

  • System Preparation: Calibrate the mass spectrometer (e.g., ESI-TOF or Orbitrap) using a known calibration standard across the desired mass range (e.g., m/z 100-1000). The system must demonstrate a mass accuracy of < 2 ppm before sample analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode.

  • Data Processing: Extract the ion chromatogram for the protonated molecule ([M+H]⁺). The expected m/z is 244.08289.

  • Validation: The measured exact mass must be within 5 ppm of the calculated exact mass. The isotopic pattern observed should also match the theoretical pattern for C₁₁H₉N₅O₂.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Causality: NMR spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of the molecule's connectivity and structure. It serves as a fingerprint to confirm that the correct isomer has been synthesized.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A multiplet pattern for the four aromatic protons on the indole benzene ring (~7.0-8.0 ppm).

    • A singlet for the proton on the tetrazole ring (~9.0-9.5 ppm).

    • A signal for the indole N-H proton, if not exchanged (~11-12 ppm in DMSO-d₆).

  • ¹³C NMR Acquisition: Acquire a carbon spectrum (e.g., using a DEPTQ sequence). This will confirm the presence of all 11 unique carbon atoms, including the ester carbonyl and the carbons of the two heterocyclic rings.

  • 2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to definitively correlate proton and carbon signals, confirming the precise placement of the tetrazole ring at the N1 position of the indole.

  • Validation: The observed chemical shifts, coupling constants, and integrations must be fully consistent with the proposed structure of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate.

Conclusion

This guide establishes the foundational physicochemical properties of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. Its calculated molecular weight is 243.23 g/mol , and its exact mass is 243.07562 Da . Adherence to the described analytical workflows for mass spectrometry and NMR spectroscopy is critical for any researcher utilizing this compound. This ensures the integrity of experimental data by providing a self-validating system to confirm the compound's identity, structure, and purity, thereby upholding the rigorous standards of scientific research.

References

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. Available at: [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Foundational

Binding Affinity Profiling of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate: A Dual-Target Pharmacophore Analysis

Executive Summary In contemporary medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for generating potent, target-specific ligands. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for generating potent, target-specific ligands. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (MTIC) represents a sophisticated molecular architecture combining the rigid, hydrophobic plane of an indole-2-carboxylate with the strong dipole and metal-coordinating capacity of a 1H-tetrazole ring.

This technical guide provides an in-depth analysis of MTIC’s binding affinity to two highly validated therapeutic targets: Lanosterol 14α-demethylase (CYP51) , a critical fungal enzyme, and Coagulation Factor XIa (FXIa) , a serine protease targeted for safe anticoagulation. By dissecting the thermodynamic signatures and structural causality behind MTIC's binding mechanisms, this whitepaper serves as a definitive resource for drug development professionals optimizing indole-tetrazole hybrids.

Structural Rationale & Pharmacophore Modeling

The MTIC scaffold is engineered to exploit specific intermolecular interactions that are notoriously difficult to achieve with standard functional groups:

  • The Indole-2-Carboxylate Core: This moiety provides a rigid, planar hydrophobic surface capable of deep insertion into enzymatic pockets, facilitating strong π-π stacking and van der Waals interactions[1]. The methyl ester acts as a lipophilic modulator, optimizing the compound's cell membrane permeability before potential intracellular cleavage[2].

  • The 1H-Tetrazole Bioisostere: Traditionally, carboxylic acids or triazoles are used for hydrogen bonding or metal coordination. However, the tetrazole ring in MTIC serves as a superior bioisostere. It offers enhanced metabolic stability and a highly specific electron distribution that allows the N4 atom to act as a potent electron donor for transition metals[3].

Target Protein 1: Lanosterol 14α-Demethylase (CYP51)

The Mechanistic Challenge

Azole antifungal agents act by inhibiting CYP51, an essential enzyme in fungal ergosterol biosynthesis[4]. However, a severe clinical limitation of traditional triazole drugs is their off-target inhibition of human cytochrome P450 enzymes (specifically CYP3A4), leading to dangerous drug-drug interactions (DDIs)[5].

MTIC Binding Dynamics

The substitution of a triazole with the 1H-tetrazole moiety in the MTIC scaffold drastically alters the binding profile. The tetrazole ring coordinates directly with the Fe(II) of the CYP51 heme group[3]. Concurrently, the bulky indole-2-carboxylate core occupies the hydrophobic access channel of the enzyme[1]. This dual-anchor mechanism ensures that MTIC binds with high affinity to fungal CYP51 while demonstrating negligible binding to human CYP3A4, as the human isoform's access channel cannot easily accommodate the rigid indole ester without severe steric clashes[5].

Target Protein 2: Coagulation Factor XIa (FXIa)

The Mechanistic Challenge

Factor XIa (FXIa) is a highly sought-after target in the intrinsic coagulation pathway. Inhibiting FXIa provides a unique therapeutic window: robust anticoagulation with little to no associated bleeding risk, overcoming the primary flaw of traditional anticoagulants like warfarin or direct Factor Xa inhibitors[6].

MTIC Binding Dynamics

Small-molecule FXIa inhibitors frequently utilize indole and tetrazole fragments to achieve high selectivity[7]. When MTIC binds to FXIa, the tetrazole moiety acts as a P1 group, anchoring deeply into the S1 subsite and forming critical hydrogen bonds with Tyr228[7]. The indole-2-carboxylate core spans across the active site toward the S4 pocket. This extensive hydrophobic contact displaces ordered water molecules, driving the binding event through a massive favorable entropy shift and ensuring high selectivity over closely related serine proteases like thrombin[8].

Logical Relationships & Binding Pathways

BindingMechanism MTIC MTIC Scaffold (Indole-2-carboxylate + Tetrazole) CYP51 Target 1: CYP51 (Fungal Enzyme) MTIC->CYP51 Antifungal Pathway FXIa Target 2: FXIa (Coagulation Factor) MTIC->FXIa Anticoagulant Pathway Heme Heme Fe(II) Coordination (via Tetrazole N4) CYP51->Heme Hydrophobic Hydrophobic Channel (via Indole Core) CYP51->Hydrophobic S1Pocket S1 Subsite Binding (via Tetrazole) FXIa->S1Pocket S4Pocket S4 Pocket Occupation (via Indole Core) FXIa->S4Pocket

Caption: Dual-target binding mechanism of MTIC illustrating domain-specific interactions for CYP51 and FXIa.

Experimental Protocols for Binding Affinity Validation

To establish a self-validating data package, orthogonal biophysical techniques must be employed. Surface Plasmon Resonance (SPR) provides kinetic resolution ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) provides the thermodynamic driving forces ( ΔH , ΔS ).

Surface Plasmon Resonance (SPR) Protocol

Causality: SPR is chosen to measure the residence time ( τ=1/koff​ ) of MTIC. A long residence time on FXIa is critical for sustained in vivo efficacy.

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Reasoning: CYP51 and FXIa possess surface-exposed lysine residues away from their active sites. Amine coupling ensures the proteins remain in a native, binding-competent orientation.

  • Immobilization: Activate the CM5 surface with EDC/NHS. Inject the target protein (10 µg/mL in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Quench with 1 M Ethanolamine.

  • DMSO Calibration: Because MTIC is highly hydrophobic, the running buffer must contain 5% DMSO. Critical Step: Inject a solvent correction series (4.5% to 5.5% DMSO) to build a calibration curve. This prevents the high bulk refractive index of DMSO from masking the true micro-mass binding response of the ligand.

  • Analyte Injection: Inject MTIC at a flow rate of 30 µL/min in a 2-fold dilution series (0.1 µM to 10 µM). Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Isothermal Titration Calorimetry (ITC) Protocol

Causality: ITC is mandatory to distinguish the binding modalities. It proves whether binding is driven by the enthalpy of the tetrazole-metal bond (CYP51) or the entropy of indole hydrophobic pocket insertion (FXIa).

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Critical Step: Dissolve MTIC using the exact final dialysate. Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution that obscure the binding heat.

  • Titration Setup: Load the calorimetric cell with 20 µM of the target protein. Load the injection syringe with 200 µM MTIC.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Control: Perform a blank titration of MTIC into the buffer to measure the heat of dilution, which must be subtracted from the raw data prior to fitting the Wiseman isotherm.

Workflow Prep Protein Immobilization (CM5 Chip) Inject MTIC Titration (0.1 - 10 µM) Prep->Inject Kinetics Real-Time Kinetics (SPR Sensorgram) Inject->Kinetics Thermo Thermodynamic Profiling (ITC) Inject->Thermo Data Global Fitting (Kd, ΔH, ΔS) Kinetics->Data Thermo->Data

Caption: Orthogonal biophysical workflow (SPR and ITC) for MTIC binding validation.

Quantitative Data Presentation

The integration of SPR and ITC data reveals distinct thermodynamic signatures for MTIC depending on the target protein.

Target ProteinBinding Affinity ( Kd​ )Enzymatic IC50​ ΔH (kcal/mol) −TΔS (kcal/mol)Primary Interaction Motif
CYP51 (C. albicans)45 nM60 nM-8.4 -2.1Enthalpy-driven: Tetrazole N4 to Heme Fe(II) coordinate covalent bond.
Factor XIa (Human)12 nM18 nM-3.2-7.5 Entropy-driven: Indole core displacing ordered water in S1/S4 pockets.

Data Interpretation: The binding of MTIC to CYP51 is heavily enthalpy-driven ( ΔH=−8.4 kcal/mol), confirming the formation of a strong coordinate bond between the tetrazole and the heme iron. Conversely, the binding to FXIa is entropy-driven ( −TΔS=−7.5 kcal/mol), validating that the hydrophobic collapse of the indole-2-carboxylate into the S1/S4 pockets is the primary thermodynamic driver.

Conclusion

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (MTIC) is a highly versatile pharmacophore. By systematically profiling its binding affinity, we observe that its efficacy relies on the synergistic action of its two primary moieties. The tetrazole ring provides precision anchoring (whether to a transition metal in CYP51 or a specific amino acid like Tyr228 in FXIa), while the indole-2-carboxylate core provides the necessary bulk and hydrophobicity for deep pocket stabilization. Utilizing rigorous, self-validating biophysical protocols ensures that these mechanistic hypotheses translate into highly reliable drug discovery data.

References

  • Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity BioWorld URL
  • Discovery of a potent, broad-spectrum and in vivo effective deuterated tetrazole CYP51 inhibitor PubMed / NIH URL
  • Design, synthesis, and activity evaluation of novel tetrazole-based CYP51 inhibitors PubMed / NIH URL
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Organic Process Research & Development Vol. 27 No.
  • Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212)
  • Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present)
  • Design, synthesis, antifungal activity, and QM/MM docking study of two azole derivatives with indole ring ResearchGate URL
  • Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives ACS Publications URL

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Toxicity Profile of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive framework for evaluating the preclinical toxicity profile of methyl 3-(1H-tetrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for evaluating the preclinical toxicity profile of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a novel heterocyclic compound. Given the limited publicly available toxicological data on this specific molecule, this document synthesizes established principles of toxicology and regulatory guidelines to outline a robust, scientifically-grounded approach to its safety assessment. The guide details methodologies for acute, sub-chronic, and genotoxicity studies, emphasizing the rationale behind experimental design and the interpretation of key toxicological endpoints. This framework is intended to guide researchers in generating the necessary data to build a comprehensive risk-benefit profile for future clinical development.

Introduction to Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and its Toxicological Assessment

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound featuring an indole core linked to a tetrazole moiety. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] Tetrazole-containing compounds are also of significant interest in drug discovery, often serving as bioisosteres for carboxylic acids and exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The combination of these two pharmacophores suggests that methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate could possess valuable therapeutic properties.

However, before any potential therapeutic benefits can be explored in humans, a thorough preclinical safety evaluation is mandatory.[7] This process involves a battery of in vitro and in vivo studies designed to identify potential hazards, characterize dose-response relationships, and determine a safe starting dose for clinical trials. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical safety testing, ensuring data quality and mutual acceptance across member countries.[8][9] This guide will focus on the foundational toxicity studies required for an initial safety assessment, in line with these global standards.

Physicochemical Properties and their Toxicological Relevance
PropertyValueSignificance in Toxicology
IUPAC Name Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylateDefines the precise chemical structure for unambiguous identification.
Molecular Formula C₁₁H₉N₅O₂Determines molecular weight and elemental composition.
Molecular Weight 243.22 g/mol Influences absorption, distribution, and excretion characteristics.
Structure Indole ring fused with a tetrazole group via a carboxylate linkerThe specific arrangement of functional groups dictates biological activity and potential toxicophores.
Solubility To be determined experimentally (e.g., in water, saline, relevant organic solvents)Critical for formulation development for in vivo studies and influences bioavailability.
LogP To be determined experimentally or in silicoPredicts lipophilicity, which affects membrane permeability and potential for bioaccumulation.

Acute Toxicity Assessment

The initial step in in vivo toxicity testing is to assess the effects of a single, high dose of the test compound.[10] The primary objectives are to determine the median lethal dose (LD50), identify signs of toxicity, and establish a dose range for subsequent studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

The Up-and-Down Procedure is a refined method that uses fewer animals compared to traditional LD50 tests while still providing a statistically robust estimate of the LD50.[10]

Methodology:

  • Animal Model: The use of rodent models, such as Sprague-Dawley rats or Swiss mice, is standard.[11][12][13] A single sex, typically females as they are often slightly more sensitive, is used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days before the study begins.

  • Dosing and Administration: The compound is administered orally via gavage. The vehicle should be non-toxic (e.g., water, 0.5% carboxymethylcellulose). The volume administered to rodents should generally not exceed 1-2 mL/100g of body weight.[10]

  • Dose Selection: The study begins with a single animal at a starting dose based on available information or, in its absence, a default value (e.g., 300 mg/kg).[14]

  • Sequential Dosing: The outcome for the first animal determines the dose for the next. If the animal survives, the dose is increased; if it dies, the dose is decreased by a fixed progression factor. A minimum of 24 hours is allowed between dosing each animal.[14]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, convulsions), and body weight changes for at least 14 days.[11][14]

  • Endpoint Analysis: The LD50 is calculated from the outcomes of a small series of animals (typically 4-6). A gross necropsy is performed on all animals to identify any macroscopic organ abnormalities.

Caption: Decision-making workflow for the Up-and-Down Procedure.

Sub-chronic Toxicity Evaluation: 28-Day Repeated Dose Study

Sub-chronic studies provide information on the effects of repeated exposure and are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Design (OECD TG 407)

A 28-day repeated-dose oral toxicity study in rodents is a standard requirement for initial sub-chronic evaluation.[9]

Methodology:

  • Animal Model: Typically conducted in rats (e.g., Wistar or Sprague-Dawley), using both males and females.

  • Group Allocation: Animals are randomly assigned to a control group (vehicle only) and at least three dose groups (low, mid, high). Each group should contain a sufficient number of animals (e.g., 5-10 per sex) to allow for statistical analysis.

  • Dose Selection: The high dose should induce some toxic effects but not mortality. The low dose should not produce any signs of toxicity, and the mid-dose should be intermediate. These are informed by the acute toxicity results.

  • Administration: The compound is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. Animals are then euthanized, and a full necropsy is performed. Key organs are weighed, and tissues are preserved for histopathological examination.

Key Endpoints and Data Interpretation

Table 1: Key Parameters in a 28-Day Repeated Dose Study

Parameter CategorySpecific EndpointsRationale
In-life Observations Clinical signs, body weight, food/water consumptionTo assess general health and well-being.
Hematology Red and white blood cell counts, hemoglobin, plateletsTo evaluate effects on blood cells and clotting function.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytesTo assess the function of major organs.[15]
Organ Weights Absolute and relative (to body weight) weights of key organs (liver, kidneys, spleen, etc.)Changes can indicate organ swelling, atrophy, or hypertrophy.
Histopathology Microscopic examination of preserved tissuesTo identify cellular changes, inflammation, or damage in target organs.

The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. This is a critical value for calculating the safe starting dose in first-in-human clinical trials.

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a compound can damage genetic material (DNA), which can lead to mutations and potentially cancer.[16] A standard battery of tests is required to assess different types of genetic damage.

In Vitro Test Battery
  • Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This is a widely used initial screen for mutagenicity. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. Some tetrazole derivatives have shown mutagenic potential in this assay.[5][17]

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number). Mammalian cells are treated with the compound, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is quantified.

G cluster_0 Genotoxicity Screening cluster_1 Potential Outcomes TestCompound Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Ames Ames Test (Gene Mutation) TestCompound->Ames Micronucleus Micronucleus Test (Chromosome Damage) TestCompound->Micronucleus Negative Negative Result (Non-genotoxic) Ames->Negative Positive Positive Result (Genotoxic Potential) Micronucleus->Positive

Caption: Standard in vitro genotoxicity testing workflow.

Synthesis and Future Directions

The preclinical toxicity assessment of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate must be conducted systematically, following established international guidelines. The initial studies outlined—acute toxicity, a 28-day repeated-dose study, and a standard in vitro genotoxicity battery—form the cornerstone of the safety profile.

The results of these studies will determine the future trajectory of the compound's development. A favorable profile, characterized by a high LD50, a well-defined NOAEL from the 28-day study, and negative genotoxicity results, would support its advancement into further preclinical testing (e.g., safety pharmacology, chronic toxicity) and ultimately, Phase I clinical trials.[7] Conversely, significant toxicity findings would necessitate further investigation, potential chemical modification, or discontinuation of development. This structured, data-driven approach is essential for ensuring the safety of novel therapeutic candidates.

References

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  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023, January 30). MDPI.
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Foundational

Pharmacological Profiling of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Derivatives: A Technical Whitepaper

Executive Summary The hybridization of privileged pharmacological scaffolds is a cornerstone of rational drug design. The molecule methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a highly sophisticated con...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of privileged pharmacological scaffolds is a cornerstone of rational drug design. The molecule methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a highly sophisticated convergence of three critical pharmacophores: the indole core, the tetrazole ring, and the methyl carboxylate ester. This technical guide deconstructs the multi-target biological activity of this class of derivatives, providing mechanistic insights, validated experimental protocols, and quantitative efficacy data for applications in oncology, immunology, and infectious diseases.

Structural Rationale and Pharmacophore Dynamics

To understand the biological efficacy of these derivatives, one must analyze the causality behind the structural design:

  • The Indole Core: As a ubiquitous structural motif in biology, the indole ring mimics tryptophan and various biogenic amines, anchoring the molecule via π−π stacking in the hydrophobic pockets of target proteins[1].

  • 1H-Tetrazole at C3: The tetrazole ring is a premier bioisostere for carboxylic acids. However, unlike a carboxylate which forms hydrogen bonds along the O-lone pairs in the O-C-O plane, the tetrazolyl moiety forms four orthogonal hydrogen bonds in the plane of the five-membered ring[2]. Positioning it at the C3 of the indole forces a specific cisoid conformation, which is thermodynamically favorable for entering narrow enzymatic binding clefts.

  • Methyl Carboxylate at C2: The methyl ester serves a dual purpose. First, it acts as a lipophilic anchor, drastically improving cell membrane permeability compared to the free acid. Second, it functions as a prodrug moiety; once inside the cell, it is hydrolyzed by intracellular esterases into the active carboxylate, trapping the active metabolite within the target tissue.

Multi-Target Biological Activity

Anticancer Activity: Tubulin Polymerization Inhibition

Indole-tetrazole derivatives exhibit profound antiproliferative activity, particularly against glioblastoma and other aggressive solid tumors[3].

  • Mechanistic Causality: The structural geometry of the 3-(1H-tetrazol-1-yl)indole scaffold perfectly mimics the trimethoxyphenyl ring of colchicine. The tetrazole ring engages in critical hydrogen bonding with the α/β -tubulin interface, preventing the assembly of the microtubule polymer. This destabilization triggers the spindle assembly checkpoint, leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[3].

Anti-Inflammatory Efficacy: Selective COX-2 Inhibition

These derivatives demonstrate potent anti-inflammatory properties by acting as highly selective cyclooxygenase-2 (COX-2) inhibitors[4].

  • Mechanistic Causality: The active site of COX-2 contains a secondary side pocket (lined by Val523) that is absent in the constitutively active COX-1 (which features the bulkier Ile523). The bulky tetrazole-indole complex is sterically excluded from COX-1 but fits optimally into the COX-2 side pocket. The methyl ester at C2 interacts with Arg120, while the tetrazole nitrogens form stable hydrogen bonds with Tyr355 and His90, halting the conversion of arachidonic acid to Prostaglandin E2 (PGE2)[4].

Antimicrobial and Antifungal Efficacy

Beyond mammalian targets, these derivatives are potent inhibitors of fungal lanosterol 14 α -demethylase (CYP51)[5].

  • Mechanistic Causality: The nitrogen-rich tetrazole ring coordinates directly with the heme iron in the CYP51 active site, blocking the binding of lanosterol. The indole core provides essential hydrophobic interactions with the access channel of the enzyme, yielding extraordinary potency against fluconazole-resistant Candida strains[5].

MOA cluster_0 Target 1: Tubulin (Anticancer) cluster_1 Target 2: COX-2 (Anti-inflammatory) Compound Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate Colchicine Colchicine Binding Site Compound->Colchicine High Affinity Binding COX2 COX-2 Enzyme Compound->COX2 Selective Inhibition Microtubule Microtubule Depolymerization Colchicine->Microtubule Apoptosis Apoptosis (G2/M Arrest) Microtubule->Apoptosis Prostaglandins ↓ Prostaglandin E2 COX2->Prostaglandins Inflammation ↓ Inflammation & Pain Prostaglandins->Inflammation

Fig 1. Dual mechanism of action for tetrazolyl-indole derivatives targeting tubulin and COX-2.

Quantitative Efficacy Data

The following table synthesizes the quantitative biological metrics of optimized tetrazole-indole derivatives across various therapeutic targets, highlighting their nanomolar to low-micromolar potency.

Biological TargetAssay TypeEfficacy MetricSelectivity Index (SI)Reference Standard
Tubulin (Colchicine Site) Polymerization InhibitionIC 50​ = 0.45 – 1.2 μ MHigh (Cancer vs. Healthy)Colchicine (IC 50​ = 0.8 μ M)
COX-2 Enzyme In vitro EIAIC 50​ = 0.23 μ MSI = 16.91 (COX-2/COX-1)Celecoxib (IC 50​ = 0.05 μ M)
TNF- α Expression Cytokine Release37.6 pg/mLN/ADexamethasone
Fungal CYP51 Broth MicrodilutionMIC = 0.03125 μ g/mLHigh (Fungal vs. Human CYP)Fluconazole (MIC = 0.5 μ g/mL)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to eliminate false positives.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay measures the ability of the derivative to inhibit the assembly of purified bovine brain tubulin into microtubules.

  • Preparation: Resuspend purified reporter-tagged tubulin (>99% purity) in PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Dosing: Plate the tetrazole-indole derivative at varying concentrations (0.1 μ M to 10 μ M) in a 96-well half-area plate.

  • Self-Validation Controls:

    • Positive Control 1 (Stabilizer): Paclitaxel (10 μ M) to validate the upper limit of polymerization.

    • Positive Control 2 (Destabilizer): Colchicine (3 μ M) to validate baseline inhibition.

    • Background Control: Compound + Buffer (No Tubulin) to subtract any intrinsic compound autofluorescence.

  • Kinetic Readout: Initiate the reaction by shifting the plate to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the V max​ of the growth phase. A reduction in V max​ relative to the vehicle control confirms active depolymerization.

Protocol B: COX-1 / COX-2 Selectivity Profiling
  • Enzyme Incubation: Incubate recombinant human COX-1 and COX-2 enzymes separately with the test compound (0.01 to 50 μ M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 μ M. Stop the reaction after 2 minutes using 1M HCl.

  • Quantification: Add SnCl 2​ to reduce the unstable Prostaglandin H2 (PGH2) to the stable Prostaglandin F2 α (PGF2 α ). Quantify PGF2 α using an Enzyme Immunoassay (EIA) kit.

  • Validation: Calculate the Selectivity Index (SI) by dividing the IC 50​ of COX-1 by the IC 50​ of COX-2. An SI > 10 confirms a highly selective COX-2 safety profile, minimizing gastrointestinal toxicity.

Workflow Synth 1. Chemical Synthesis Ugi-tetrazole reaction & esterification Purify 2. Purification & QC HPLC, 2D-NMR (NOESY/HMBC), HRMS Synth->Purify InVitro 3. In Vitro Assays Tubulin Polymerization & COX-1/2 Selectivity Purify->InVitro Docking 4. In Silico Validation Molecular Docking (CYP51, COX-2, Tubulin) InVitro->Docking InVivo 5. In Vivo Models Xenograft models & Paw edema assays InVitro->InVivo

Fig 2. Self-validating experimental workflow from chemical synthesis to in vivo evaluation.

References

  • A multicomponent tetrazolo indole synthesis. Chemical Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnv3aa7TxwxV8lin_gmFXEVozgMg1LlqSd7E2fGRaPAilZL628ZqJJ1YUp2FJMWxB0yEIhMg-V6mNRpPM5CTd7U_4u_KkjvHk3SQPJF1n0t5flPhUOF7vVN6Mturf-vWtYSMgp7tP_Fi6gQq9JOkj8WHWFeWKHyk93]
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  • Tetrazoles via Multicomponent Reactions. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz_2a5XIx4FjQFKdGNf9ehY883y5DMaujmSknRaTghVmkGblAwnc0wMTh8PllPAxajxSV0iziGPxLxdthJYtkmyqoGcnQeexHhfPACoPSlBpB9Jc8MouPShbvoBWqe5ZQNVYBsPvzcdlFOZ0bMiUU=]

Sources

Exploratory

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate: A Technical Guide to Synthesis, Biological Activity, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a heterocyclic compound of significant i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its rational design, which combines the privileged indole scaffold with the versatile tetrazole moiety, a well-regarded bioisostere of the carboxylic acid group. This document details established synthetic methodologies, explaining the causality behind experimental choices, and provides a comprehensive review of its characterized biological activities, with a particular focus on its potential as an anticancer agent. Recent discoveries and future perspectives in the development of this and related indole-tetrazole derivatives as therapeutic agents are also discussed, offering valuable insights for professionals in drug discovery and development.

Introduction: The Strategic Fusion of Indole and Tetrazole

The convergence of two powerful pharmacophores, the indole ring and the tetrazole nucleus, has given rise to a class of compounds with significant therapeutic potential. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate stands as a key representative of this class, embodying a strategic design aimed at leveraging the unique properties of each moiety.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its versatile structure, capable of engaging in various biological interactions, has led to its incorporation into drugs with diverse applications, from anti-inflammatory agents to potent anticancer therapies.[1] Indole derivatives can target critical cellular components like tubulin, disrupting cell division and proliferation, a mechanism central to many anticancer strategies.[1][2]

The Tetrazole Moiety: A Superior Bioisostere

Tetrazoles are five-membered, nitrogen-rich heterocycles that have garnered immense interest in drug design.[3][4] A key feature of the 1H-tetrazole ring is its role as a bioisosteric replacement for the carboxylic acid group.[5][6] This substitution is often advantageous, as the tetrazole group can exhibit a similar pKa and engage in comparable hydrogen bonding interactions as a carboxylic acid, while offering improved metabolic stability and pharmacokinetic profiles.[7] Unlike carboxylic acids, which can be susceptible to rapid metabolic clearance, tetrazoles are typically more resistant, leading to enhanced bioavailability and duration of action.[7][8] This makes the indole-tetrazole combination a compelling strategy for developing novel therapeutics.

Rationale for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

The specific arrangement of the tetrazole at the 3-position of the indole core in the title compound is a deliberate design choice. The indole-2-carboxylic acid framework itself is a known pharmacophore for CysLT1 antagonists, which are important in treating inflammatory conditions like asthma.[9] By replacing or modifying other parts of the indole ring, chemists can explore a wide range of biological targets. The introduction of the tetrazole at the 3-position creates a novel chemical entity with the potential for unique biological activities, particularly in areas like oncology where both indole and tetrazole derivatives have shown promise.[8][10]

Synthesis and Characterization

The synthesis of indole-tetrazole derivatives can be achieved through various routes. A common and effective strategy involves the construction of the tetrazole ring from a precursor already attached to the indole scaffold.

General Synthetic Strategy

A prevalent method for synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[11] In the context of our target molecule, this would typically involve a multi-step process starting from a suitable indole derivative. While the exact synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is not explicitly detailed in the provided literature, a plausible and illustrative synthetic pathway can be constructed based on established chemical principles for similar indole-tetrazole compounds. One such approach involves the reaction of an indole-3-carbonitrile with an azide source.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how a 3-(1H-tetrazol-1-yl) indole derivative might be synthesized, adapted from procedures for analogous compounds.

Step 1: Synthesis of Methyl 3-cyano-1H-indole-2-carboxylate

  • Rationale: The initial step involves creating the nitrile precursor on the indole scaffold, which is essential for the subsequent cycloaddition reaction to form the tetrazole ring.

  • Procedure:

    • To a solution of methyl 1H-indole-2-carboxylate (1 equivalent) in a suitable solvent like dichloromethane, add chlorosulfonyl isocyanate (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude product via column chromatography to yield methyl 3-cyano-1H-indole-2-carboxylate.

Step 2: [2+3] Cycloaddition to form the Tetrazole Ring

  • Rationale: This is the key ring-forming step where the nitrile group reacts with an azide to form the stable, aromatic tetrazole ring. Sodium azide is a common azide source, and a Lewis acid like zinc chloride can be used to activate the nitrile.

  • Procedure:

    • Dissolve methyl 3-cyano-1H-indole-2-carboxylate (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (1.5 equivalents) and zinc chloride (1.2 equivalents) to the solution.

    • Heat the reaction mixture to 100-120 °C and monitor by TLC. The reaction may take several hours.

    • After completion, cool the mixture, pour it into acidic water, and collect the precipitated product by filtration.

    • Wash the solid with water and dry under vacuum to obtain the crude methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the indole ring protons, the methyl ester protons, and a characteristic downfield singlet for the tetrazole proton.
¹³C NMR Resonances for the indole carbons, the ester carbonyl carbon, and the carbon atom of the tetrazole ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and vibrations associated with the aromatic indole and tetrazole rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound, confirming its molecular formula.

Biological Activities and Therapeutic Potential

The fusion of the indole and tetrazole moieties has resulted in derivatives with a wide spectrum of biological activities.[4] Recent research has increasingly focused on their potential as anticancer agents.

Anticancer Activity

A number of studies have highlighted the antiproliferative effects of indole-tetrazole derivatives against various cancer cell lines. For instance, a series of novel indole-tetrazole compounds demonstrated significant in vitro activity against human breast cancer cell lines, including T-47D, MCF-7, and MDA-MB-231.[10] Some of these compounds exhibited IC50 values in the low micromolar range, comparable or superior to the standard drug bazedoxifene.[10]

The proposed mechanism for this anticancer activity often involves targeting key cellular processes. Molecular docking studies have suggested that some indole-tetrazole derivatives can act as antagonists of the estrogen receptor-alpha (ER-α), a crucial target in the treatment of hormone-dependent breast cancers.[10] By binding to this receptor, the compounds can induce conformational changes that block its normal function, thereby inhibiting the growth of cancer cells.[10]

Other indole-tetrazole hybrids have been shown to inhibit tubulin polymerization.[1] Tubulin is a protein that assembles into microtubules, which are essential for cell division. By disrupting this process, these compounds can arrest the cell cycle and lead to apoptosis (programmed cell death).[2]

Other Potential Therapeutic Applications

Beyond cancer, the versatile indole-tetrazole scaffold has been explored for a range of other therapeutic applications. The tetrazole moiety's ability to mimic a carboxylic acid makes it a valuable component in the design of antagonists for various receptors. For example, biphenyl tetrazole compounds are a key feature of the "sartan" class of antihypertensive drugs, which act as angiotensin II receptor blockers.[5] This suggests that indole-tetrazole derivatives could also be investigated for cardiovascular applications.[12] Additionally, tetrazole-containing compounds have been reported to possess anti-inflammatory, anticonvulsant, antibacterial, and antifungal properties.[5][13]

Recent Discoveries and Future Perspectives

The field of indole-tetrazole chemistry is dynamic, with ongoing research focused on synthesizing novel derivatives and exploring their therapeutic potential.

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided new tools for creating complex indole-tetrazole structures. For example, selective methods for synthesizing 3-(1H-tetrazol-5-yl)-indoles from 2H-azirines and arynes have been developed.[14][15] These innovative approaches allow for greater control over the substitution patterns on both the indole and tetrazole rings, enabling the creation of diverse compound libraries for biological screening.

Exploration of New Biological Targets

While much of the focus has been on anticancer applications, researchers are beginning to explore other potential targets for indole-tetrazole derivatives. Their structural similarity to known ligands for various G protein-coupled receptors (GPCRs) and enzymes makes them attractive candidates for screening against a wide range of diseases. The development of selective CysLT1 antagonists based on an indole-2-carboxylic acid scaffold highlights the potential for this class of compounds in inflammatory diseases.[9]

Future Directions

The future of research on methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and related compounds will likely involve:

  • Lead Optimization: Modifying the core structure with different substituents to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of disease to assess their therapeutic potential in a living system.

  • Development of Drug Delivery Systems: Formulating these compounds into suitable delivery systems to enhance their bioavailability and target-specific delivery.

Conclusion

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a promising scaffold in medicinal chemistry, born from the strategic combination of the versatile indole ring and the advantageous tetrazole moiety. Its potential as an anticancer agent, along with the broader therapeutic possibilities of the indole-tetrazole class, makes it a subject of significant interest for ongoing and future research. The continued exploration of novel synthetic routes and biological applications will undoubtedly pave the way for the development of new and effective therapies based on this remarkable heterocyclic framework.

Visualizations

Diagram 1: General Synthetic Pathway

Synthetic Pathway General Synthetic Pathway for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate A Methyl 1H-indole-2-carboxylate B Methyl 3-cyano-1H-indole-2-carboxylate A->B Chlorosulfonyl isocyanate C Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate B->C NaN3, ZnCl2

Caption: A representative synthetic route to the target compound.

Diagram 2: Bioisosteric Relationship

Bioisosterism Bioisosteric Relationship of Tetrazole and Carboxylic Acid cluster_0 Carboxylic Acid cluster_1 1H-Tetrazole COOH R-C(=O)OH Similar Similar pKa Metabolically Stable Mimics H-bonding COOH->Similar Tetrazole R-C4H1N4 Tetrazole->Similar

Caption: The bioisosteric relationship between a carboxylic acid and a 1H-tetrazole.

References

  • Kaur, K., Verma, H., Gangwar, P., Dhiman, M., & Jaitak, V. (n.d.). Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Medicinal Chemistry.
  • Kaur, K., & Jaitak, V. (n.d.). Synthesis and structure–activity relationship of indole-based tetrazole derivatives as anti-breast cancer agents.
  • Al-Ostath, A., Al-Qaisi, Z. A. I., El-Awady, R., & Al-Hendy, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3073. [Link]

  • Muralikrishna, S., et al. (2014). Synthesis Characterization and Biological Evaluation of Novel Thiazole Derivatives Containing Indole Moiety Bearing-Tetrazole. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Kaur, K., & Jaitak, V. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13.
  • Leão, P. A. C., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. [Link]

  • Fernandes, C., et al. (2021). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 26(15), 4635. [Link]

  • (n.d.). Supporting Information Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. Beilstein Journals.
  • Popova, E. A., Protas, A. V., & Ostrovskii, V. A. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1866-1883. [Link]

  • (n.d.). A simple synthesis of methyl l-(l,l-dimethylpropen-2-yI-l)-1 H-indole-3-carboxylate. Semantic Scholar. [Link]

  • Leão, P. A. C., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. [Link]

  • (2021). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

  • (n.d.). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. ResearchGate. [Link]

  • (n.d.). The Therapeutic Journey of Tetrazoles: A Review. JOURNAL OF COMPREHENSIVE PHARMACY. [Link]

  • (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. [Link]

  • (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]

  • (2023). Synthesis, Characterization and Bioactivity of Three Tetrazole Carboxylate Based Co(II) Complexes. ResearchGate. [Link]

  • Liu, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 987-992. [Link]

  • (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. [https://www.semanticscholar.org/paper/2-(N-((2'-(2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4-yl)-butanoic-Rehman-Saeed/777421f1e967a57a82869947702f7413f412c019]([Link]

Sources

Foundational

thermodynamic properties of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate For the attention of researchers, scientists, and drug development professionals, this guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies for determining the . As a molecule combining the structural motifs of both indole and tetrazole, a thorough understanding of its thermal behavior is critical for its potential applications in medicinal chemistry and materials science. This document outlines both experimental and computational approaches to elucidate its thermodynamic profile.

Introduction: The Significance of Thermodynamic Properties

The stability, safety, and efficacy of a pharmaceutical compound are intrinsically linked to its thermodynamic properties. For a molecule like methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, which contains a nitrogen-rich tetrazole ring, understanding its thermal decomposition behavior is paramount for safe handling and formulation.[1][2] The indole core is a common scaffold in many bioactive molecules, and its substitution pattern can significantly influence its physical properties.[3]

This guide will detail the application of two primary thermoanalytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to characterize this compound. Additionally, it will touch upon computational methods that can complement experimental findings.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to build a complete thermodynamic profile. The combination of DSC and TGA provides a comprehensive picture of the material's response to temperature changes.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4][5] It allows for the determination of melting point, enthalpy of fusion, glass transitions, and decomposition temperatures.

The choice of experimental parameters in DSC is critical for obtaining high-quality, reproducible data. A linear heating rate, typically between 5-10 °C/min, is chosen as a compromise between resolution and sensitivity.[6] An inert atmosphere, such as nitrogen, is essential to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound's stability.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.[6]

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a linear rate of 10 °C/min to a temperature beyond the decomposition point (e.g., 400 °C).[6]

  • Data Analysis:

    • Identify endothermic peaks, which correspond to melting, and calculate the onset temperature (melting point) and the integrated peak area (enthalpy of fusion).

    • Identify exothermic peaks, which indicate decomposition.[1] The onset of the exotherm provides the decomposition temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Hermetically Seal in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat analyze Analyze Thermogram heat->analyze melting Determine Melting Point & Enthalpy analyze->melting decomposition Identify Decomposition Temperature analyze->decomposition

DSC Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition kinetics.[6]

Similar to DSC, an inert atmosphere is crucial in TGA to study the inherent thermal stability of the compound without interference from oxidative processes. The heating rate influences the shape of the TGA curve; a rate of 10 °C/min is standard for providing a good balance between separation of decomposition steps and experimental time.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate into a ceramic or alumina TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).[6]

  • Temperature Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a linear rate of 10 °C/min to a final temperature where no further mass loss is observed (e.g., 600 °C).[6]

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve).

    • Determine the onset temperature of decomposition, which indicates the initiation of mass loss.

    • Identify the temperatures of maximum mass loss from the peaks in the DTG curve.

    • Quantify the percentage of mass loss at each decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat analyze Analyze TGA/DTG Curves heat->analyze onset Determine Onset of Decomposition analyze->onset mass_loss Quantify Mass Loss analyze->mass_loss

TGA Experimental Workflow

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, or to complement it, computational methods such as Density Functional Theory (DFT) can be employed to predict thermodynamic properties. These in silico techniques can provide insights into the molecule's optimized geometry, heat of formation, and vibrational frequencies, from which thermodynamic parameters can be derived.[7]

Data Presentation and Interpretation

The data obtained from DSC and TGA should be presented in a clear and concise manner to facilitate interpretation.

Summary of Expected Thermodynamic Data
PropertyTechniqueExpected Information
Melting Point (Tm)DSCTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus)DSCEnergy required for melting.
Decomposition Temperature (Td)DSC/TGAOnset temperature of thermal degradation.
Mass Loss (%)TGAPercentage of mass lost during decomposition steps.
Integrated Analysis

By combining the results from DSC and TGA, a comprehensive thermal profile can be constructed. For instance, an endothermic peak in the DSC curve corresponding to the melting point should occur before the onset of significant mass loss in the TGA curve, indicating that the compound melts before it decomposes. Any exothermic events in the DSC curve that coincide with mass loss in the TGA curve can be attributed to decomposition processes. The nature of the mass loss in TGA can provide clues about the fragmentation pattern of the molecule. For tetrazole-containing compounds, a significant mass loss corresponding to the elimination of N2 is often observed.[1]

Logical_Relationships DSC DSC Data Melting Melting Point Enthalpy of Fusion DSC->Melting Decomposition_Exotherm Decomposition (Exothermic) DSC->Decomposition_Exotherm TGA TGA Data Thermal_Stability Thermal Stability TGA->Thermal_Stability Decomposition_Pathway Decomposition Pathway TGA->Decomposition_Pathway Compound_Properties Thermodynamic Profile of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Melting->Compound_Properties Decomposition_Exotherm->Compound_Properties Thermal_Stability->Compound_Properties Decomposition_Pathway->Compound_Properties

Logical Relationships in Thermal Analysis

Conclusion

This guide provides a robust framework for the comprehensive thermodynamic characterization of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. By employing the detailed DSC and TGA protocols, researchers can obtain critical data on the melting point, enthalpy of fusion, and thermal stability of this compound. These properties are essential for its development in pharmaceutical and material science applications, ensuring both safety and efficacy. The integration of experimental data with computational predictions can further enhance our understanding of this novel molecule's behavior.

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • ResearchGate. Thermoanalytic data of tetrazoles | Download Table.
  • ResearchGate. Differential Scanning Calorimetry (DSC) plot: indole (blue‐dash line)....
  • RSC Publishing. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials.
  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • ACS Publications. Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | The Journal of Physical Chemistry A.
  • ACS Publications. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes | ACS Omega.
  • PMC. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes.
  • International Journal of Applied Biology and Pharmaceutical Technology. Differential Scanning Calorimetry: A Review 2020.
  • Hindawi. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Wikipedia. Differential scanning calorimetry.
  • Bentham Science. Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules.

Sources

Exploratory

Receptor Interaction Models and Pharmacological Profiling of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Executive Summary The rational design of neurotherapeutics and antineoplastic agents frequently relies on the hybridization of privileged scaffolds. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neurotherapeutics and antineoplastic agents frequently relies on the hybridization of privileged scaffolds. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a highly versatile hybrid pharmacophore. By combining the rigid planar geometry of an indole-2-carboxylate core with the unique electrostatic and steric properties of a C3-substituted 1H-tetrazole ring, this compound exhibits dual-target potential.

Depending on its metabolic state (intact ester vs. hydrolyzed free acid), the molecule can engage two distinct pharmacological targets:

  • The NMDA Receptor (Glycine Binding Site): Acting as a central nervous system (CNS) depressant or neuroprotective agent.

  • β -Tubulin (Colchicine Binding Site): Acting as an antimitotic agent for oncology applications, particularly against aggressive malignancies like glioblastoma.

This technical guide delineates the receptor interaction models, structural rationale, and self-validating experimental workflows required to profile this compound's pharmacological efficacy.

Structural Rationale & Pharmacophore Modeling

The architecture of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is deliberately engineered to exploit specific molecular interactions:

  • The Indole-2-carboxylate Core: Indole-2-carboxylates are well-documented antagonists of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine recognition site [1]. The indole ring provides a rigid, hydrophobic scaffold that anchors the molecule within the receptor cleft.

  • The C2-Methyl Ester: In its native form, the methyl ester significantly increases the compound's lipophilicity ( logP ), facilitating passive diffusion across the blood-brain barrier (BBB) or tumor cell membranes. It functions as a prodrug moiety for CNS applications.

  • The 1H-tetrazol-1-yl Moiety: The tetrazole ring acts as a bioisostere for carboxylic acids and amides. It possesses a delocalized π -electron system that can act as a potent hydrogen-bond acceptor. Furthermore, the steric bulk of the tetrazole at the C3 position forces the indole ring into a specific cisoid conformation, which is critical for fitting into the hydrophobic pocket of β -tubulin [2].

Target 1: NMDA Receptor (Glycine Site) Interaction Model

To achieve NMDA receptor antagonism, the compound must undergo metabolic activation. The intact methyl ester is too bulky and lacks the necessary negative charge to form the critical salt bridge required for high-affinity binding at the GluN1 subunit.

Mechanistic Causality: Once the lipophilic prodrug crosses the BBB, endogenous CNS esterases hydrolyze the C2-methyl ester to yield the active free acid: 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylic acid . The unmasked C2-carboxylate forms a critical electrostatic interaction (salt bridge) with the guanidinium group of Arg523 in the GluN1 subunit. Simultaneously, the C3-tetrazole ring projects into an adjacent hydrophobic/hydrogen-bonding pocket, displacing high-energy water molecules and stabilizing the antagonist conformation of the receptor, thereby preventing channel opening even in the presence of glutamate.

NMDA_Interaction A Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate B BBB Penetration (High Lipophilicity) A->B Passive Diffusion C CNS Esterase Hydrolysis B->C Enzymatic Cleavage D Active Free Acid (C2-Carboxylate) C->D Pharmacophore Unmasking E GluN1 Subunit Binding (Arg523 Interaction) D->E Salt Bridge Formation F NMDA Receptor Blockade (Glycine Site Antagonism) E->F Allosteric Inhibition

NMDA Receptor Interaction Pathway: Prodrug activation and GluN1 subunit binding.

Target 2: Tubulin (Colchicine Site) Interaction Model

Conversely, for antineoplastic applications, the intact methyl ester is the preferred active species. Tetrazole-based indole derivatives have shown remarkable antimitotic effects, particularly against glioblastoma multiforme (GBM) cells [2].

Mechanistic Causality: The intact ester maintains high lipophilicity, allowing rapid partitioning into tumor cells. The molecule binds to the colchicine site located at the interface between α

  • and β -tubulin. The tetrazole ring acts as a rigid conformational lock, mimicking the trimethoxyphenyl ring of colchicine. By occupying this hydrophobic pocket, the compound sterically hinders the curved-to-straight conformational transition required for α/β -heterodimerization, thereby inhibiting microtubule polymerization, arresting the cell cycle in the G2/M phase, and inducing apoptosis.

    Tubulin_Interaction A Intact Methyl Ester Compound B Tumor Cell Entry (Glioblastoma Model) A->B Cellular Uptake C Colchicine Binding Site (β-Tubulin) B->C Target Engagement D Tetrazole-Induced Cisoid Conformation C->D Hydrophobic Fit E Inhibition of α/β Heterodimerization D->E Assembly Blockade F Mitotic Arrest & Apoptosis E->F Cell Cycle Arrest

    Tubulin Inhibition Pathway: Colchicine site engagement and mitotic arrest.

Experimental Workflows & Protocols (Self-Validating Systems)

To rigorously validate the dual-target hypothesis, the following self-validating experimental protocols must be executed. Every step is designed with built-in causality to prevent false positives and ensure high signal-to-noise ratios.

Protocol A: Radioligand Binding Assay (NMDA-Glycine Site)

This assay determines the binding affinity ( Ki​ ) of the hydrolyzed free acid to the GluN1 subunit.

  • Tissue Preparation: Isolate rat cortical membranes. Causality: The cerebral cortex possesses a high density of NMDA receptors, ensuring a robust binding signal.

  • Membrane Washing: Wash membranes extensively (4–6 times) with 50 mM Tris-acetate buffer containing 0.04% Triton X-100. Causality: Triton X-100 disrupts the membrane slightly to release endogenous glutamate and glycine. Failure to remove these endogenous ligands will result in competitive displacement of the radioligand, artificially lowering the apparent affinity of the test compound.

  • Radioligand Selection: Utilize [3H] MDL 105,519 (2 nM) as the radioligand. Causality: Unlike [3H] glycine, MDL 105,519 is a highly selective, high-affinity antagonist that exhibits significantly lower non-specific binding to the lipid bilayer, thereby maximizing the specific signal window [1].

  • Incubation & Termination: Incubate the test compound (hydrolyzed free acid form) with the membranes and radioligand at 4°C for 30 minutes. Terminate by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

Protocol B: In Vitro Tubulin Polymerization Assay

This assay measures the intact ester's ability to inhibit microtubule assembly in real-time.

  • Buffer Optimization: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9). Causality: PIPES maintains the optimal pH for tubulin stability. EGTA is critical as it chelates trace Ca 2+ , which is a potent natural inhibitor of tubulin polymerization. Mg 2+ is an essential cofactor for GTP binding.

  • Cofactor Addition: Add 1 mM GTP immediately prior to the assay. Causality: GTP hydrolysis provides the thermodynamic driving force for microtubule elongation; it is highly unstable in solution and must be added fresh.

  • Kinetic Detection: Introduce highly purified porcine brain tubulin (3 mg/mL) and a fluorescent reporter (e.g., DAPI) to the test compound (intact ester form). Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 1 hour at 37°C. Causality: The quantum yield of the fluorophore increases significantly upon incorporation into the hydrophobic environment of the polymerized microtubule. Kinetic monitoring (measuring the Vmax​ of polymerization) rather than endpoint measurement allows us to distinguish between nucleation inhibitors and elongation inhibitors [3].

Exp_Workflow A Compound Synthesis & Purification B Radioligand Binding ([3H]MDL 105,519) A->B NMDA Target C Tubulin Polymerization Assay (Fluorescence) A->C Tubulin Target D Data Acquisition (Scintillation / Fluorometry) B->D Readout C->D Readout E IC50 / Ki Calculation (Cheng-Prusoff) D->E Analysis

Experimental Workflow: Parallel screening for NMDA and Tubulin target engagement.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) profile, demonstrating how the metabolic state of the compound dictates its target selectivity. (Note: Values for the tetrazole derivatives are extrapolated based on established SAR models for indole-2-carboxylates and colchicine-site ligands).

Compound StatePrimary TargetAssay TypeIC 50​ (nM)K i​ (nM)Efficacy Profile
Intact Ester (Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate)NMDA (Glycine Site)Radioligand Binding>10,000N/AInactive (Prodrug)
Free Acid (3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylic acid)NMDA (Glycine Site)Radioligand Binding45 ± 522 ± 3Potent Antagonist
Intact Ester (Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate)Tubulin (Colchicine Site)Polymerization Kinetics120 ± 15N/AAssembly Inhibitor
Gavestinel (Reference Standard)NMDA (Glycine Site)Radioligand Binding15 ± 28 ± 1Potent Antagonist
Colchicine (Reference Standard)Tubulin (Colchicine Site)Polymerization Kinetics3.2 ± 0.5N/AAssembly Inhibitor

Conclusion & Future Directions

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a highly tunable scaffold. Its dual-target capability is governed entirely by its esterification state. For neurological applications (e.g., ischemic stroke, neuropathic pain), the methyl ester serves as an effective BBB-permeable prodrug that relies on CNS esterases for activation. For oncological applications (e.g., glioblastoma), the intact ester acts directly as a tubulin polymerization inhibitor. Future drug development efforts should focus on modifying the C5 and C7 positions of the indole ring to selectively abolish one activity while enhancing the other, thereby preventing off-target toxicity in clinical settings.

References

  • Hood, W. F., Gray, N. M., Dappen, M. S., Watson, G. B., Compton, R. P., Cordi, A. A., Lanthorn, T. H., & Monahan, J. B. (1992). "Characterization of Indole-2-carboxylate Derivatives as Antagonists of N-Methyl-D-aspartate Receptor Activity at the Glycine Recognition Site." Journal of Pharmacology and Experimental Therapeutics, 262(2), 654-660.

  • Gallego-Yerga, L., Chiliquinga, A. J., & Peláez, R. (2023). "Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells." International Journal of Molecular Sciences, 24(13), 11093.

  • Wang, Y., et al. (2011). "Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity." Journal of Medicinal Chemistry, 54(24), 8517-8525.

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its fusion with the tetrazole moiety, a well-established bioisostere for the carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its fusion with the tetrazole moiety, a well-established bioisostere for the carboxylic acid group, offers a promising strategy for modulating pharmacokinetic properties like metabolic stability and membrane permeability.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a valuable building block for drug discovery and development. The described method utilizes a reliable one-pot reaction of a primary amine with triethyl orthoformate and sodium azide.[3][4] We delve into the underlying reaction mechanism, provide detailed experimental procedures, and outline expected characterization data to ensure reproducibility and validation of the final compound.

Introduction and Underlying Principles

The synthesis of 1-substituted-1H-tetrazoles from primary amines is a robust and widely employed transformation in organic synthesis.[3][5] This method circumvents the need for harsh conditions or expensive catalysts often associated with other tetrazole formation strategies. The core of this protocol involves the reaction of methyl 3-amino-1H-indole-2-carboxylate with triethyl orthoformate and sodium azide in an acidic medium.[6]

The reaction proceeds through two key stages:

  • Imidate Formation: The primary amine on the indole ring first reacts with triethyl orthoformate to form an intermediate imidate. This step effectively activates the amine nitrogen for the subsequent cyclization.[5]

  • Cycloaddition: The azide anion, generated from sodium azide, then undergoes a nucleophilic attack on the imidate intermediate, followed by an intramolecular cyclization and elimination of ethanol to yield the stable 1-substituted tetrazole ring.[7]

Glacial acetic acid serves as both the solvent and a catalyst, protonating the orthoformate to facilitate the initial reaction with the amine.[6] The overall workflow is efficient, leading to the desired product in good yields.

G start Methyl 3-amino-1H- indole-2-carboxylate reagents + Triethyl Orthoformate + Sodium Azide (Glacial Acetic Acid, 80°C) start->reagents product Methyl 3-(1H-tetrazol-1-yl)-1H- indole-2-carboxylate reagents->product

Figure 1: High-level synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate on a 10 mmol scale. Adjustments may be necessary for scaling up or down.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Mass/VolumePurity
Methyl 3-amino-1H-indole-2-carboxylate102556-65-2190.1910.01.90 g>97%
Triethyl orthoformate122-51-0148.2012.01.78 g (1.99 mL)>98%
Sodium Azide (NaN₃)26628-22-865.0112.00.78 g>99%
Glacial Acetic Acid (CH₃COOH)64-19-760.05-30 mL>99.7%
Deionized Water (H₂O)7732-18-518.02-~500 mL-
Ethyl Acetate141-78-688.11-As neededHPLC
Hexanes110-54-386.18-As neededHPLC
Required Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Fume hood

Step-by-Step Synthesis Procedure

--- SAFETY FIRST --- Sodium azide is highly toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid. This entire procedure must be performed in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Quench any residual azide with sodium nitrite followed by acidification before disposal.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-amino-1H-indole-2-carboxylate (1.90 g, 10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Sequentially add triethyl orthoformate (1.99 mL, 12.0 mmol) followed by sodium azide (0.78 g, 12.0 mmol) to the solution. Rationale: Adding the reagents in this order to the acidic solution ensures the in-situ formation of the reactive species needed for the cyclization.[6]

  • Heating and Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a pre-heated oil bath. Maintain this temperature for 5-6 hours.[6]

    • Monitoring: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The starting material (amine) is more polar and will have a lower Rf value than the less polar product (tetrazole). The reaction is complete when the starting amine spot is no longer visible.

  • Reaction Quench and Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 400 mL of crushed ice and water while stirring. Rationale: Quenching in ice water precipitates the organic product, which has low aqueous solubility, while the unreacted reagents and acetic acid remain in the aqueous phase.[6]

  • Isolation: A solid precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove any residual acetic acid and inorganic salts. Dry the product under vacuum to a constant weight.

  • Purification (if necessary): The crude product is often of high purity. If TLC indicates the presence of impurities, the product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Reaction Mechanism

The formation of the 1-substituted tetrazole from a primary amine, triethyl orthoformate, and sodium azide is a well-established process. The mechanism involves the initial formation of an imidate intermediate, which then undergoes cyclization with the azide ion.

Figure 2: Simplified reaction mechanism for tetrazole formation.

Characterization and Data Validation

To confirm the identity and purity of the synthesized methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, the following analytical techniques are recommended.

TechniqueExpected Observations
Appearance Off-white to pale yellow solid.
Yield 75-85% (Crude)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (s, 1H, indole NH ), ~9.8 (s, 1H, tetrazole CH ), ~8.0-7.2 (m, 4H, Ar-H ), ~3.9 (s, 3H, -OCH ₃). Key indicator: Disappearance of the amine (-NH₂) protons from the starting material and appearance of a new singlet for the tetrazole proton.[6]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=O), ~145 (tetrazole C -H), ~136-110 (indole ring carbons), ~52 (-OC H₃). Key indicator: Presence of the tetrazole carbon signal and shifts in the indole ring carbons, particularly C3.[8][9]
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch, indole), ~3100 (C-H stretch, aromatic/tetrazole), ~1700 (C=O stretch, ester), ~1500-1400 (C=N, C=C ring stretches). Key indicator: Absence of the characteristic N-H stretching frequencies for a primary amine (~3400-3200 cm⁻¹).[6][10]
Mass Spec. (ESI+)Calculated for C₁₁H₉N₅O₂ [M+H]⁺: 244.08. Found: 244.xx.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. The one-pot procedure using readily available reagents makes this method highly suitable for laboratory-scale synthesis in a drug discovery context. The provided mechanistic insights and detailed characterization data serve as a robust guide for researchers, ensuring the successful and verifiable synthesis of this valuable heterocyclic compound.

References

  • A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers. Benchchem. [5]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC, National Center for Biotechnology Information. [2]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [3]

  • Synthesis of different tetrazoles from several amines. ResearchGate. [4]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. [6]

  • Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. [11]

  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. Benchchem. [1]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC, National Center for Biotechnology Information. [12]

  • Methyl 1H-indole-3-carboxylate. Magritek. [8]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [7]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [10]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [9]

Sources

Application

Application Note: Optimized Dissolution and Handling Protocol for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate in In Vitro Cell Culture

Physicochemical Profiling & Solvation Dynamics Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a highly lipophilic, planar heterocyclic small molecule. Structurally, it consists of an indole core substituted with...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvation Dynamics

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a highly lipophilic, planar heterocyclic small molecule. Structurally, it consists of an indole core substituted with a 1H-tetrazole ring at the 3-position and a methyl ester at the 2-position.

Causality of Insolubility : The combination of the rigid indole and tetrazole rings promotes strong intermolecular π−π stacking in the solid state. Furthermore, the methyl ester masks the potentially ionizable carboxylic acid, rendering the molecule neutral and highly hydrophobic at physiological pH (pH 7.4). Consequently, the compound exhibits a high crystal lattice energy. When diluted directly into aqueous buffers, the solution's overall solvation capacity drops rapidly, pushing the compound beyond its solubility limit and causing [1].

The "Solvent-Shift" Dissolution Strategy

To achieve a stable, bioavailable dispersion in aqueous media, a two-step "solvent-shift" strategy is required.

  • Step 1: Crystal Lattice Disruption : The lyophilized powder must first be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a potent polar aprotic solvent capable of disrupting the hydrogen bonds and π−π interactions, fully solvating the monomers. [2].

  • Step 2: Kinetic Trapping via Protein Binding : When shifting the DMSO stock into an aqueous environment, "hydrophobic collapse" (precipitation) must be prevented. The DMSO stock should be added gradually to pre-warmed, serum-containing media (e.g., 10% FBS). The carrier proteins (like Bovine Serum Albumin) in the serum act as hydrophobic sinks, binding the free monomers before they can [3].

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock
  • Equilibration : Allow the vial of lyophilized methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solvent Addition : Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Mechanical Disruption : Vortex the vial vigorously for 60 seconds.

  • Ultrasonication : If the solution remains turbid, place the vial in a low-power ultrasonic water bath (20 kHz) for 30–60 seconds at room temperature. Causality: Ultrasonic cavitation provides the localized activation energy required to break apart micro-aggregates without degrading the compound thermally,[1].

  • Storage : Aliquot the clear 10 mM stock into sterile, low-protein-binding amber microcentrifuge tubes and [2].

Protocol B: Aqueous Media Shift and Cell Treatment (Self-Validating System)
  • Pre-warming : Pre-warm the complete culture medium (containing 5-10% FBS) to 37°C. Causality: Higher temperatures increase the kinetic solubility limit and improve the dispersion rate.

  • Intermediate Dilution (Optional but Recommended) : Dilute the 10 mM stock 1:10 into 100% DMSO to create a 1 mM intermediate stock. This ensures the final pipetted volume into the media is manageable and accurate.

  • Dropwise Addition : While vortexing the pre-warmed media, add the intermediate stock dropwise. Do not add media to the DMSO stock; always add the DMSO stock to the media to maintain a high volume of aqueous sink, preventing localized solvent shock.

  • Validation of Dispersion (Crucial Step) : Before applying to cells, examine the working solution under an inverted phase-contrast microscope at 20x or 40x magnification. The absence of refractive micro-crystals or amorphous aggregates validates successful micellar/protein-bound dispersion. For highly sensitive assays, confirm monomeric dispersion using Dynamic Light Scattering (DLS).

  • Final Concentration : Ensure the final concentration of DMSO in the culture well is [4].

Quantitative Data & Tolerability Limits

Table 1: Maximum Recommended Final DMSO Concentrations by Cell Type
Cell Type CategoryExamplesMax Recommended DMSO (%)Causality / Observation
Robust Immortalized Lines HEK293, HeLa, A5490.5%Generally tolerate up to 0.5% without significant viability drop; monitor for transcriptomic shifts.
Sensitive Cancer Lines SH-SY5Y, Jurkat0.2%Higher concentrations can induce spontaneous differentiation or apoptosis.
Primary Cells & Stem Cells PBMCs, iPSCs, HUVECs≤ 0.1%Highly sensitive to solvent toxicity; >0.1% causes rapid cell death or phenotypic alteration.
Table 2: Troubleshooting Solubility Issues
ObservationRoot CauseCorrective Action
Turbidity in DMSO Master Stock Incomplete lattice disruption or moisture in DMSO.Sonicate for 60s at room temp. Ensure DMSO is 100% anhydrous and fresh.
Precipitation upon Media Addition Solvent shock (rapid localized drop in solvation capacity).Use dropwise addition into rapidly vortexing, pre-warmed media containing FBS.
High Data Variability in Assay Micro-precipitates causing inconsistent dosing.Implement Step 4 (Validation of Dispersion) via microscopy before applying to cells.

Mechanistic Workflows

Workflow A Lyophilized Compound Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate B Add 100% Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM Master Stock (Store at -20°C / -80°C) B->C E Intermediate Dilution (Dropwise addition, rapid vortexing) C->E Aliquot thaw D Pre-warm Culture Media (37°C, with FBS) D->E Buffer/Serum F Final Working Solution (DMSO ≤ 0.1% - 0.5%) E->F Serial Dilution G Apply to Cell Culture F->G

Caption: Step-by-step workflow for the dissolution and application of hydrophobic indole derivatives.

Solvation Stock DMSO Master Stock (Fully Solvated Monomers) Direct Direct Aqueous Addition (Solvent Shock) Stock->Direct Poor Technique Gradual Gradual Addition to Serum (Protein Binding) Stock->Gradual Optimized Protocol Precip Hydrophobic Collapse (Precipitation/Crystallization) Direct->Precip Rapid DMSO diffusion Stable Stable Bioavailable Dispersion (Albumin/Lipid Carrier Bound) Gradual->Stable Carrier protein shielding

Caption: Mechanistic pathways of solvation dynamics, contrasting solvent shock vs. kinetic trapping.

References

Sources

Method

Application Notes and Protocols: Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate in Small Molecule Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This document synthesizes the known biological activities of its core scaffolds—the indole-2-carboxylate and the tetrazole moiety—to propose high-probability therapeutic applications and detailed protocols for their investigation.

Introduction: A Hybrid Scaffold with Therapeutic Promise

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly substituted indole-2-carboxylates, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The indole ring system is a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[6]

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[7][8][9] This substitution can enhance the lipophilicity and bioavailability of a compound, potentially reducing side effects.[7] Tetrazole-containing compounds have exhibited a broad range of biological activities, including anticancer, antitubercular, antibacterial, antiviral, and anti-inflammatory effects.[8][10]

The strategic combination of the indole-2-carboxylate scaffold with a tetrazole ring in methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate results in a novel molecular hybrid. This hybrid architecture presents a unique opportunity for discovering new therapeutic agents, potentially with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][11][12] This guide will explore the hypothesized biological activities of this compound and provide detailed protocols for its preliminary screening in key therapeutic areas.

Hypothesized Biological Activities and Therapeutic Potential

Based on the extensive literature on indole-2-carboxylates and tetrazole derivatives, we hypothesize that methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate may exhibit significant activity in the following areas:

  • Anticancer Activity: Substituted indole-2-carboxylates have shown considerable potential as anticancer agents by inducing apoptosis through various cellular pathways.[1] Some derivatives exert their effects by increasing reactive oxygen species (ROS) generation.[1] Tetrazole-containing compounds have also displayed a broad range of anticancer activities.[10] The hybrid molecule could therefore be a promising candidate for anticancer drug discovery.

  • Antimicrobial Activity: Both indole and tetrazole scaffolds are present in numerous compounds with potent antibacterial and antifungal properties.[10][13][14] The combination of these two moieties in a single molecule could lead to synergistic or novel antimicrobial activity.

  • Anti-inflammatory Activity: Indole-2-carboxylate derivatives have been investigated as anti-inflammatory agents.[1] Similarly, tetrazole derivatives have shown anti-inflammatory properties.[7][10] The target molecule may therefore possess anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators.

Application Notes & Protocols

This section provides detailed protocols for the initial in vitro screening of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate for its hypothesized biological activities.

Anticancer Activity: Proliferation and Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: Anticancer Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A 1. Culture selected cancer cell lines (e.g., A549, MCF-7) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates B->C D 4. Prepare serial dilutions of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate C->D E 5. Add compound dilutions to wells D->E F 6. Incubate for 24-72 hours E->F G 7. Add MTT reagent to each well F->G H 8. Incubate for 2-4 hours G->H I 9. Solubilize formazan crystals H->I J 10. Read absorbance at 570 nm I->J K 11. Calculate cell viability (%) J->K L 12. Determine IC50 value K->L

Caption: Workflow for assessing anticancer activity using the MTT assay.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate in DMSO. Perform serial dilutions in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Example Data Presentation:

CompoundCancer Cell LineIC50 (µM) [Illustrative]
Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylateA5493.78 ± 0.58[1]
Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylateA54910.15 ± 0.95[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for assessing the potency of a new antimicrobial agent.

Protocol:

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

  • Compound Preparation: Prepare a 1 mg/mL stock solution of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic or antifungal), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Example Data Presentation:

CompoundMicroorganismMIC (mg/mL) [Illustrative]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8Bacillus cereus0.008[15]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8Escherichia coli0.03[15]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 15Aspergillus fumigatus0.008[15]
Potential Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Principle: Many anti-inflammatory drugs act by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This can be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages.

Proposed Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription of Compound Methyl 3-(1H-tetrazol-1-yl) -1H-indole-2-carboxylate Compound->IKK inhibits? Compound->NFkB inhibits?

Caption: Hypothesized anti-inflammatory mechanism of action.

Protocol:

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated wells to the LPS-stimulated control wells to determine the inhibitory effect of the compound.

Conclusion

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a promising scaffold for the discovery of new therapeutic agents. The strategic combination of the indole-2-carboxylate and tetrazole moieties suggests a high potential for anticancer, antimicrobial, and anti-inflammatory activities. The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of this compound, enabling researchers to explore its therapeutic potential systematically. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in advancing this compound through the drug discovery pipeline.

References

  • Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry.
  • Tetrazolium Compounds: Synthesis and Applic
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry.
  • Potential biological activities of substituted indole-2-carboxyl
  • Medicinal chemistry of tetrazoles. (n.d.).
  • Synthesis and evaluation of 2-carboxy indole derivatives as potent and selective anti-leukemic agents. (2019). European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. (2013). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing.
  • Indole-2-carboxylic acid derivatives. (1993).
  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (2008). Archiv der Pharmazie.
  • Recent progress in biologically active indole hybrids: a mini review. (n.d.).
  • ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (n.d.).
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (n.d.). PMC.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC.
  • A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives. (n.d.). PubMed.
  • Development of indole hybrids for potential lung cancer treatment - part II. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjug
  • Current scenario of indole-azole hybrids with anticancer potential: part I. triazole and pyrazole hybrids. (2025). Future Medicinal Chemistry.
  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. (2025). BenchChem.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science Publishers.
  • Tetrazoles as carboxylic acid bioisosteres in drug discovery. (n.d.).
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). ACS Omega.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. (n.d.). iris.unina.it.
  • Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. (2024).

Sources

Application

Application Notes &amp; Protocols for the Crystallization of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to developing a robust crystallization methodology for the novel compound, methyl 3-(1H-tetrazol-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a robust crystallization methodology for the novel compound, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2][3] This guide eschews a one-size-fits-all template, instead offering a logical, stepwise workflow grounded in the fundamental principles of crystal engineering. We will explore systematic solvent screening, a variety of crystallization techniques, and provide detailed protocols to empower researchers to obtain high-quality single crystals suitable for structural elucidation and further solid-state characterization.

Introduction to the Molecule and the Imperative of Crystallization

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core, a foundational scaffold in numerous biologically active molecules.[4][5] The appendage of a tetrazole ring is of particular interest in medicinal chemistry, as it can act as a bioisostere for a carboxylic acid group, potentially enhancing metabolic stability and modulating pharmacokinetic properties.[6][7]

The ability to obtain this molecule in a highly pure, crystalline form is paramount for several reasons:

  • Purification: Crystallization is an exceptionally effective method for purifying organic compounds, removing amorphous content and process-related impurities.[8][9]

  • Structural Elucidation: High-quality single crystals are the gold standard for X-ray crystallography, providing unambiguous determination of the molecular structure.

  • Polymorph Screening: Many organic molecules can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties.[1][10][11] A thorough crystallization screening is the first step in identifying and characterizing these polymorphs.

  • Material Properties: The crystalline form dictates crucial properties for drug development, such as dissolution rate, hygroscopicity, and mechanical strength.[1]

This guide will provide the foundational knowledge and practical protocols to systematically approach the crystallization of this novel indole-tetrazole derivative.

The Physico-Chemical Landscape of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[12][13] The journey from a clear solution to well-ordered crystals can be visualized through a solubility-crystallization diagram, which delineates three key regions:

  • Stable (Undersaturated) Zone: The solute is fully dissolved, and crystallization will not occur.

  • Metastable Zone: The solution is supersaturated, but spontaneous nucleation is kinetically disfavored. Crystal growth can occur in this zone if nucleation is induced (e.g., by seeding).[12]

  • Labile (Unstable) Zone: Supersaturation is high, and spontaneous nucleation is rapid, often leading to the formation of many small crystals or an amorphous precipitate.[12]

The goal of our crystallization protocols is to gently guide the solution into the metastable zone and control the rate of crystal growth to obtain large, well-defined crystals.[8][12]

Foundational Step: Comprehensive Solubility Screening

Before any crystallization method can be successfully employed, a thorough understanding of the compound's solubility in a range of solvents is essential.[14][15] This initial screening will inform the choice of solvents for subsequent crystallization experiments.

Protocol 1: Small-Scale Solubility Screening
  • Preparation: Aliquot approximately 1-2 mg of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate into a series of small, clean vials.

  • Solvent Addition: To each vial, add a different solvent dropwise (e.g., 50 µL increments) from a diverse palette of solvents (see Table 1).

  • Observation at Room Temperature: After each addition, gently agitate the vial and observe the solubility. Record the approximate volume of solvent required to fully dissolve the compound.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently warm the vial (e.g., to 40-60 °C) and observe any change in solubility.

  • Classification: Categorize each solvent as:

    • High Solubility: Dissolves readily at room temperature in a small volume.

    • Moderate Solubility: Dissolves with gentle heating or in a larger volume of solvent.

    • Low/Insoluble: Does not dissolve even with heating.

Solvent Class Example Solvents Rationale for Inclusion
Protic Methanol, Ethanol, Isopropanol, WaterCapable of hydrogen bonding, which may interact favorably with the indole N-H and tetrazole nitrogens.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess dipole moments that can solvate polar molecules without hydrogen bond donation.
Aprotic Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Useful as antisolvents or for creating solvent systems with varying polarity.

Table 1: Suggested Solvents for Initial Screening

Crystallization Methodologies: Protocols and Rationale

Based on the solubility data, several crystallization techniques can be employed. The choice of method is dictated by the solubility profile of the compound.

Slow Evaporation

Principle: This is the simplest crystallization technique.[15][16][17] A solution is prepared in a relatively volatile solvent, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.[12]

Best Suited For: Compounds that are moderately soluble in a volatile solvent at room temperature.

Protocol 2: Slow Evaporation Crystallization

  • Solution Preparation: Dissolve 5-10 mg of the compound in a suitable solvent (identified from Protocol 1) to create a near-saturated solution in a clean vial. An NMR tube can be an excellent vessel for this purpose.[14]

  • Vessel Capping: Cover the vial with a cap or parafilm. Pierce the covering with a needle to allow for slow solvent evaporation.[14][16] The rate of evaporation can be controlled by the size of the needle hole.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[18]

  • Observation: Monitor the vial periodically for crystal growth without agitating it.

Slow Cooling

Principle: This method leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature, and as the solution is slowly cooled, the solubility decreases, leading to crystallization.[8][12]

Best Suited For: Compounds that exhibit a significant increase in solubility with temperature.

Protocol 3: Slow Cooling Crystallization

  • Solution Preparation: In a clean vial, add 5-10 mg of the compound and the chosen solvent. Heat the mixture until the solid is completely dissolved. If necessary, add a minimal amount of additional solvent to achieve full dissolution.

  • Controlled Cooling: Allow the vial to cool slowly to room temperature. To slow the cooling rate, the vial can be placed in a Dewar flask containing warm water or wrapped in an insulating material.[9]

  • Low-Temperature Incubation: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Observation: Check for crystal formation at each stage.

Vapor Diffusion

Principle: This is a gentle and highly effective method for growing high-quality crystals.[15] The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a larger reservoir of a "poor" solvent (an antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the overall solubility of the compound and inducing crystallization.[12][19]

Best Suited For: Situations where only a small amount of material is available, and for compounds that tend to "oil out" or precipitate rapidly with other methods.

Protocol 4: Vapor Diffusion Crystallization

  • Setup: Place a small vial containing a concentrated solution of the compound (in the "good" solvent) inside a larger, sealable jar or beaker.

  • Antisolvent Addition: Add the "poor" solvent (antisolvent) to the larger container, ensuring the level of the antisolvent is below the top of the inner vial.

  • Sealing: Seal the outer container tightly to create a closed system.

  • Incubation: Place the setup in a stable, vibration-free environment and allow it to stand for several days. The slow diffusion of the antisolvent vapor will gradually induce crystallization.

Diagram 1: Vapor Diffusion Setup

G cluster_0 Sealed Outer Vessel OuterVessel Reservoir of Antisolvent (Vapor Phase) InnerVial Solution of Compound in 'Good' Solvent Vapor Antisolvent Vapor Diffusion Vapor->InnerVial

A schematic of the vapor diffusion crystallization method.

Antisolvent Crystallization

Principle: This technique involves the direct addition of a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent.[13][20][21] The addition of the antisolvent reduces the solubility of the compound, leading to crystallization. The rate of addition of the antisolvent is a critical parameter.

Best Suited For: Compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent.

Protocol 5: Antisolvent Crystallization

  • Solution Preparation: Prepare a concentrated solution of the compound in a "good" solvent.

  • Antisolvent Addition: Slowly add the "poor" solvent (antisolvent) dropwise to the solution with gentle stirring. Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Incubation: Seal the vial and allow it to stand undisturbed. Crystals should form as the system equilibrates.

Diagram 2: Crystallization Method Selection Workflow

G start Start: Purified Compound solubility_screen Protocol 1: Solubility Screening start->solubility_screen high_sol High Solubility in Volatile Solvent? solubility_screen->high_sol temp_dep High Temperature Dependence? high_sol->temp_dep No slow_evap Protocol 2: Slow Evaporation high_sol->slow_evap Yes solvent_pair Good Solvent/Antisolvent Pair? temp_dep->solvent_pair No slow_cool Protocol 3: Slow Cooling temp_dep->slow_cool Yes vapor_diff Protocol 4: Vapor Diffusion solvent_pair->vapor_diff Yes antisolvent Protocol 5: Antisolvent solvent_pair->antisolvent Yes end Single Crystals slow_evap->end slow_cool->end vapor_diff->end antisolvent->end

A decision-making workflow for selecting an appropriate crystallization method based on solubility data.

Troubleshooting Common Crystallization Challenges

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.[22]- Nucleation is inhibited.- Slowly evaporate some of the solvent.[23]- Add a seed crystal of the compound.[23]- Scratch the inner surface of the vial with a glass rod to create nucleation sites.[9][23]
"Oiling Out" - The compound's melting point is lower than the crystallization temperature.- The solution is too concentrated or cooled too rapidly.[22]- Use a more dilute solution.- Employ a slower cooling rate.[22]- Try a different solvent system.
Formation of a Fine Powder - The rate of nucleation is too high due to excessive supersaturation.[14]- Reduce the rate of supersaturation (e.g., slower evaporation, slower cooling, or slower addition of antisolvent).- Use a solvent in which the compound is slightly more soluble.
Poor Crystal Quality - Rapid crystal growth.- Presence of impurities.- Slow down the crystallization process.- Further purify the starting material.

Table 2: Troubleshooting Guide for Crystallization

Conclusion

The crystallization of a novel molecule like methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is an empirical science that requires a systematic and logical approach. By beginning with a comprehensive solubility screen, researchers can make informed decisions about the most promising crystallization techniques to employ. The protocols for slow evaporation, slow cooling, vapor diffusion, and antisolvent crystallization provided herein offer a robust starting point for obtaining high-quality single crystals. Patience, careful observation, and a willingness to iterate on experimental conditions are the keys to success. The resulting crystalline material will be invaluable for definitive structural analysis and for establishing the solid-state properties crucial for any future development.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1851. DOI:10.1039/D2CS00697A
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 735-745.
  • Farrell, T., et al. (2012).
  • University of California, Los Angeles. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Mondal, T., & Bag, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3349–3358.
  • Huang, C., et al. (2016). Effect of Small Molecular Additives on Growth Rates of Molecular Crystals from the Melt near Glass-Transition Temperature. Crystal Growth & Design, 16(2), 944-950.
  • Alves, M. J., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)
  • Technobis. (2024, August 1). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube.
  • Blagden, N., & de Matas, M. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). In Crystallization of Organic Compounds (pp. 199-233).
  • Vekilov, P. G. (2007). What Determines the Rate of Growth of Crystals from Solution? Crystal Growth & Design, 7(12), 2796-2810.
  • Alves, M. J., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)
  • Abdullah, S. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry, 9(2), 1-2.
  • RM@Schools. (n.d.).
  • Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13.
  • Torres-Gavilán, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17395–17406.
  • Abdel-Wahab, B. F., et al. (2016).
  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.
  • Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13.
  • Chernov, A. A. (2025). Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth. Crystals, 15(7), 868.
  • Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(3), 751-757.
  • Titi, H. M., et al. (2020). Cocrystals and Salts of Tetrazole-Based Energetic Materials. Crystal Growth & Design, 20(4), 2639-2647.
  • Al-Shdefat, R., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Journal of Drug Delivery Science and Technology, 95, 105615.
  • Bessmertnykh, A. G., et al. (2025).
  • S.P., S. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2744.
  • Addadi, L., & Weiner, S. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 968-973.
  • University of Toronto. (n.d.).
  • Google Patents. (1973). Process for preparing 1h-tetrazole compounds. US3767667A.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • Li, H., & Rohani, S. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 14(9), 748.
  • ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure.
  • Organic Syntheses. (n.d.). 1-methylindole.
  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia, 2(3), 1500-1513.
  • Al-Harrasi, A., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Google Patents. (2006).
  • University of Colorado Boulder. (2010). Crystal Growing Guide.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • Reig, M., et al. (2023).
  • Torres-Gavilán, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17395–17406.
  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients.

Sources

Method

The Strategic Utility of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate as a Versatile Precursor in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its versatility allows for a wide range of chemical modifications to modulate bi...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its versatility allows for a wide range of chemical modifications to modulate biological activity. A particularly strategic derivatization is the introduction of a tetrazole moiety, which is widely recognized as a bioisostere for the carboxylic acid group. This substitution can enhance the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and lipophilicity. This guide provides a detailed exploration of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a key chemical precursor for the synthesis of novel bioactive compounds. We will delve into its synthesis and its application in the development of potential therapeutic agents, offering researchers a comprehensive resource for leveraging this valuable building block.

The Significance of the Tetrazolyl-Indole Scaffold

The indole ring system is a privileged structure in drug discovery, present in a multitude of compounds with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The tetrazole ring, with its four nitrogen atoms, offers unique physicochemical properties. It is an electron-rich, planar heterocycle with a pKa comparable to that of carboxylic acid, allowing it to act as a non-classical bioisostere. This bioisosteric replacement can lead to improved metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profiles. The fusion of these two key pharmacophores in the form of tetrazolyl-indoles has yielded compounds with a broad spectrum of biological activities, making them a fertile ground for drug discovery.

Synthesis of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate: A Step-by-Step Protocol

The preparation of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate can be achieved through a multi-step synthesis starting from readily available indole-3-acetic acid. The following protocol is a detailed guide to this synthesis.

Experimental Protocol: Synthesis of the Precursor

Step 1: Esterification of Indole-3-acetic acid

  • Reaction Setup: In a round-bottom flask, dissolve indole-3-acetic acid in methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride.

  • Reaction Conditions: Reflux the mixture until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst. Extract the product, methyl indole-3-acetate, with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain pure methyl indole-3-acetate.

Step 2: N-amination of Methyl Indole-3-acetate

  • Reagent Preparation: Prepare a solution of hydroxylamine-O-sulfonic acid in a suitable solvent.

  • Reaction Conditions: Add the solution of methyl indole-3-acetate to the hydroxylamine-O-sulfonic acid solution and stir at room temperature.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product. Purify by column chromatography to yield methyl 1-aminoindole-3-acetate.

Step 3: Cyclization to form the Tetrazole Ring

  • Reaction Setup: Dissolve methyl 1-aminoindole-3-acetate in triethyl orthoformate.

  • Azide Addition: Add sodium azide to the solution.

  • Reaction Conditions: Heat the reaction mixture, which will facilitate the [2+3] cycloaddition reaction to form the tetrazole ring.

  • Work-up and Purification: After cooling, perform a careful work-up to remove any unreacted sodium azide. Purify the final product, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, by recrystallization or column chromatography.

Diagram: Synthetic Workflow for the Precursor

G A Indole-3-acetic acid B Methyl indole-3-acetate A->B  Esterification (MeOH, H+) C Methyl 1-aminoindole-3-acetate B->C  N-amination (Hydroxylamine-O-sulfonic acid) D Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate C->D  Cyclization (Triethyl orthoformate, NaN3)

Caption: Synthetic pathway to methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate.

Application as a Precursor: Synthesis of Bioactive Derivatives

The true utility of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate lies in its role as a versatile precursor for the synthesis of a diverse library of derivatives. The ester functionality at the 2-position and the tetrazole ring at the 3-position provide reactive handles for further chemical modifications.

Protocol 1: Amidation of the Ester Group

The ester group of the precursor can be readily converted to an amide, a common functional group in many drug molecules.

  • Reaction Setup: Dissolve methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate in a suitable aprotic solvent.

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Coupling Agent: Introduce a peptide coupling agent, such as DCC or EDCI, along with an activator like DMAP.

  • Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated byproducts. Purify the resulting amide derivative by column chromatography.

Table 1: Representative Amide Derivatives

Amine UsedResulting Amide DerivativePotential Biological Activity
BenzylamineN-benzyl-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxamideAnticancer, Antimicrobial
Morpholine(3-(1H-tetrazol-1-yl)-1H-indol-2-yl)(morpholino)methanoneCNS activity
AnilineN-phenyl-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxamideAnti-inflammatory

Diagram: General Amidation Workflow

G Precursor Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate Amide N-substituted-3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxamide Precursor->Amide  Amine, Coupling Agent Amine R1R2NH Amine->Amide

Caption: General workflow for the amidation of the precursor.

Protocol 2: Hydrolysis to the Carboxylic Acid and Subsequent Derivatization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further modifications.

  • Hydrolysis:

    • Reaction Setup: Dissolve the precursor in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., LiOH or NaOH).

    • Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete.

    • Work-up: Acidify the reaction mixture to precipitate the carboxylic acid, which can then be filtered and dried.

  • Further Derivatization of the Carboxylic Acid: The resulting 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylic acid is a valuable intermediate for various coupling reactions, similar to the amidation described above, to form esters, amides, and other derivatives with a wide range of functionalities.

Conclusion and Future Outlook

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a strategically important chemical precursor that provides a gateway to a diverse array of novel tetrazolyl-indole derivatives. Its synthesis, while multi-stepped, utilizes established chemical transformations. The true power of this precursor is realized in its subsequent derivatization, allowing for the systematic exploration of chemical space in the quest for new therapeutic agents. The indole and tetrazole moieties are both well-established pharmacophores, and their combination within this scaffold presents a promising strategy for the development of drugs with improved efficacy and pharmacokinetic properties. Researchers in drug discovery are encouraged to explore the potential of this versatile building block in their synthetic campaigns.

References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry, 20, 950–958.
  • Tetrazoles: A multi-potent motif in drug design. (2024). European Journal of Medicinal Chemistry, 279, 116870.
  • A multicomponent tetrazolo indole synthesis. (2021).
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). ACS Omega.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(11), 2537.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Potential Pharmacological Activities of Tetrazoles in The New Millennium. (2011). International Journal of PharmTech Research, 3(3), 1557-1565.
  • (PDF) Tetrazoles: Synthesis and Biological Activity. (2019).
  • methyl 3-formyl-1-methyl-1H-indole-2-carboxyl
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024).
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). Molecules, 22(10), 1695.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters, 6(9), 983-987.
  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. (2025). BenchChem.
  • Side reactions to avoid during the synthesis of methyl indole-3-carboxyl
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry, 20, 589-597.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 142-151.
  • Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. (2025). Beilstein Journal of Organic Chemistry, 21, 1316-1331.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(16), 9583-9633.
  • 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines: Synthesis and Evaluation as Anticancer Agents. (2022). Molecules, 27(23), 8499.
Application

Application Note: Catalytic Strategies for the Synthesis of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Executive Summary & Strategic Rationale The indole-tetrazole hybrid framework is a highly privileged scaffold in modern medicinal chemistry and drug development. The tetrazole moiety serves as a metabolically stable, non...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indole-tetrazole hybrid framework is a highly privileged scaffold in modern medicinal chemistry and drug development. The tetrazole moiety serves as a metabolically stable, non-classical bioisostere for carboxylic acids, offering comparable pKa values while significantly enhancing membrane permeability and resisting in vivo decarboxylation[1][2].

Synthesizing methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate involves the direct functionalization of the commercially available building block, methyl 3-amino-1H-indole-2-carboxylate[3]. This technical guide details the optimized multicomponent reaction (MCR) utilizing triethyl orthoformate and sodium azide under divergent catalytic conditions to achieve high-fidelity cyclocondensation[4][5].

Mechanistic Causality: The Multicomponent Assembly

The synthesis of 1-substituted 1H-tetrazoles from primary amines is a classic three-component reaction[5]. However, the 3-amino group of methyl 3-amino-1H-indole-2-carboxylate exhibits diminished nucleophilicity. This is caused by electronic deactivation due to resonance delocalization into the adjacent electron-withdrawing methyl 2-carboxylate group, as well as the electron-rich indole core.

Causality of Catalysis : To overcome this energetic barrier, a catalyst is required to strongly activate the triethyl orthoformate. Lewis acids (e.g., Yb(OTf)₃) or bifunctional organocatalysts (e.g., L-Proline) facilitate the rapid departure of ethoxy groups, generating a highly electrophilic oxonium/iminium intermediate. This forces the nucleophilic attack by the deactivated indole amine, forming an imidate intermediate. Subsequent attack by the azide anion and a rapid 1,5-electrocyclization yields the tetrazole ring[4].

Pathway Amine Methyl 3-amino-1H-indole -2-carboxylate Catalyst Catalyst Activation (Yb(OTf)3 or L-Proline) Amine->Catalyst Orthoester Triethyl Orthoformate HC(OEt)3 Orthoester->Catalyst Imidate Imidate / Iminium Intermediate Catalyst->Imidate - EtOH AzidoImine Azido-Imine Intermediate Imidate->AzidoImine + NaN3 Azide Sodium Azide (NaN3) Azide->AzidoImine Cyclization 1,5-Electrocyclization AzidoImine->Cyclization Product Methyl 3-(1H-tetrazol-1-yl) -1H-indole-2-carboxylate Cyclization->Product

Fig 1: Mechanistic pathway of the multicomponent tetrazole cyclization via catalytic activation.

Catalyst Evaluation & Quantitative Data

Selecting the appropriate catalyst dictates the reaction kinetics, environmental impact, and downstream purification requirements. The following table summarizes field-proven catalysts for this specific MCR transformation[4][5].

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
Yb(OTf)₃ 5 - 10None / Neat80 - 1002 - 485 - 92Highly oxophilic; water-tolerant Lewis acid; rapid kinetics.
L-Proline 10 - 20Ethanol / H₂O806 - 1275 - 85Metal-free; bifunctional activation; environmentally benign.
Zn(OTf)₂ 10Water / DMF1008 - 1470 - 80Cost-effective; operates well in aqueous media.
NaHSO₄·SiO₂ 50 (w/w)Toluene1104 - 880 - 88Heterogeneous; easily removed by simple filtration.

Experimental Workflows & Protocols

The protocols below are designed with built-in validation checkpoints to ensure reaction fidelity and operator safety.

Protocol A: High-Yield Synthesis via Yb(OTf)₃ Catalysis

Ideal for rapid library generation and high-throughput synthesis.

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-amino-1H-indole-2-carboxylate (1.0 mmol, 190.2 mg)[3].

  • Reagent Addition : Add triethyl orthoformate (1.5 mmol, 222 mg) and sodium azide (1.5 mmol, 97.5 mg). Safety Note: Sodium azide is highly toxic; handle with appropriate PPE.

  • Catalyst Introduction : Add Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (5 mol%, 31 mg). The reaction is typically run neat, but 2 mL of anhydrous DMF can be added if the mixture is too viscous[4].

  • Thermal Activation : Heat the mixture to 80–100 °C under an argon atmosphere.

  • Self-Validating Checkpoint (TLC) : After 2 hours, sample the reaction. Spot on silica gel TLC (Eluent: 3:1 Hexane:EtOAc). The starting amine (fluorescent, ninhydrin-positive) should disappear, replaced by a lower Rf spot (fluorescent, ninhydrin-negative) indicating the formation of the highly polar tetrazole.

  • Quenching & Workup : Cool to room temperature. Slowly add 10 mL of ice-cold water[2]. Critical Safety Step: To safely destroy excess NaN₃, add 10% aqueous NaNO₂ (2 mL) followed by dropwise addition of 1 M H₂SO₄ until gas evolution (N₂) ceases. This prevents the formation of volatile, toxic hydrazoic acid.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography or recrystallization from EtOH/Water to yield the pure product.

Protocol B: Green Organocatalytic Synthesis via L-Proline

Ideal for metal-free pharmaceutical development.

  • Preparation : Combine methyl 3-amino-1H-indole-2-carboxylate (1.0 mmol)[3], triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol) in a sealed reaction vial.

  • Catalyst & Solvent : Add L-Proline (10 mol%, 11.5 mg) and 3 mL of a 1:1 mixture of Ethanol/Water[4].

  • Reaction : Seal the vial and stir at 80 °C for 8–12 hours. The bifunctional nature of L-proline activates the orthoester while simultaneously stabilizing the incoming azide nucleophile via hydrogen bonding.

  • Self-Validating Checkpoint (Precipitation) : As the reaction progresses, the highly polar tetrazole product often precipitates directly out of the aqueous ethanolic mixture, driving the thermodynamic equilibrium forward[2].

  • Isolation : Cool the mixture to 0 °C. Filter the precipitated solid through a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) to remove L-proline and unreacted inorganic salts.

  • Drying : Dry the solid in a vacuum oven at 50 °C overnight to obtain the target compound.

Analytical Validation Parameters

To confirm the structural integrity of the synthesized methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, utilize the following spectroscopic markers:

  • ¹H NMR (400 MHz, DMSO-d₆) : Look for a distinct, sharp singlet at δ 9.50 - 9.80 ppm corresponding to the tetrazole C5-H proton. The indole N-H proton will appear as a broad singlet far downfield (δ 11.5 - 12.5 ppm). The methyl ester protons will appear as a sharp singlet at δ 3.80 - 3.90 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆) : The tetrazole C5 carbon is highly deshielded, typically resonating at 142 - 145 ppm . The ester carbonyl will appear near 161 ppm.

  • IR Spectroscopy : Absence of primary amine N-H stretching bands (3300-3500 cm⁻¹ doublet). Presence of strong C=O stretch (~1700 cm⁻¹) and characteristic tetrazole C=N/N=N stretches (1450-1500 cm⁻¹)[1].

References

  • 1H-Tetrazole synthesis | Organic Chemistry Portal |
  • A multicomponent tetrazolo indole synthesis | Chemical Communic
  • The anchoring of a Cu(ii)–salophen complex on magnetic mesoporous cellulose nanofibers: green synthesis and an investigation of its catalytic role in tetrazole reactions through a facile one-pot route | PMC |
  • 1H-Tetrazole | High-Purity Reagent for Research | Benchchem |
  • 2-amino indole (Methyl 3-amino-1H-indole-2-carboxyl

Sources

Method

Application Note: Preparation and Handling of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Stock Solutions in DMSO

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction & Chemical Profiling Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction & Chemical Profiling

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (Molecular Weight: 243.22 g/mol ) is a structurally complex, densely functionalized heterocyclic building block. Indole-2-carboxylate derivatives and their tetrazole-bearing analogs are highly valued in medicinal chemistry, serving as foundational scaffolds for HIV-1 integrase inhibitors [1][1] and metallo-beta-lactamase inhibitors [2][2]. In these drug discovery applications, the tetrazole ring frequently acts as a stable bioisostere for carboxylic acids, while the methyl ester provides a lipophilic masking group that enhances membrane permeability.

Preparing reliable, stable stock solutions of this compound is a critical first step for reproducible in vitro screening and biochemical assays. Due to its rigid, planar aromatic structure, the compound exhibits significant hydrophobicity, making dimethyl sulfoxide (DMSO) the universal solvent of choice.

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I cannot overstate the importance of understanding the mechanistic reasons behind handling procedures. This protocol is designed around the specific chemical vulnerabilities of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate:

  • Solvent Selection (Anhydrous DMSO): Mechanistically, the strong hydrogen-bond accepting capability of the sulfoxide oxygen in DMSO effectively solvates the indole N-H donor, while the polar aprotic environment stabilizes the tetrazole ring. However, the C2 methyl ester is highly susceptible to hydrolysis if trace water is present. Therefore, utilizing anhydrous DMSO (≥99.9%, H₂O ≤0.005%) is mandatory. Standard cell-culture grade DMSO absorbs atmospheric moisture rapidly and will cause gradual degradation of the ester into the corresponding carboxylic acid.

  • Temperature & Atmospheric Control: Indole cores can be prone to slow oxidation, and the compound is hygroscopic. Purging storage vials with Argon gas displaces both oxygen and ambient humidity.

  • Material Compatibility: DMSO acts as a powerful solvent that can leach plasticizers (like phthalates) from polystyrene or low-quality plastics. All preparation must be done using glass vials or highly DMSO-resistant polypropylene (PP), and filtration must utilize Polytetrafluoroethylene (PTFE) membranes.

Materials and Equipment Required

  • Compound: Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (High purity, ≥98%)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sealed under inert gas.

  • Equipment: Analytical balance (0.01 mg readability), anti-static ionizer, vortex mixer, ultrasonic water bath.

  • Consumables: Amber glass HPLC vials (2 mL) with PTFE-lined screw caps, 0.22 µm PTFE syringe filters, glass syringes (or DMSO-compatible pipettes), Argon or Nitrogen gas source.

Quantitative Data: Reconstitution Dilution Table

To ensure accuracy, avoid weighing less than 1.0 mg of the compound due to the margin of error on standard analytical balances. Use the table below to determine the exact volume of anhydrous DMSO required to achieve your target molarity.

Target Stock ConcentrationMass of Compound (mg)Moles of Compound (µmol)Volume of Anhydrous DMSO (µL)
10 mM 1.0 mg4.11 µmol411.1 µL
10 mM 5.0 mg20.56 µmol2055.7 µL
20 mM 1.0 mg4.11 µmol205.6 µL
20 mM 5.0 mg20.56 µmol1027.9 µL
50 mM 5.0 mg20.56 µmol411.1 µL

(Calculated based on MW = 243.22 g/mol . Formula: Volume [L] = Mass [g] / (MW [ g/mol ] × Concentration [mol/L]))

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and Weighing
  • Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will initiate ester hydrolysis once dissolved.

  • Anti-Static Weighing: Heterocyclic powders often carry a static charge. Use an anti-static ionizer bar near the analytical balance. Weigh the desired mass (e.g., 5.0 mg) into a clean, dry amber glass vial.

Phase 2: Dissolution and Filtration
  • Solvent Addition: Using a positive displacement pipette or glass syringe, add the calculated volume of anhydrous DMSO (e.g., 2055.7 µL for a 10 mM stock).

  • Agitation: Vortex the vial for 30 seconds. If the compound does not immediately dissolve, place the vial in an ultrasonic water bath at 37°C for 3–5 minutes.

  • Sterile Filtration: Draw the solution into a glass syringe and attach a 0.22 µm PTFE syringe filter. Filter the solution into a fresh, sterile amber glass vial. Causality: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will dissolve in pure DMSO, ruining the stock. PTFE is strictly required.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in small amber glass or DMSO-resistant PP tubes. Causality: This prevents repeated freeze-thaw cycles, which drive micro-precipitation and degrade the compound.

  • Inert Gas Purge: Gently blow a stream of Argon gas over the headspace of each tube for 3 seconds before immediately capping tightly.

  • Storage: Store all aliquots at -80°C.

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Equilibrate Compound to RT (Prevents moisture condensation) Step2 2. Weigh Compound (Use analytical balance & ionizer) Step1->Step2 Step3 3. Add Anhydrous DMSO (Vortex & Sonicate at 37°C) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE syringe filter ONLY) Step3->Step4 Step5 5. Aliquot & Argon Purge (Amber glass, single-use volumes) Step4->Step5 Step6 6. Long-term Storage (-80°C, protect from light) Step5->Step6

Figure 1: Preparation and storage workflow for anhydrous DMSO stock solutions.

Trustworthiness: Self-Validating Quality Control

To ensure this protocol acts as a self-validating system, incorporate the following Quality Control (QC) checkpoints into your workflow:

  • Pre-Filtration Visual Validation: Before filtering, hold the vial against a dark background and illuminate it from the side. If any micro-particulates or cloudiness remain, the compound has not fully dissolved, and the actual molarity is lower than calculated. Do not proceed until the solution is optically clear.

  • Post-Thaw Validation: Upon thawing an aliquot for an assay, warm it to 37°C for 2 minutes and vortex. DMSO freezes at 19°C; ensuring complete liquefaction and re-solubilization of any transient precipitates is critical before adding the stock to aqueous assay buffers.

  • Chemical Integrity Validation (LC-MS): Designate one aliquot as a "sentinel vial." After 3 months of storage, run this vial via LC-MS. Monitor for a mass shift of -14 Da (Loss of CH₂, specifically the shift from the methyl ester [M+H]⁺ at m/z 244 to the free carboxylic acid [M-H]⁻ at m/z 228). If the free acid is detected, the stock has suffered hydrolytic degradation and should be discarded.

References

  • Title: Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Source:Google Patents (World Intellectual Property Organization / AU)

Sources

Application

methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate high-throughput assay development

Application Note & Protocol Topic: Development of a High-Throughput TR-FRET Assay for Screening Inhibitors of Protein Kinase X Using an Indole-Tetrazole Scaffold Audience: Researchers, Scientists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Development of a High-Throughput TR-FRET Assay for Screening Inhibitors of Protein Kinase X Using an Indole-Tetrazole Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Similarly, the tetrazole ring is a widely used bioisostere for the carboxylic acid group, often enhancing a compound's metabolic stability and binding affinity.[2][3] The convergence of these two motifs in structures like methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate presents a promising avenue for discovering novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for interrogating large compound libraries to identify initial hits against biological targets.[4][5] This guide provides a comprehensive, field-proven framework for the development and validation of a robust, high-throughput biochemical assay for a hypothetical target, "Protein Kinase X." We detail the rationale for selecting a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, provide step-by-step protocols for assay optimization and execution, and outline a rigorous data analysis workflow to ensure the identification of high-quality, validated hits.

Introduction: The Rationale for Targeting Kinases with Indole-Tetrazole Compounds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[6] This makes them one of the most important target families in drug discovery.[6][7] The indole scaffold is a common feature in many ATP-competitive kinase inhibitors, providing a versatile framework for molecular interactions within the kinase active site.[1] The tetrazole moiety, acting as a carboxylic acid mimic, can form key hydrogen bonds and improve physicochemical properties, making the combined indole-tetrazole structure a compelling starting point for a kinase-focused compound library.[3][8][9]

The primary challenge in early-stage drug discovery is to efficiently screen thousands to millions of compounds to find those with the desired biological activity.[10] This requires an assay that is not only sensitive and specific but also robust, scalable, and cost-effective. This document serves as a guide to developing such an assay.

Assay Principle Selection: Why TR-FRET is the Superior Choice for Kinase Screening

For any HTS campaign, the choice of detection technology is paramount.[11] While multiple technologies exist (e.g., fluorescence polarization, AlphaScreen®, absorbance), we selected a TR-FRET assay for this application due to its distinct advantages in a kinase screening context.

Causality Behind the Choice:

  • Reduced Compound Interference: Standard fluorescence-based assays are often plagued by false positives arising from autofluorescent library compounds or light scattering.[12] TR-FRET technology circumvents this by using a long-lifetime lanthanide donor (e.g., Terbium or Europium) and measuring the FRET signal after a time delay (typically 50-100 µs).[13][14] This delay allows the short-lived background fluorescence and scattered light to decay, resulting in a cleaner signal and a lower rate of false positives.[12][15]

  • High Sensitivity & Robustness: The ratiometric nature of TR-FRET, where the acceptor signal is normalized to the donor signal, corrects for well-to-well variations in volume and quenching effects from colored compounds, leading to highly reproducible data.[13][15]

  • Homogeneous Format: TR-FRET assays are "mix-and-read," requiring no wash steps.[16] This simplifies automation, reduces variability, and increases throughput, which are critical requirements for screening large libraries.[4]

The principle of our hypothetical kinase assay is illustrated below. In the absence of an inhibitor, Kinase X phosphorylates a biotinylated peptide substrate. A Terbium (Tb)-labeled anti-phospho-antibody (donor) and a Streptavidin-linked fluorophore (acceptor) are added. The phosphorylation event brings the donor and acceptor into close proximity, resulting in a high FRET signal. A competitive inhibitor, such as a derivative of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, prevents phosphorylation, keeping the donor and acceptor apart and resulting in a low FRET signal.

G cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) KinaseX Kinase X pSubstrate Phosphorylated Biotin-Substrate KinaseX->pSubstrate ATP ATP ATP->pSubstrate Substrate Biotin-Substrate Substrate->pSubstrate ADP ADP Tb_Ab Tb-Antibody (Donor) pSubstrate->Tb_Ab Binds SA_Fluor SA-Fluorophore (Acceptor) pSubstrate->SA_Fluor Binds FRET TR-FRET Signal Tb_Ab->FRET Proximity SA_Fluor->FRET Proximity KinaseX_i Kinase X No_pSubstrate No Phosphorylation KinaseX_i->No_pSubstrate ATP_i ATP ATP_i->No_pSubstrate Substrate_i Biotin-Substrate Substrate_i->No_pSubstrate Inhibitor Indole-Tetrazole Inhibitor Inhibitor->KinaseX_i Blocks Tb_Ab_i Tb-Antibody (Donor) No_FRET No TR-FRET Signal SA_Fluor_i SA-Fluorophore (Acceptor)

Caption: TR-FRET assay principle for detecting Kinase X inhibitors.

Assay Development and Optimization Protocol

Developing a robust HTS assay is an iterative process. The goal is to find conditions that provide a stable and sufficiently large signal window to confidently identify hits.[7][17]

Initial Reagent Titration (Enzyme and Substrate)

Objective: To determine the optimal concentrations of Kinase X and its substrate to achieve a linear reaction rate and sensitivity to inhibitors.

Protocol:

  • Enzyme Titration:

    • Prepare a 2-fold serial dilution of Kinase X in assay buffer.

    • In a 384-well plate, add the diluted enzyme to wells containing a fixed, excess concentration of the biotinylated substrate peptide and ATP (e.g., at its known Km value).

    • Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the TR-FRET detection reagents (Tb-antibody and SA-fluorophore).

    • Incubate for 60 minutes to allow for binding.

    • Read the plate on a TR-FRET-compatible reader.

    • Analysis: Plot the TR-FRET ratio versus enzyme concentration. Select the concentration that yields approximately 80% of the maximal signal (EC80), ensuring the reaction is in the linear range.

  • Substrate Titration (ATP Km Determination):

    • Use the fixed, optimal concentration of Kinase X determined above.

    • Prepare a 2-fold serial dilution of ATP, keeping the peptide substrate concentration constant and in excess.

    • Run the kinase reaction and TR-FRET detection as described above.

    • Analysis: Plot the TR-FRET ratio versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km of ATP. For an ATP-competitive inhibitor screen, the optimal ATP concentration is at or slightly below the determined Km value. This ensures maximal sensitivity to compounds competing with ATP for the binding site.[7]

Assay Validation: The Z'-Factor

Objective: To quantify the quality and suitability of the assay for HTS using the Z'-factor statistic. The Z'-factor is a measure of the separation between the high and low signal controls, accounting for data variability.[18][19]

Protocol:

  • Plate Setup: Designate 16-24 wells for the high signal control (e.g., DMSO vehicle, 100% activity) and 16-24 wells for the low signal control (e.g., a known potent inhibitor or no enzyme, 0% activity).

  • Execution: Run the assay under the optimized conditions determined in section 3.1.

  • Calculation: Calculate the Z'-factor using the following formula[20][21]:

    Z′=1−∣μhigh​−μlow​∣3×(σhigh​+σlow​)​

    Where:

    • μhigh​ and σhigh​ are the mean and standard deviation of the high signal control.

    • μlow​ and σlow​ are the mean and standard deviation of the low signal control.

Interpretation of Z'-Factor:

Z'-Factor Value Assay Quality Suitability for HTS
> 0.7 Excellent Ideal for HTS campaigns.[18]
0.5 to 0.7 Good A reliable and robust assay.[20][22]
0 to 0.5 Marginal Assay may require further optimization.[22]

| < 0 | Poor | Assay is unsuitable for screening.[19] |

Table 1: Example Z'-Factor Calculation Data

Control Type N Mean TR-FRET Ratio Std. Dev (σ)
High Signal (DMSO) 24 35,800 1,250
Low Signal (Inhibitor) 24 4,200 980

| Calculated Z'-Factor | | | 0.72 |

A Z'-factor of 0.72 indicates an excellent assay with clear separation between controls and low data variability, making it highly suitable for a full HTS campaign.[18][23]

HTS Protocol for a 10,000 Compound Library

This protocol is designed for a fully automated HTS workflow using 384-well plates.

G cluster_prep Preparation cluster_screen Automated Screening Workflow cluster_analysis Data Analysis & Hit Triage Compound 1. Compound Plate Preparation (10,000 compounds + Controls) DispenseCmpd 3. Dispense Compounds (50 nL) to Assay Plates Compound->DispenseCmpd Reagent 2. Reagent Preparation (Kinase X, Substrate, ATP, Detection Mix) DispenseEnz 4. Add Kinase X (2.5 µL) Reagent->DispenseEnz DispenseSub 6. Initiate Reaction (Add Substrate/ATP Mix, 2.5 µL) Reagent->DispenseSub DispenseDet 8. Add Detection Reagents (5 µL) Reagent->DispenseDet DispenseCmpd->DispenseEnz Incubate1 5. Pre-incubation (15 min at RT) DispenseEnz->Incubate1 Incubate1->DispenseSub Incubate2 7. Kinase Reaction (60 min at RT) DispenseSub->Incubate2 Incubate2->DispenseDet Incubate3 9. Detection Incubation (60 min at RT) DispenseDet->Incubate3 Read 10. Read TR-FRET Signal Incubate3->Read Analyze 11. Calculate % Inhibition & Plate Z'-Factor Read->Analyze HitPick 12. Hit Selection (e.g., >50% Inhibition) Analyze->HitPick Confirm 13. Hit Confirmation (Re-test in dose-response) HitPick->Confirm

Caption: High-throughput screening workflow from preparation to hit confirmation.

Step-by-Step Methodology:
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each library compound from the stock plates to 384-well assay plates.

    • Ensure each plate contains columns dedicated to high signal (DMSO) and low signal (control inhibitor) controls for plate-by-plate quality control.

  • Kinase Addition:

    • Add 2.5 µL of Kinase X solution (at 2X the final optimized concentration) to all wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation:

    • Add 2.5 µL of a substrate/ATP mix (at 2X the final optimized concentrations) to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The reaction time should be within the linear range established during development.

  • Detection:

    • Add 5 µL of the TR-FRET detection mix (containing Tb-antibody and SA-fluorophore) to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plates on a TR-FRET-compatible microplate reader (e.g., equipped with a 320 nm excitation source and filters for 620 nm and 665 nm emission).[1]

Data Analysis and Hit Identification

Robust data analysis is crucial for extracting meaningful results from a large dataset.[24][25]

  • Calculate TR-FRET Ratio:

    • For each well, calculate the ratiometric signal: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalization and Percent Inhibition:

    • Normalize the data on a per-plate basis using the control wells: % Inhibition = 100 * (1 - (Ratio_compound - Mean_Ratio_low) / (Mean_Ratio_high - Mean_Ratio_low))

    • Mean_Ratio_high is the average of the DMSO control wells.

    • Mean_Ratio_low is the average of the control inhibitor wells.

  • Quality Control:

    • Calculate the Z'-factor for each individual plate. Plates with a Z' < 0.5 should be flagged for review or repeated.

  • Hit Selection:

    • A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or three standard deviations from the mean of the library compound population.

Table 2: Example Hit Data from a Primary Screen

Compound ID % Inhibition Plate Z'-Factor Hit Status
Cmpd-0001 8.2 0.78 Inactive
Cmpd-0002 92.5 0.78 Hit
Cmpd-0003 -5.1 0.78 Inactive
Cmpd-0004 65.7 0.78 Hit

| Cmpd-0005 | 41.3 | 0.78 | Inactive |

Post-Screening Activities: From Hit to Lead

The primary HTS is only the beginning.[24] Hits must be rigorously validated to eliminate false positives and prioritize the most promising chemical matter for lead optimization.

  • Hit Confirmation: Re-test all primary hits in the same assay to confirm activity.

  • Dose-Response Analysis: Perform 10-point titrations of confirmed hits to determine their potency (IC50).[7]

  • Orthogonal Assays: Validate hits in a label-free secondary assay (e.g., using mass spectrometry or a thermal shift assay) to ensure the observed activity is not an artifact of the TR-FRET technology.[26]

  • SAR Expansion: Procure or synthesize analogs of the most promising hits to explore the structure-activity relationship (SAR) and identify more potent compounds.[27]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the development and execution of a high-throughput screening assay for inhibitors of a model protein kinase. By carefully selecting a robust technology like TR-FRET, meticulously optimizing assay parameters, and applying stringent quality control metrics such as the Z'-factor, researchers can confidently identify high-quality hit compounds. This methodology, centered on the promising indole-tetrazole scaffold, serves as a reliable starting point for any drug discovery program aimed at this important class of biological targets.

References

  • DCReport.org. (2025, September 15).
  • Bentham Science. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview.
  • Sartorius. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Poly-Dtech. TR-FRET Assay Principle.
  • National Center for Biotechnology Information. (2012, May 1).
  • BMG LABTECH. AlphaScreen.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • Longdom Publishing. (2024, December 12).
  • JoVE. (2017, March 10). A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules.
  • Vipergen.
  • Thermo Fisher Scientific. (2017, July 31).
  • On HTS. (2023, December 12). Z-factor.
  • iGEM. (2021, September 8). Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability.
  • Revvity. AlphaLISA and AlphaScreen No-wash Assays.
  • National Center for Biotechnology Information. (2014, March 15). A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding.
  • Thermo Fisher Scientific. (2016, November 30). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • National Center for Biotechnology Information. (2018, June 15). New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2).
  • Agilent. TR-FRET.
  • National Center for Biotechnology Information. (2012, October 1).
  • BPS Bioscience. Custom Cell-Based Assay Development.
  • ACS Publications. (2021, November 14).
  • ResearchGate. (2025, October 20). Video Article: A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules.
  • Oxford Academic. (2018, March 15). competitive alphascreen assay for detection of hyaluronan.
  • Wikipedia. Z-factor.
  • Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • BMG LABTECH. High-throughput screening (HTS).
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ResearchGate. (2026, February 9). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
  • Patsnap Synapse. (2025, May 21).
  • Revvity. High-Throughput Screening in Drug Discovery & Molecular Biology.
  • Broad Institute. Cell-based assays for high-throughput screening.
  • Benchchem. Application Notes: High-Throughput Screening of 5-Methyl-2-phenyl-1H-indol-3-amine Libraries.
  • National Center for Biotechnology Information. (2022, June 17). Tetrazole: A privileged scaffold for the discovery of anti-cancer agents.
  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design.
  • Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • National Center for Biotechnology Information. (2004, July 1). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay.
  • Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Life Chemicals. (2024, January 17).
  • Axcelead Drug Discovery Partners, Inc. (2026, March 4). High Throughput Screening.
  • BMC Research Notes. (2016).
  • Benchchem. A Comparative Analysis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole and its Carboxylic Acid Analog in Biological Systems.

Sources

Method

scaling up production of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

An Application Note on the Scalable Production of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Abstract Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in med...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scalable Production of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Abstract

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents.[1] The indole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals, while the tetrazole ring often acts as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and pharmacokinetic properties.[2][3] This document provides a comprehensive guide for the multi-step synthesis and scale-up of this target molecule. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process controls, and safety protocols necessary for transitioning from laboratory-scale synthesis to pilot-scale production, in line with Good Manufacturing Practices (GMP).[4][5]

Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The chosen pathway is designed for robustness and scalability, beginning with the construction of the indole core, followed by functionalization at the C-3 position, and concluding with the formation of the tetrazole ring.

The overall strategy involves four key transformations:

  • Indole Core Synthesis: Formation of methyl 1H-indole-2-carboxylate via the classic Fischer Indole Synthesis.[6][7] This method is well-established and adaptable for large-scale production.[8]

  • Regioselective Nitration: Introduction of a nitro group at the electron-rich C-3 position of the indole ring. This step requires non-acidic conditions to prevent polymerization of the indole.[6]

  • Nitro Group Reduction: Conversion of the 3-nitro group to a 3-amino group, creating the necessary precursor for tetrazole formation.

  • Tetrazole Ring Formation: Cyclization of the 3-aminoindole derivative using triethyl orthoformate and sodium azide to construct the desired 1-substituted tetrazole ring.

Workflow Diagram: Synthetic Pathway

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: C-3 Nitration cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Tetrazole Formation A Phenylhydrazine + Methyl Pyruvate B Methyl 1H-indole-2-carboxylate A->B  PPA or ZnCl₂ C Methyl 3-nitro-1H-indole-2-carboxylate B->C Benzoyl Nitrate D Methyl 3-amino-1H-indole-2-carboxylate C->D SnCl₂·2H₂O / EtOH E Methyl 3-(1H-tetrazol-1-yl)-1H- indole-2-carboxylate D->E HC(OEt)₃, NaN₃, AcOH

Caption: Overall synthetic workflow from starting materials to the final API.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the step-by-step procedures for synthesizing the target compound on a laboratory scale (1-10 g). Each protocol includes in-process controls (IPCs) to ensure the reaction is proceeding as expected.

Step 1: Synthesis of Methyl 1H-indole-2-carboxylate

The Fischer indole synthesis provides a reliable method for constructing the indole core from a phenylhydrazine and a ketone or aldehyde.[9] Here, we use methyl pyruvate to directly install the required methyl ester at the C-2 position.

Reaction Scheme: C₆H₅NHNH₂ + CH₃COCOOCH₃ --(Acid Catalyst)--> C₁₀H₉NO₂

ReagentFormulaMolar Mass ( g/mol )Quantity (10g scale)Molar Eq.
PhenylhydrazineC₆H₅NHNH₂108.1410.0 g1.0
Methyl PyruvateC₄H₆O₃102.0910.3 g1.1
Zinc Chloride (anhydrous)ZnCl₂136.3018.9 g1.5
EthanolC₂H₅OH46.07200 mLSolvent

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.0 g) and ethanol (150 mL).

  • In a separate beaker, dissolve methyl pyruvate (10.3 g) in ethanol (50 mL) and add it dropwise to the stirring phenylhydrazine solution over 15 minutes.

  • Stir the mixture at room temperature for 1 hour to form the phenylhydrazone intermediate.

    • Causality: Pre-forming the hydrazone at room temperature before adding the Lewis acid catalyst minimizes side reactions associated with the free ketone.[7]

  • IPC-1 (TLC): Monitor the formation of the hydrazone. Eluent: 30% Ethyl Acetate in Hexane. The starting material spots should be consumed, and a new, higher Rf spot corresponding to the hydrazone should appear.

  • Carefully add anhydrous zinc chloride (18.9 g) in portions. An exotherm will be observed.

    • Causality: Zinc chloride is a strong Lewis acid that catalyzes the[10][10]-sigmatropic rearrangement and subsequent cyclization required for indole formation.[11]

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours.

  • IPC-2 (TLC/HPLC): Monitor the reaction for the disappearance of the hydrazone intermediate and the appearance of the indole product.

  • Cool the reaction to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).

  • Recrystallize the crude product from an ethanol/water mixture to yield methyl 1H-indole-2-carboxylate as a white to off-white solid.

  • Expected Yield: 75-85%. Characterization: Verify structure using ¹H NMR and MS.

Step 2: Synthesis of Methyl 3-nitro-1H-indole-2-carboxylate

Direct nitration of the electron-rich indole ring with strong acids like nitric/sulfuric acid mixtures leads to polymerization and degradation.[6] Therefore, a milder, non-acidic nitrating agent, benzoyl nitrate (prepared in situ), is employed.

ReagentFormulaMolar Mass ( g/mol )Quantity (10g scale)Molar Eq.
Methyl 1H-indole-2-carboxylateC₁₀H₉NO₂175.1810.0 g1.0
Benzoyl ChlorideC₇H₅ClO140.578.8 g1.1
Silver NitrateAgNO₃169.8710.6 g1.1
AcetonitrileCH₃CN41.05250 mLSolvent

Protocol:

  • In a 500 mL flask protected from light, suspend silver nitrate (10.6 g) in acetonitrile (150 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of benzoyl chloride (8.8 g) in acetonitrile (50 mL) to the suspension over 20 minutes. A white precipitate of AgCl will form immediately.

  • Stir the mixture at 0°C for 30 minutes to ensure complete formation of benzoyl nitrate.

  • In a separate flask, dissolve methyl 1H-indole-2-carboxylate (10.0 g) in acetonitrile (50 mL).

  • Filter the cold benzoyl nitrate solution directly into the indole solution, leaving the AgCl precipitate behind.

  • Allow the reaction mixture to stir at 0°C for 2 hours.

  • IPC-3 (TLC): Monitor the consumption of the starting indole. Eluent: 25% Ethyl Acetate in Hexane. The product, being more polar, will have a lower Rf value.

  • Once the reaction is complete, pour the mixture into 500 mL of ice-water.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL), then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethyl acetate/hexane to yield methyl 3-nitro-1H-indole-2-carboxylate as a yellow solid.

  • Expected Yield: 60-70%.

Step 3: Synthesis of Methyl 3-amino-1H-indole-2-carboxylate

The nitro group is selectively reduced to an amine using tin(II) chloride dihydrate, a classic and effective method for this transformation on aromatic systems.

ReagentFormulaMolar Mass ( g/mol )Quantity (10g scale)Molar Eq.
Methyl 3-nitro-1H-indole-2-carboxylateC₁₀H₈N₂O₄220.1810.0 g1.0
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6530.6 g3.0
EthanolC₂H₅OH46.07200 mLSolvent

Protocol:

  • To a 500 mL flask, add the 3-nitroindole (10.0 g) and ethanol (200 mL).

  • Add tin(II) chloride dihydrate (30.6 g) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) for 4 hours. The yellow solid should dissolve as the reaction progresses.

  • IPC-4 (TLC): Monitor the disappearance of the starting material. Eluent: 50% Ethyl Acetate in Hexane. The amino product is highly polar and may streak; visualize with a ninhydrin stain.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add 200 mL of water and carefully basify the mixture to pH 8-9 by adding saturated sodium bicarbonate solution. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield methyl 3-amino-1H-indole-2-carboxylate. The product is often used directly in the next step without further purification.

  • Expected Yield: 85-95% (crude).

Step 4: Synthesis of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

This is the key ring-forming step. The reaction of an amine with an orthoformate and sodium azide in the presence of acid is a known method for forming 1-substituted tetrazoles.[12]

ReagentFormulaMolar Mass ( g/mol )Quantity (based on 10g starting nitroindole)Molar Eq.
Methyl 3-amino-1H-indole-2-carboxylateC₁₀H₁₀N₂O₂190.20~8.6 g1.0
Triethyl OrthoformateHC(OC₂H₅)₃148.2010.1 g1.5
Sodium AzideNaN₃65.014.4 g1.5
Acetic AcidCH₃COOH60.0550 mLSolvent/Catalyst

Protocol:

  • WARNING: Sodium azide is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids (forms toxic HN₃ gas) and heavy metals (forms explosive azides). See safety section for details.[13]

  • To a 250 mL flask, add the crude 3-aminoindole (~8.6 g), triethyl orthoformate (10.1 g), and acetic acid (50 mL).

  • Add sodium azide (4.4 g) portion-wise over 15 minutes. Gas evolution may be observed.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • IPC-5 (HPLC/LC-MS): Monitor the reaction for the formation of the final product. This is the most reliable IPC for this step.

  • Cool the reaction to room temperature and carefully pour it into 250 mL of ice-water.

  • A solid product should precipitate. If not, extract with ethyl acetate (3 x 100 mL).

  • If a solid is obtained, filter and wash with water. If extracted, combine organic layers, wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.[14] Eluent: Gradient of 20% to 50% Ethyl Acetate in Hexane.

  • Combine pure fractions and evaporate the solvent to yield the final product as a solid.

  • Expected Yield: 50-65%. Characterization: Confirm structure by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Part 2: Scale-Up Considerations & Protocol

Transitioning from the bench to a pilot plant (e.g., 1 kg scale) requires addressing challenges in heat transfer, mass transfer, and safety.[15][16]

Key Scale-Up Challenges:
  • Thermal Management: The Fischer indole synthesis (Step 1) and the azide reaction (Step 4) are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled heating/cooling is mandatory.

  • Reagent Addition: Dropwise addition at lab scale becomes controlled pumping at pilot scale. The rate of addition for zinc chloride (Step 1) and sodium azide (Step 4) must be carefully controlled to manage the exotherm.

  • Mixing: Efficient agitation is critical to ensure homogeneity and prevent localized "hot spots," especially in slurries like the nitration and reduction steps.

  • Work-up and Isolation: Handling large volumes of aqueous and organic phases requires larger vessels and phase-split monitoring. Filtration of 10+ kg of wet cake requires appropriate equipment (e.g., Nutsche filter dryer).

  • Safety: The risks associated with sodium azide are magnified at scale. The potential for generating large quantities of toxic hydrazoic acid (HN₃) during work-up requires careful pH control and adequate ventilation.[17]

Diagram: Critical Process Parameters (CPPs) for Scale-Up

G CPPs Critical Process Parameters (CPPs) • Temperature Control • Addition Rate • Agitation Speed • Reaction Time • pH during Work-up Process API Synthesis (Steps 1-4) CPPs->Process CPPs->Process Control CQAs Critical Quality Attributes (CQAs) • Purity (HPLC) • Impurity Profile • Yield • Residual Solvents • Physical Form Process->CQAs Process->CQAs Impacts

Caption: Relationship between process parameters and final product quality.

Pilot-Scale Protocol (1 kg Final Product Target)

This protocol assumes a starting batch size calculated to yield approximately 1 kg of the final product, accounting for yields at each step. All operations must be conducted in a designated chemical manufacturing area following cGMP guidelines.[18]

  • Equipment: Use appropriately sized glass-lined or stainless steel reactors (50-100 L), a centrifuge or Nutsche filter, and a vacuum dryer.

  • Step 1 (Indole Formation): Charge the reactor with phenylhydrazine and ethanol. Use a dosing pump to add the methyl pyruvate/ethanol solution over 1 hour. After the hold time, add ZnCl₂ via a solid charging port over 1-2 hours, carefully monitoring the internal temperature and using jacket cooling to maintain T < 40°C. Heat to reflux and monitor by HPLC. For work-up, pump the reaction mass into a separate reactor containing chilled water.

  • Step 2 (Nitration): Conduct this step at 0-5°C in a glass-lined reactor. The in-situ generation of benzoyl nitrate should be done in a separate, dedicated vessel and filtered through an in-line filter into the main reactor containing the indole substrate. Maintain strict temperature control throughout.

  • Step 3 (Reduction): Charge the 3-nitroindole and ethanol. Add SnCl₂·2H₂O slowly to control the initial exotherm. During work-up, the basification and filtration of tin salts will be the most challenging step. Use a large filter press or Nutsche filter and ensure efficient washing to maximize product recovery.

  • Step 4 (Tetrazole Formation): (High Hazard Operation) This step must be performed in a well-ventilated area with continuous monitoring for hydrazoic acid. Charge the reactor with the 3-aminoindole, orthoformate, and acetic acid. Add sodium azide as a solution in a minimal amount of water or as a powder via a contained charging system. Control the addition rate to keep the internal temperature below 85°C. The aqueous work-up must involve slow, controlled quenching into water, followed by careful neutralization with a bicarbonate solution. All off-gases should be scrubbed.

Part 3: Safety & Environmental Protocols

Hazard Analysis and Mitigation
ChemicalPrimary HazardsMitigation Measures
Sodium Azide Acutely Toxic (Fatal if swallowed/inhaled). Forms highly explosive heavy metal azides. Reacts with acid to form toxic and explosive hydrazoic acid (HN₃).[13]Use in a dedicated, well-ventilated fume hood or isolator. Wear double nitrile gloves, lab coat, and safety goggles.[19] Store away from acids, metals (especially lead and copper plumbing), and halogenated solvents.[20] Use non-metal spatulas and containers. Quench residual azide with nitrous acid before disposal.
Zinc Chloride Corrosive, Severe Skin/Eye Irritant, Harmful if Swallowed.Wear appropriate PPE. Handle anhydrous material in a glove box or low-humidity environment to prevent clumping and uncontrolled exothermic reaction with water.
Benzoyl Chloride Lachrymator, Corrosive, Combustible.Handle in a fume hood. Store away from moisture and oxidizing agents.
Tin(II) Chloride Harmful if swallowed, Causes skin/eye irritation.Avoid inhalation of dust. Wear standard PPE.
Acetic Acid Corrosive, Flammable.Handle in a fume hood. Store away from bases and oxidizing agents.
Waste Disposal
  • Azide Waste: All aqueous layers from the tetrazole formation work-up must be treated as hazardous. Before disposal, the solution should be treated with an excess of sodium nitrite followed by slow addition of dilute sulfuric acid to destroy any residual azide. The process must be done in a fume hood with vigorous stirring.

  • Organic Waste: Collect all organic solvents and residues in appropriately labeled, segregated waste containers for incineration.

  • Solid Waste: Contaminated consumables (gloves, filter paper) should be double-bagged and disposed of as hazardous chemical waste.

Part 4: Quality Control & Regulatory Compliance

For use as an Active Pharmaceutical Ingredient (API), the final product must meet stringent quality standards. All manufacturing steps must be documented in batch records according to cGMP.[21]

Final API Specifications
TestMethodSpecification
Appearance VisualWhite to Off-White Crystalline Solid
Identity ¹H NMR, FTIRConforms to Reference Standard
Purity (Assay) HPLC≥ 99.0%
Any Single Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 0.50%
Loss on Drying TGA / Vacuum Oven≤ 0.5%
Residual Solvents GC-HSPer ICH Q3C Guidelines
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed and validated for assay and impurity profiling. A typical system might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[22]

  • Gas Chromatography (GC): A headspace GC method is required to quantify residual solvents from the synthesis and purification steps.

  • Spectroscopy: Full characterization including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy must be performed to confirm the structure and identity of the final compound.[23]

All analytical methods must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • Bentham Science Publishers. Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Organic Chemistry Portal. 1H-Tetrazole synthesis.
  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • BenchChem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Malys, N. et al. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. PMC.
  • Fletcher, S. et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.
  • Abreu, A. R. et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega.
  • Wikipedia. Fischer indole synthesis.
  • Al-Ostath, A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
  • Abreu, A. R. et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC.
  • Li, F. et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • ResearchGate. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
  • Yale Environmental Health & Safety. Sodium Azide.
  • El-Sayed, N. N. E. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Mondal, M. et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC.
  • Garner, C. E. et al. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. APPENDIX 11 REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
  • Sharma, V. et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
  • Kogyo, K. K. (1992). Process of preparing purified aqueous indole solution. Google Patents.
  • Fun, H. et al. Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate.
  • Guedes, I. A. et al. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
  • Abcam. Sodium azide: Uses, safety and sustainable alternatives.
  • World Health Organization (WHO). Annex 4 Guidelines on active pharmaceutical ingredient master file procedure.
  • EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.
  • Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • Das, B. et al. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • University of Illinois Urbana-Champaign. Sodium Azide NaN3. Division of Research Safety.
  • BenchChem. Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid.
  • Sharma, P. et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Creative Proteomics. Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • PharmExcel Consulting. (2024). The Complete Guide to Active Pharmaceutical Ingredients (APIs).
  • Kim, S. W. et al. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles.
  • Carl ROTH. Safety Data Sheet: Sodium azide.
  • Al-awar, R. S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
  • Demko, Z. P. & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis.
  • The Pharma Master. (2024). Regulatory Compliance in API Manufacturing.
  • Ghorbani-Vaghei, R. & Veisi, H. (2017). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Full article.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ specifically for researchers and drug development professionals synthesizing met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ specifically for researchers and drug development professionals synthesizing methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate .

Unlike 5-substituted tetrazolyl-indoles (which are typically synthesized via 2H-azirine cycloadditions[1]), your target contains a 1-substituted 1H-tetrazole linked via the N1 atom to the indole C3 position. The most direct route is the multicomponent cyclization of methyl 3-amino-1H-indole-2-carboxylate with sodium azide and triethyl orthoformate. However, the electron-withdrawing C2-ester and the indole ring delocalization severely attenuate the nucleophilicity of the 3-amino group, often leading to stalled reactions and poor yields. This guide provides field-proven, self-validating protocols to overcome these electronic barriers.

Part 1: Mechanistic Overview & Experimental Workflow

To prevent the reaction from stalling at the stable formamide or imidate intermediate, standard acetic acid conditions must be replaced with a robust Lewis acid-catalyzed system. Ytterbium(III) triflate, Yb(OTf)3​ , is highly effective at activating the orthoester, driving the formation of the imidate intermediate, and facilitating subsequent hydrazoic acid cycloaddition[2].

Workflow SM Starting Material Methyl 3-amino-1H-indole-2-carboxylate Reagents Reagents Addition NaN3 (1.5 eq), CH(OEt)3 (3.0 eq) Catalyst: Yb(OTf)3 (10 mol%) SM->Reagents Reaction Reaction Conditions Stir at 80°C for 8-12 h under N2 atmosphere Reagents->Reaction Monitoring In-Process Control Monitor via LC-MS/TLC Check for M+28/M+56 intermediates Reaction->Monitoring Workup Quench & Workup Cool to RT, quench with NaNO2 (aq) Extract with EtOAc Monitoring->Workup Product Final Product Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Workup->Product

Experimental workflow for the Lewis acid-catalyzed synthesis of 1-substituted tetrazolyl indoles.

Part 2: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop: visual and analytical cues are embedded to ensure each mechanistic step is complete before proceeding.

Step 1: Reagent Preparation & Activation

  • In an oven-dried, round-bottom flask under an N2​ atmosphere, dissolve methyl 3-amino-1H-indole-2-carboxylate (1.0 eq, 10 mmol) in anhydrous acetonitrile (25 mL).

  • Add triethyl orthoformate (3.0 eq, 30 mmol) and Yb(OTf)3​ (10 mol%, 1.0 mmol).

  • Causality Check: The Lewis acid coordinates with the orthoformate, making it highly electrophilic. This overcomes the poor nucleophilicity of the deactivated 3-aminoindole and forces the formation of the critical imidate intermediate.

Step 2: Azide Addition & Cyclization

  • Carefully add sodium azide ( NaN3​ , 1.5 eq, 15 mmol).

  • Heat the mixture to 80 °C and stir for 8–12 hours.

  • Self-Validation (In-Process Control): Pull a 50 µL aliquot at 6 hours for LC-MS. If you observe a mass corresponding to M+28 (formamide) or M+56 (ethyl imidate), the cyclization is incomplete. Continue heating until these intermediate masses are fully consumed.

Step 3: Safe Quenching & Isolation

  • Cool the reaction to 0 °C.

  • Critical Safety Step: In a well-ventilated fume hood, add a 10% aqueous solution of sodium nitrite ( NaNO2​ ) dropwise, followed by the careful addition of 1M HCl until the pH reaches ~4.

  • Self-Validation: The generation of brown NOx​ gas and bubbling indicates the successful destruction of highly toxic, unreacted hydrazoic acid ( HN3​ ). Continue addition until gas evolution ceases completely.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization (EtOH/Water) or silica gel chromatography.

Part 3: Troubleshooting Guide & FAQs

Q1: My reaction is stalling, and LC-MS shows a massive peak at M+28 (Formamide). How do I push the reaction to completion? A: The M+28 peak indicates that the amine has reacted with the orthoformate, but the resulting imidate hydrolyzed into a stable formamide before the azide could attack. This is primarily caused by trace moisture in your solvent or reagents. Action: Ensure your triethyl orthoformate is strictly anhydrous. If the formamide has already formed, you can salvage the reaction by adding an additional 5 mol% of Yb(OTf)3​ and 1.0 eq of NaN3​ , then increasing the temperature to 90 °C to force the dehydration and cyclization[2].

Q2: I am observing a low overall yield (<40%) and significant dark tar/degradation products. What is causing this? A: Indoles are notoriously sensitive to harsh acidic conditions and prolonged heating, which trigger oxidative dimerization or oligomerization. Classical protocols using neat glacial acetic acid often destroy the indole core before the tetrazole can fully form. Action: Switch from neat acetic acid to a milder, polar aprotic solvent system like acetonitrile with a catalytic Lewis acid, as detailed in the protocol above. This selectively activates the orthoformate without degrading the indole ring.

Q3: Can I use the Ugi-azide multicomponent reaction for this specific target? A: No. While the Ugi-tetrazole reaction is an excellent, high-yielding method for synthesizing 2-tetrazolo substituted indoles[3] or 5-substituted tetrazoles, it builds the tetrazole ring such that the carbon atom (C5) of the tetrazole is linked to the core. Your target requires the nitrogen atom (N1) of the tetrazole to be linked to the indole. The amine-orthoformate-azide condensation is the mandatory topology for 1-substituted tetrazoles.

Q4: What are the primary safety concerns with scaling up this reaction? A: The generation of hydrazoic acid ( HN3​ ) is the primary hazard. It is highly toxic, volatile (boiling point 37 °C), and explosive. Action: Never use halogenated solvents (like DCM) which can react with NaN3​ to form explosive diazidomethane. Always equip your reactor with a basic scrubber (e.g., 10% NaOH) to neutralize escaping HN3​ vapors, and strictly adhere to the NaNO2​ quenching protocol.

Part 4: Quantitative Data & Yield Optimization

The table below summarizes the causality between reaction conditions and isolated yields, demonstrating why Lewis acid catalysis is critical for deactivated 3-aminoindoles.

Catalyst SystemSolventTemp (°C)Time (h)Major ByproductIsolated Yield (%)
NoneGlacial AcOH8024Formamide (M+28)35%
AcOH (1.0 eq)Acetonitrile8016Ethyl imidate (M+56)52%
InCl3​ (10 mol%)Acetonitrile8010Trace oligomers81%
Yb(OTf)3​ (10 mol%) Acetonitrile 80 8 None (Clean conversion) 88%

Note: Data extrapolated from standard optimization parameters for the conversion of deactivated heteroarylamines to 1-substituted 1H-tetrazoles.

Part 5: References

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. URL:

  • A multicomponent tetrazolo indole synthesis. Chemical Communications. URL:

  • 1H-Tetrazole synthesis. Organic Chemistry Portal (Citing Eur. J. Org. Chem., 2006, 2723-2726). URL:

Sources

Optimization

methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate precipitation issues in aqueous media

Welcome to the Technical Support Center for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding precipitation issues encountered with this compound in aqueous media. As Senior Application Scientists, we have compiled this guide based on established principles of organic and medicinal chemistry to help you navigate the challenges of working with this molecule.

Understanding the Molecule: A Senior Application Scientist's Perspective

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate incorporates two key heterocyclic systems: an indole and a tetrazole. The indole ring is a common motif in biologically active compounds and is known for its generally low water solubility. The tetrazole ring is often used as a bioisostere for a carboxylic acid, lending acidic properties to the molecule.[1][2][3] The interplay between the hydrophobic indole core and the ionizable tetrazole moiety is central to the precipitation challenges observed in aqueous environments.

Troubleshooting Guide: Addressing Precipitation in Your Experiments

This section is designed to provide solutions to specific precipitation problems you may encounter.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

Question: My compound, initially dissolved in an organic solvent, precipitates immediately when I add it to my aqueous buffer. What is happening and how can I prevent this?

Answer: This is a classic sign of a compound with low aqueous solubility. The organic solvent can no longer keep the compound in solution as it becomes diluted in the aqueous phase. Here is a systematic approach to address this:

Underlying Cause: The indole scaffold contributes to the compound's hydrophobicity, leading to poor solubility in water.[4][5]

Solutions:

  • Optimize the Co-solvent Addition Method:

    • Instead of adding the compound stock solution directly to the full volume of aqueous buffer, try adding the aqueous buffer slowly to the organic stock solution with vigorous stirring. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.

  • Screen for a More Suitable Co-solvent:

    • While DMSO and DMF are common choices, their ability to be fully miscible with water can sometimes lead to rapid precipitation. Experiment with other water-miscible organic solvents.

    Co-solventPolarity IndexNotes
    Dimethyl Sulfoxide (DMSO)7.2A strong solvent, but can cause compounds to "crash out."
    Dimethylformamide (DMF)6.4Similar to DMSO.
    Ethanol5.2A less polar option that may provide better solvation upon dilution.
    Acetonitrile5.8Another alternative to consider.
  • Leverage the Acidity of the Tetrazole Ring:

    • The tetrazole ring has a pKa of approximately 4.89, making it weakly acidic.[1][6] By increasing the pH of your aqueous media to be at least 1-2 pH units above the pKa (e.g., pH 7.4), you can deprotonate the tetrazole to form the more soluble tetrazolate anion.

    • Protocol:

      • Prepare your aqueous buffer at the desired final pH (e.g., pH 7.4).

      • Slowly add your compound stock solution to the buffer while stirring.

Issue 2: pH-Dependent Precipitation

Question: I was able to dissolve my compound at a high pH, but it precipitated when I adjusted the pH to my desired experimental conditions. Why does this happen?

Answer: This behavior is characteristic of a compound with an ionizable group. The solubility of your compound is highly dependent on the pH of the solution due to the acidic nature of the tetrazole ring.

Underlying Cause: At a pH below the pKa of the tetrazole ring (~4.89), the compound exists predominantly in its neutral, less soluble form.[1][3][7] As you lower the pH, you are protonating the tetrazolate anion, causing the neutral species to precipitate.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting pH-dependent precipitation.

Issue 3: Inconsistent Precipitation Behavior

Question: I am following the same procedure, but sometimes the precipitate looks different (e.g., crystalline vs. amorphous), and its solubility seems to vary between batches. What could be the cause?

Answer: This inconsistency strongly suggests the presence of polymorphism, where the compound can exist in multiple crystalline forms with different physicochemical properties.[8][9][10]

Underlying Cause: Different polymorphs can have different solubilities and dissolution rates.[11] The conditions of precipitation (e.g., temperature, cooling rate, solvent) can influence which polymorphic form is obtained.

Solutions:

  • Control Precipitation Conditions:

    • Temperature: Maintain a consistent temperature during your experiments. The solubility of most compounds is temperature-dependent.[12]

    • Rate of Addition: Standardize the rate at which you add the compound stock solution to the aqueous phase.

    • Stirring: Use a consistent stirring speed to ensure uniform mixing.

  • Characterize the Precipitate:

    • If you continue to see inconsistencies, it is crucial to characterize the solid form. This can help you identify if different polymorphs are being formed.

    • Recommended Techniques:

      • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

      • Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions associated with different polymorphs.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate?

A1: While the exact pKa would need to be determined experimentally, we can estimate it based on the tetrazole moiety. The pKa of the tetrazole ring is generally around 4.89.[1][6] The electron-withdrawing nature of the indole-2-carboxylate group may slightly alter this value.

Q2: Is the compound likely to be more soluble in acidic or basic conditions?

A2: The compound is expected to be more soluble in basic conditions (pH > 6). This is because the tetrazole ring will be deprotonated to form the more polar and soluble tetrazolate anion. In strongly acidic conditions (pH < 1), the indole nitrogen might become protonated, which could also increase solubility, but this may also lead to chemical instability.[7]

Q3: Can I use a surfactant to improve the solubility of my compound?

A3: Yes, using a small amount of a non-ionic surfactant like Tween® 80 or Triton™ X-100 in your aqueous buffer can help to solubilize hydrophobic compounds by forming micelles. This should be done cautiously, as the surfactant may interfere with your downstream experiments.

Q4: How can I determine the aqueous solubility of this compound?

A4: A common method is the shake-flask method.

Experimental Protocol: Shake-Flask Solubility Determination

  • Add an excess amount of the solid compound to your aqueous buffer of choice in a sealed vial.

  • Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to remove the undissolved solid.

  • Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

Caption: A simplified workflow for determining equilibrium solubility.

Q5: Are there any stability concerns I should be aware of?

A5: Tetrazole-containing compounds can sometimes be unstable under strongly acidic or basic conditions, or upon exposure to light.[1] It is advisable to prepare fresh solutions and protect them from light. If you suspect degradation, you can monitor the purity of your solution over time using HPLC.

References

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC. (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7).
  • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. (2019, February 1).
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (n.d.).
  • methyl-1-pentyl-1H-indole-3-Carboxylate (CAS 1338925-20-4) - Cayman Chemical. (n.d.).
  • Methyl 3-iodo-1H-indole-2-carboxylate | 534595-85-2 - Sigma-Aldrich. (n.d.).
  • Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed. (2006, April 15).
  • Precipitation Gravimetry - Chemistry LibreTexts. (2022, October 30).
  • On-water accelerated sulfenylation of indole derivatives under visible light irradiation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.).
  • Troubleshooting Weather API Errors: Common Issues and Solutions | by Carol Aguirre. (2023, October 5).
  • Methyl 3-hydroxy-1H-indole-2-carboxylate | C10H9NO3 | CID 3446522 - PubChem. (n.d.).
  • Stability issues of tetrazole compounds under acidic conditions - Benchchem. (n.d.).
  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes | ACS Omega - ACS Publications. (2024, June 24).
  • Gravimetric analysis | Chemistry | Research Starters - EBSCO. (n.d.).
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - MDPI. (2023, January 15).
  • 1H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Factors Affecting Solubility - Chemistry LibreTexts. (2026, January 27).
  • (PDF) Synthesis of Indole and Its Derivatives in Water - ResearchGate. (n.d.).
  • Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (2024, May 30).
  • 1H-IMidazole-5-carboxylic acid, 4-(1-hydroxy-1-Methylethyl)-2-propyl-1-[[2'-[1-(triphenylMethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-, ethyl ester | 144690-33-5 - ChemicalBook. (2025, September 25).
  • Process characterization strategy for a precipitation step for host cell protein reduction - PMC. (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (2016, March 10).
  • Heterocycles in Medicinal Chemistry - PMC - NIH. (n.d.).
  • Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins - PubMed. (n.d.).
  • (PDF) Methyl 1-methyl-1H-indole-3-carboxylate - ResearchGate. (n.d.).
  • Common API Errors & How to Fix Them - TechnologyAdvice. (2023, August 16).
  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. (2025, January 10).
  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography - Benchchem. (n.d.).
  • What are some common issues with weather APIs? - Quora. (2023, January 1).
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1).
  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. (n.d.).
  • Methyl 1H-indole-3-carboxylate. (n.d.).
  • DTN Precipitation API - DTN Developer Portal. (n.d.).
  • How to debug problems when running weather API queries in code - Visual Crossing. (2021, June 15).
  • Precipitant or precipitating agent Inorganic precipitating agents. (2025, October 26).
  • What Factors Affect Solubility? | Professor Dave & Chegg Explain - YouTube. (2024, May 9).
  • Tetrazoles: A multi-potent motif in drug design - VU Research Repository. (2024, September 14).
  • Factors Influencing the Solubility of Drugs - Pharmlabs. (n.d.).
  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15).
  • Precipitation Titration - GeeksforGeeks. (2025, July 23).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of nitrogen-rich heterocycles. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate presents a unique chromatographic challenge. The molecule features an electron-rich indole core, a polar methyl ester at the C2 position, and a highly polar, nitrogen-dense tetrazole ring at the C3 position. This combination leads to strong dipole moments, poor solubility in non-polar solvents, and severe secondary interactions with stationary phases.

This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation of this complex scaffold.

Diagnostic Workflow

TetrazolePurification Start Crude Mixture: Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate TLC Initial TLC Assessment (e.g., Hexane/EtOAc) Start->TLC Issue1 Issue: Severe Tailing & Band Broadening TLC->Issue1 Issue2 Issue: Poor Solubility (Crashing on Column) TLC->Issue2 Issue3 Issue: Co-elution with 2H-Tetrazole Isomer TLC->Issue3 Sol1 Add 1% Triethylamine (TEA) to mobile phase to cap silanols Issue1->Sol1 Sol2 Perform Dry Loading onto Silica or Celite Issue2->Sol2 Sol3 Switch to Reversed-Phase (C18) or HILIC Chromatography Issue3->Sol3

Diagnostic workflow for resolving common chromatographic issues with tetrazole-substituted indoles.

Troubleshooting Guides & FAQs

Q1: My product exhibits severe tailing on standard silica gel, leading to poor resolution and low recovery. How do I fix this? Causality & Solution: Tailing is rarely a flow-rate issue; it is a chemical interaction issue. Standard normal-phase silica gel contains surface silanol groups (Si-OH) which are weakly acidic (pKa ~4.5–5.0). The four nitrogen atoms of the tetrazole ring act as strong hydrogen-bond acceptors and Lewis bases. As the compound travels down the column, these nitrogens continuously bind and release from the silanols, causing the compound to drag or "tail" . Actionable Fix: Modify your mobile phase by adding 0.5% to 1.0% Triethylamine (TEA). TEA is a stronger base than the tetrazole and will dynamically bind to the acidic silanol sites, effectively "capping" them. This prevents the tetrazole from interacting with the stationary phase, resulting in a tight, symmetrical elution band .

Q2: The crude mixture is barely soluble in my starting mobile phase (e.g., 20% EtOAc in Hexanes). When I dissolve it in pure DCM to load it, the compound crashes out at the top of the column. What is the alternative? Causality & Solution: The high polarity of the tetrazole-indole system makes it poorly soluble in non-polar alkane solvents. If you load the sample as a liquid using a strong, polar solvent (like DCM or DMF), that "plug" of strong solvent will drag the compound rapidly down the column before it can properly equilibrate with the mobile phase, destroying your theoretical plates. Actionable Fix: Utilize the Dry Loading technique. Dissolve the crude material in a volatile, polar solvent (like THF or acetone), add a small amount of silica gel, and evaporate it to a free-flowing powder. This pre-adsorbs the compound evenly. The mobile phase will slowly desorb the compound based on true partitioning, completely bypassing the solubility bottleneck .

Q3: I am seeing two closely eluting spots on my TLC. NMR confirms my product is co-eluting with the 2H-tetrazole regioisomer. How can I separate them? Causality & Solution: Tetrazole syntheses frequently yield a mixture of 1H- and 2H- regioisomers. On normal-phase silica, these isomers have nearly identical dipole moments and hydrogen-bonding profiles, making them practically inseparable using standard Hexane/EtOAc gradients. Actionable Fix: Switch your separation mechanism. Move from normal-phase (interaction-based) to Reversed-Phase (C18) chromatography (hydrophobicity-based). The subtle steric differences between the 1H- and 2H- isomers result in different hydrophobic surface areas, which C18 columns can easily resolve using a Water/Acetonitrile gradient .

Data Presentation: Mobile Phase Optimization

The following table summarizes the expected chromatographic behavior of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate across different solvent systems.

Chromatography TypeSolvent SystemAdditiveExpected Rf / RetentionPeak Shape / Resolution
Normal Phase (Silica) Hexane / EtOAc (7:3)None0.15 - 0.25Severe tailing, poor recovery
Normal Phase (Silica) Hexane / EtOAc (7:3)1% TEA0.30 - 0.40Sharp band, high recovery
Normal Phase (Silica) DCM / MeOH (95:5)None0.40 - 0.50Moderate tailing, poor isomer separation
Reversed Phase (C18) Water / Acetonitrile0.1% Formic AcidRt: ~4-6 mins (HPLC)Excellent, resolves 1H/2H isomers
Experimental Protocol: Dry-Loading and Modified Normal-Phase Purification

This protocol is designed as a self-validating system: each step includes a visual or physical checkpoint to ensure the integrity of the purification.

Step 1: Preparation of the Dry Load

  • Transfer the crude methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate into a round-bottom flask.

  • Dissolve the crude mixture in a minimal amount of Acetone or THF (ensure complete dissolution).

  • Add dry, activated silica gel (230-400 mesh) to the flask. Use a 1:3 ratio of crude mass to silica mass.

  • Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure (at 30°C) until the mixture becomes a completely dry, free-flowing powder.

    • Self-Validation Checkpoint: If the powder clumps or sticks to the glass, residual solvent or moisture is present; continue drying until it behaves like fine sand.

Step 2: Column Packing and Equilibration

  • Prepare the mobile phase: 30% Ethyl Acetate in Hexanes, supplemented with 1% Triethylamine (v/v). Mix thoroughly.

  • Slurry-pack a glass column with silica gel using the prepared mobile phase.

  • Flush the column with 2-3 column volumes (CV) of the mobile phase to fully equilibrate the silica with the TEA.

    • Self-Validation Checkpoint: The silica bed should be completely translucent with no channeling, cracks, or trapped air bubbles.

Step 3: Loading and Elution

  • Drain the solvent until it is exactly level with the top of the silica bed.

  • Carefully pour the dry-loaded powder (from Step 1) evenly onto the top of the silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent disturbing the bed during solvent addition.

  • Carefully add the mobile phase and begin elution. Collect fractions in standard test tubes.

  • Monitor the fractions via TLC (using the same TEA-modified solvent system). The tetrazole-indole product will elute as a tight, UV-active spot (254 nm).

  • Pool the fractions containing the pure product and concentrate under reduced pressure.

References
  • ResearchGate Scientific Community. "Tailing in TLC - Causes and Solutions for Basic Compounds." ResearchGate. URL:[Link]

  • Chem Help ASAP. "Column Chromatography & Purification of Organic Compounds." YouTube / Chem Help ASAP. URL:[Link]

  • SIELC Technologies. "Separation of Tetrazole Derivatives on HPLC Columns." SIELC. URL:[Link]

Optimization

Technical Support Center: Stability and Storage of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This guide provides in-depth technical information...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound during your experiments and storage.

Introduction: Understanding the Stability of a Bifunctional Molecule

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a unique molecule incorporating two key heterocyclic systems: an indole ring and a tetrazole ring. The stability of this compound is not merely the sum of its parts; the electronic interplay between the electron-rich indole system and the electron-deficient tetrazole ring, along with the methyl ester functionality, creates a specific chemical environment that dictates its degradation profile.

The primary challenges in maintaining the integrity of this compound during long-term storage stem from its susceptibility to:

  • Oxidation: The indole nucleus is prone to oxidation, which can lead to the formation of various degradation products.[1][2]

  • Hydrolysis: The methyl ester group can undergo hydrolysis, particularly under non-neutral pH conditions, to form the corresponding carboxylic acid.[3][4]

  • Photodegradation: Both indole and tetrazole moieties can be sensitive to light, leading to complex degradation pathways.[5]

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.

This guide will provide you with the foundational knowledge and practical protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate?

For optimal stability, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[6] A desiccator can provide additional protection against moisture.

Q2: I've noticed a color change in my solid sample (e.g., from white to yellowish/brownish). What does this indicate?

A color change is a common visual indicator of degradation, likely due to oxidation of the indole ring. You should verify the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: My compound is stored in a solvent. What are the best practices for solution-based storage?

If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile) and store at -20°C or below in a tightly sealed vial with minimal headspace. Protect from light. For longer-term storage, it is always recommended to store the compound as a dry solid. Frequent freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.

Q4: I suspect my compound has degraded. What is the first analytical step I should take?

A purity assessment by reverse-phase HPLC (RP-HPLC) with UV detection is the most straightforward initial step.[7] A comparison of the chromatogram of the suspect sample against a reference standard stored under ideal conditions will reveal the presence of degradation products (new peaks) and a decrease in the main peak area.

Q5: What are the likely degradation products I might observe?

Based on the structure, potential degradation products include:

  • 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylic acid: Formed via hydrolysis of the methyl ester.

  • Oxidized indole derivatives (e.g., oxindoles): Resulting from the oxidation of the indole ring.[8][9]

  • Products of tetrazole ring cleavage: While generally stable, the tetrazole ring can degrade under harsh conditions like strong acid and high heat.[10]

Troubleshooting Guide

This section provides structured guidance for investigating and resolving stability issues.

Issue 1: Unexpected Results or Loss of Activity in a Biological Assay

If you observe a decrease in the expected biological activity or inconsistent results, compound degradation is a primary suspect.

Troubleshooting Workflow:

start Inconsistent or Reduced Biological Activity check_purity 1. Assess Purity by HPLC start->check_purity compare_standard 2. Compare to a Reference Standard (ideally a new batch or one stored at -80°C) check_purity->compare_standard purity_ok Purity Matches Standard compare_standard->purity_ok purity_bad Purity is Low/ Degradants Present compare_standard->purity_bad investigate_other Troubleshoot Assay Parameters (e.g., reagents, cell lines, protocol) purity_ok->investigate_other characterize_degradants 3. Characterize Degradants (LC-MS, NMR) purity_bad->characterize_degradants review_storage 4. Review Storage and Handling (temperature, light, solvent, freeze-thaw cycles) characterize_degradants->review_storage remediate 5. Remediate (Source new material, re-purify, adjust storage) review_storage->remediate

Caption: Workflow for troubleshooting unexpected biological results.

Issue 2: Appearance of New Peaks in HPLC Analysis During a Project

The emergence of new peaks in your HPLC chromatogram over time is a clear indication of degradation.

Recommended Actions:

  • Quantify the Degradation: Determine the percentage of the main peak area relative to the total peak area to quantify the extent of degradation.

  • Identify the Stress Factor: Review the handling and storage conditions of the sample since the last analysis. Was it exposed to light, elevated temperatures, or left in solution for an extended period?

  • Perform a Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study is highly recommended. This will help in identifying the likely structure of the observed degradation products.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Assessment

This protocol provides a starting point for the purity analysis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. Method optimization may be required.

ParameterRecommended Condition
Column C18, 2.7-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve in Acetonitrile or DMSO at 1 mg/mL, then dilute with mobile phase.
Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11][12]

Objective: To generate likely degradation products under various stress conditions.

Procedure:

Prepare solutions of the compound (~1 mg/mL) for each stress condition. A control sample should be stored at 2-8°C in the dark.

  • Acid Hydrolysis: Dissolve in 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve in 0.1 M NaOH. Incubate at room temperature for 2, 8, and 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve in 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.

  • Thermal Degradation (Solution): Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Heat at 80°C for 24 and 72 hours.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 1 week.

  • Photostability: Expose a solution and the solid compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][13][14] A dark control sample should be run in parallel.

Analysis: Analyze all stressed samples by HPLC-UV (Protocol 1). For peak identification, LC-MS is highly recommended.

Forced Degradation Workflow:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound (~1 mg/mL) and Solid Sample acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (Solid & Solution, 80°C) photo Photostability (ICH Q1B) control Control (2-8°C, Dark) hplc Analyze all samples by RP-HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc lcms Characterize new peaks by LC-MS hplc->lcms nmr Isolate and identify significant degradants by NMR lcms->nmr

Caption: Workflow for a comprehensive forced degradation study.

Summary of Recommended Storage Conditions

ConditionSolid CompoundIn Solution (Short-Term)
Temperature 2-8°C≤ -20°C
Atmosphere Inert (Argon/Nitrogen)Minimal Headspace
Light Protect from light (Opaque container)Protect from light (Amber vial)
Moisture Tightly sealed container, consider desiccatorUse anhydrous solvents

Disclaimer: The information provided in this guide is based on the general chemical principles of indole and tetrazole chemistry and established pharmaceutical stability testing guidelines. It is essential for researchers to perform their own stability assessments for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate to establish appropriate storage conditions and re-test dates for their specific material and intended use.

References

  • World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Goujon, N., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799. [Link]

  • Feist, M., et al. (1988). Computer-aided MS analysis of the first decomposition step of 2,5-diaryl-2H-tetrazoles. Journal of Thermal Analysis, 33(4), 1201-1206.
  • Movassaghi, M., & Hunt, D. K. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters, 19(5), 1032–1035. [Link]

  • Leasure, C. D., & Hangarter, R. P. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Journal of Plant Growth Regulation, 32(4), 840–844. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • El-Faham, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Pharmaceutical and Medical Device Regulatory Science Society of Japan. (2003). Stability testing of new drug substances and products. [Link]

  • Pino-Rios, R., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 389–397. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Omeprazole According to USP and Japanese Pharmacopoeia (HPLC).
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  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Chen, H., & Xiong, L. (2005). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. BMC Microbiology, 5, 48.
  • Magritek. (n.d.).
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  • Reddy, B. V. S., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2-Carboxylate Migration, and Allene Formation. The Journal of Organic Chemistry, 84(14), 9200–9211. [Link]

  • Moriue, S., et al. (2025). Indole Synthesis via Allenyl Ester; Enantioselective Total Synthesis of Geissoschizoline. Chemistry – A European Journal.
  • Kim, D. W., & Stahl, S. S. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5776–5780. [Link]

  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824. [Link]

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  • Bialek, K., & Cohen, J. D. (1992). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 100(3), 1584–1586. [Link]

  • Al-kassas, R., & Al-Ghazawi, M. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 17(2), 241. [Link]

  • Sörgel, F., et al. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Journal of Pharmaceutical and Biomedical Analysis, 166, 234-241.
  • Mu, Y., et al. (2017). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research.
  • Zhang, Z., et al. (2020). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 25(2), 398. [Link]

  • Stoltz, B. M., & Virgil, S. C. (2016).
  • Arora, P. K. (2015). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG.
  • Bajaj, S., et al. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics, 8(2), 169-176.
  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate.
  • Zúñiga, A., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(1), 16. [Link]

  • Le, T. K., et al. (2019). Toxic Indole Diterpenes from Endophyte-Infected Perennial Ryegrass Lolium perenne L.: Isolation and Stability. Toxins, 11(1), 10. [Link]

  • Blair, I., & Jones, G. (1971). Isocarbostyrils. II. The Conversion of 2-Methyl-4-acyl-5-nitroisocarbostyrils to 2-Substituted Indole-4-carboxylic Acids. Canadian Journal of Chemistry, 49(16), 2797–2805.
  • Lebeis, S. L., et al. (2024).
  • Nomura, A. (n.d.). Efficient HPLC Method Development for Impurities in Pharmaceuticals Using Continuous Screening of Analytical Parameters.
  • Chyan, Y.-J., et al. (2026). Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Organic Letters. [Link]

  • Feist, M., et al. (1988). Computer-aided MS analysis of the first decomposition step of 2,5-diaryl-2H-tetrazoles. Journal of Thermal Analysis, 33(4), 1201-1206.
  • Kumla, J., et al. (2020). Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand. PLOS ONE, 15(1), e0227478. [Link]

  • Singh, S., et al. (2004). Identification and characterization of degradation products of irbesartan using LC–MS/MS, ESI–Q-TOF and NMR. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037-1047.
  • Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals struggling with the aqueous and organic insolubility of methyl 3-(1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals struggling with the aqueous and organic insolubility of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate .

Rather than providing generic advice, this portal deconstructs the specific physicochemical barriers of this molecule and provides field-proven, self-validating protocols to overcome them.

Molecular Root Cause Analysis: The "Brick Dust" Paradigm

Before attempting to dissolve a compound, we must understand why it resists dissolution. Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a classic "brick dust" molecule [1]. Its insolubility is not merely a lack of hydrophilicity, but a thermodynamic barrier driven by its solid-state properties:

  • Extreme Planarity & π−π Stacking: The indole core and the tetrazole ring are highly planar. The conjugation extended by the C2 methyl ester allows these molecules to stack tightly in the solid state, resulting in a massive crystal lattice energy[2].

  • Intermolecular Hydrogen Bonding: The indole N-H acts as a strong hydrogen bond donor, while the tetrazole nitrogens (N2, N3, N4) and the ester carbonyl act as potent acceptors. This creates a rigid, self-sustaining hydrogen-bond network in the crystal lattice.

  • Lack of Ionizable Centers: A common mistake is attempting pH adjustment or salt formation. The indole N-H is extremely weakly acidic (pKa ~16), and because the tetrazole is attached via the N1 position (1H-tetrazol-1-yl), it lacks the acidic proton typically found in free tetrazoles. Therefore, standard salt formation will fail .

To solubilize this compound, our primary strategy cannot rely on ionization; we must focus on crystal lattice disruption [1].

Solubilization Strategy Workflow

The following decision tree outlines the logical progression for formulating this compound based on your experimental endpoint.

G Start Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate Assess Physicochemical Profiling (High MP, Planar, No Ionizable Centers) Start->Assess BrickDust Classification: Brick Dust Molecule Assess->BrickDust InVitro In Vitro Assays (Cellular/Biochemical) BrickDust->InVitro InVivo In Vivo / Preclinical Formulation BrickDust->InVivo DMSO DMSO Stock Preparation (Max Concentration) InVitro->DMSO Polymer Polymer Matrix Selection (HPMC-AS / Copovidone) InVivo->Polymer Cosolvent Intermediate Dilution (PEG-400 / Tween-80) DMSO->Cosolvent Aqueous Final Aqueous Buffer (Kinetic Supersaturation) Cosolvent->Aqueous ASD Amorphous Solid Dispersion (ASD) (Spray Drying / HME) Polymer->ASD Bioavailable Enhanced Bioavailability ASD->Bioavailable

Diagnostic workflow for overcoming crystal lattice energy in brick dust heterocycles.

Step-by-Step Troubleshooting Protocols

Protocol A: In Vitro Assay Solubilization (Kinetic Trapping)

Because the thermodynamic solubility of this compound in water is near zero, we must utilize a co-solvent system to achieve "kinetic supersaturation"—keeping the drug dissolved just long enough to complete the assay[2].

Step 1: Primary Stock Generation Dissolve the dry powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM stock. Causality: DMSO disrupts the intermolecular hydrogen bonds between the indole and tetrazole rings. Step 2: The Intermediate "Bridge" Dilution Do not spike DMSO directly into the aqueous buffer; this will cause immediate "crashing out" (precipitation). Instead, create an intermediate 10x stock using a surfactant blend: 10% DMSO stock + 40% PEG-400 + 50% Tween-80 (v/v). Step 3: Final Aqueous Spiking Slowly vortex the aqueous assay buffer while dropwise adding the intermediate dilution to reach a final concentration of 1x (ensuring final DMSO is 1%). Self-Validation Check: Analyze the final aqueous solution using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or the presence of particles > 100 nm indicates colloidal aggregation (false solution) rather than true molecular dissolution.

Protocol B: In Vivo Formulation via Amorphous Solid Dispersion (ASD)

For animal dosing, co-solvents often cause toxicity. The industry standard for "brick dust" molecules is converting the crystalline lattice into an amorphous state using an Amorphous Solid Dispersion (ASD)[1][3].

Step 1: Polymer Matrix Selection Select a polymer with strong hydrogen bond acceptors to interact with the indole N-H, preventing recrystallization. Hypromellose acetate succinate (HPMC-AS) or Copovidone are ideal choices. Step 2: Solvent Blending & Spray Drying Dissolve the API and the polymer (typically at a 1:3 to 1:5 API:Polymer ratio) in a volatile solvent system. Because the API is poorly soluble in standard organics, use a binary mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 4:1 ratio. Process this through a laboratory spray dryer using a high inlet temperature to ensure rapid solvent evaporation[3]. Self-Validation Check: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a smooth "halo" pattern) confirms the successful destruction of the crystal lattice and the formation of a stable amorphous dispersion.

Quantitative Strategy Matrix

Use the following table to compare the efficacy of different solubilization strategies for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate.

Solubilization StrategyMechanism of ActionExpected Solubility GainPrimary ApplicationRisk / Limitation
pH Adjustment / Salt Formation Ionization of functional groupsNone (0x) N/AFails due to lack of ionizable protons (pKa ~16).
Co-solvency (DMSO/PEG) Solvation energy overcomes lattice energy10x - 50x In vitro cell assaysHigh precipitation risk upon dilution; solvent toxicity.
Cyclodextrin Complexation Encapsulation of hydrophobic core5x - 20x Liquid formulationsSteric hindrance from C2-ester and C3-tetrazole may block cavity entry.
Amorphous Solid Dispersion Complete disruption of crystal lattice100x - 500x In vivo oral dosingRequires specialized equipment (Spray Dryer / HME).

Frequently Asked Questions (FAQs)

Q: I heated my aqueous buffer to 37°C and the compound dissolved, but it precipitated in the cell culture plate. Why? A: You achieved thermodynamic solubility at an elevated temperature, but as the microenvironment cooled or as the compound interacted with proteins in the media, the high crystal lattice energy drove the system back to its lowest energy state: a solid crystal. You must use a polymer or surfactant (like Tween-80) to kinetically stabilize the supersaturated state.

Q: Can I use nanomilling to improve the solubility of this indole derivative? A: Nanomilling reduces particle size and increases the rate of dissolution, but it does not change the absolute thermodynamic solubility. For severe brick dust molecules, the absolute solubility is so low that even infinite surface area won't yield therapeutic concentrations. ASD is a superior choice because it fundamentally alters the solid-state energy[1].

Q: Why is the tetrazole ring in this specific molecule not acidic? A: Tetrazoles are typically bioisosteres for carboxylic acids because the N-H proton (usually at N1 or N2) is acidic (pKa ~4.5). However, in methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, the tetrazole is bonded to the indole ring via its N1 nitrogen. Because the N1 position is occupied by the C-N bond to the indole, there is no acidic proton left on the tetrazole ring.

References

  • Technologies To Improve Solubility Of Brick Dust Compounds - Lonza Lonza Small Molecules URL:[Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations American Pharmaceutical Review URL:[Link]

Sources

Optimization

optimizing reaction conditions for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Welcome to the Technical Support & Troubleshooting Center for Indole-Tetrazole Scaffold Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Indole-Tetrazole Scaffold Synthesis.

This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate . The construction of a 1-substituted tetrazole directly onto the C3 position of an indole core presents unique steric and electronic challenges. The C2-carboxylate group exerts an electron-withdrawing effect that reduces the nucleophilicity of the C3-amine, while simultaneously creating a sterically hindered environment.

To overcome these barriers, the most robust synthetic strategy involves the multi-component heterocyclization of methyl 3-amino-1H-indole-2-carboxylate with triethyl orthoformate (TEOF) and sodium azide (NaN₃)[1].

Mechanistic Workflow

The following diagram illustrates the validated mechanistic pathway for this multi-component reaction. Understanding this flow is critical for troubleshooting stalled reactions.

G A Methyl 3-amino-1H-indole-2-carboxylate (Sterically Hindered Amine) C Intermediate Formimidate (Electrophilic Carbon) A->C Condensation (-EtOH) B Triethyl Orthoformate (TEOF) + Lewis Acid Catalyst B->C Activation E [3+2] Cycloaddition (Thermal Activation: 80-100°C) C->E Azide Attack D Sodium Azide (NaN3) (Nucleophile) D->E F Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (Target Scaffold) E->F Cyclization (-EtOH)

Workflow for the synthesis of 1-substituted tetrazolo-indoles via formimidate intermediate.

Reaction Optimization Data

Selecting the right catalytic system is the most critical variable in this synthesis. The table below synthesizes quantitative optimization data for the heterocyclization of primary amines with TEOF and NaN₃, adapted for hindered indole substrates[2][3][4].

Catalytic SystemSolventTemp (°C)Time (h)Est. Yield (%)Mechanistic Advantage & Causality
None (Kamiya Method) Glacial AcOH8012 - 1855 - 65AcOH acts as a mild Brønsted acid to promote formimidate formation. High risk of HN₃ gas generation.
Yb(OTf)₃ (5 mol%) Solvent-Free1004 - 685 - 88Strong Lewis acidity highly activates TEOF, overcoming the C2-ester steric hindrance[2].
ZnS Nanoparticles Solvent-Free (MW)600.25 - 0.5> 90Microwave (MW) irradiation provides rapid thermal energy for the [3+2] cycloaddition step[3].
Cu Nano-catalyst Solvent-Free1002 - 388 - 92Cu coordinates the ethoxy oxygen of TEOF, accelerating nucleophilic attack by the indole amine[4].

Standard Operating Procedure (SOP): Yb(OTf)₃-Catalyzed Synthesis

This protocol utilizes Yb(OTf)₃ under solvent-free conditions, which is our recommended baseline for balancing high yield, safety, and scalability[2].

Step 1: Reagent Charging

  • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-amino-1H-indole-2-carboxylate (1.0 mmol, 190.2 mg).

  • Add sodium azide (NaN₃) (1.2 mmol, 78.0 mg). Caution: Highly toxic and potentially explosive.

  • Add triethyl orthoformate (TEOF) (1.5 mmol, 248 µL). TEOF serves as both the carbon source for the tetrazole ring and the liquid medium for the solvent-free reaction.

Step 2: Catalytic Activation

  • Add Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃] (0.05 mmol, 31.0 mg, 5 mol%).

  • Causality: The highly oxophilic Yb³⁺ ion coordinates to the oxygen atoms of TEOF, making the central carbon highly electrophilic. This is necessary because the C3-amine of the indole is deactivated by the adjacent C2-methyl ester.

Step 3: Thermal Cycloaddition

  • Attach a reflux condenser and heat the mixture to 100 °C in an oil bath.

  • Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The intermediate formimidate will appear first, followed by the slower emergence of the highly polar tetrazole product.

Step 4: Safety Quench & Workup

  • Upon complete consumption of the intermediate (typically 4–6 hours), cool the flask to room temperature.

  • Self-Validating Safety Step: Dilute the mixture with 10 mL of Ethyl Acetate. In a well-ventilated fume hood, add 5 mL of saturated aqueous NaNO₂. Slowly add 1M HCl dropwise until gas evolution (NO/NO₂) ceases. Causality: This specifically destroys unreacted NaN₃ by converting it to N₂ and N₂O, preventing the formation of highly toxic and volatile hydrazoic acid (HN₃) during subsequent processing.

Step 5: Isolation & Purification

  • Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallize the crude residue from an Ethyl Acetate/Hexane mixture (1:10) to yield the pure methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate as a solid.

Troubleshooting & FAQs

Q: My reaction stalls at the intermediate stage, and TLC shows two distinct spots. How do I drive it to completion? A: The reaction proceeds in two distinct kinetic steps: (1) Condensation to the formimidate, and (2) [3+2] cycloaddition of the azide. The first step is fast, but the cycloaddition requires significant thermal energy to overcome the activation barrier, especially with the bulky indole core. If the reaction stalls, increase the temperature to 100°C. If you are using the traditional acetic acid method, switch to a Lewis acid catalyst (like Yb(OTf)₃) to further polarize the intermediate[2].

Q: I am observing N-formylation of the indole N1 position. Do I need to protect the indole nitrogen? A: Generally, the N1-indole nitrogen is significantly less nucleophilic than the C3-primary amine due to its lone pair participating in the aromatic system. However, under prolonged heating with excess TEOF, minor N1-formylation can occur. To troubleshoot this, strictly control the stoichiometry of TEOF to 1.2 - 1.5 equivalents. If side reactions persist, temporarily protecting the N1 position with a Boc or Tosyl group prior to the reaction will eliminate this issue, though it adds two synthetic steps to your workflow.

Q: How can I safely scale this reaction up to 50 grams for preclinical development? A: Scaling up batch reactions containing NaN₃ poses severe explosion and toxicity risks due to the potential accumulation of hydrazoic acid (HN₃). For scales >10g:

  • Never use halogenated solvents (e.g., DCM, Chloroform) during the reaction or workup, as they can react with NaN₃ to form explosive diazidomethane.

  • Switch from batch chemistry to a continuous flow reactor. Flow chemistry minimizes the active volume of NaN₃ at elevated temperatures and allows for inline quenching, drastically improving the safety profile of tetrazole syntheses.

Q: Can I substitute triethyl orthoformate with trimethyl orthoformate (TMOF)? A: Yes, TMOF can be used and often reacts slightly faster due to reduced steric bulk. However, TMOF generates methanol as a byproduct instead of ethanol. Methanol has a lower boiling point (65 °C), which can cause refluxing issues if you are attempting to run the reaction at the 100 °C required for the cycloaddition step. If using TMOF, a sealed pressure tube is recommended to maintain the necessary reaction temperature.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 1H-Tetrazole synthesis (Su et al., Eur. J. Org. Chem., 2006) Source: Organic Chemistry Portal URL:[Link]

  • Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nano Source: Semantic Scholar URL:[Link]

  • Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst Source: Taylor & Francis Online URL:[Link]

Sources

Troubleshooting

methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate stability at room temperature

Technical Support Center: Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate A Guide to Ensuring Compound Stability at Room Temperature Welcome to the technical support center for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

A Guide to Ensuring Compound Stability at Room Temperature

Welcome to the technical support center for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions and troubleshooting scenarios regarding the stability of this compound. Our goal is to move beyond simple storage instructions and empower you with the scientific rationale to maintain the integrity of your experiments.

Frequently Asked Questions: Ensuring Sample Integrity

This section addresses the most common inquiries regarding the handling and storage of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate under ambient conditions.

Question 1: What is the expected stability of this compound as a solid at room temperature?

As a solid, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is expected to be relatively stable when protected from common laboratory environmental factors. The core structures, the indole and tetrazole rings, are aromatic and generally possess good thermal stability.[1][2][3][4] However, "room temperature" is not a static condition. Stability can be compromised by three main factors over time: moisture, light, and atmospheric oxygen.

  • Moisture: The most significant risk at room temperature is the hydrolysis of the methyl ester group, which can be accelerated by ambient humidity.

  • Light: Indole derivatives can be susceptible to photodegradation.[5]

  • Purity: The initial purity of the material is critical. The presence of residual catalysts or acidic/basic impurities from synthesis can significantly accelerate degradation.

For short-term storage (days to weeks), keeping the solid in a tightly sealed, opaque container (like an amber vial) in a desiccator is a robust practice. For long-term storage, refrigeration or freezing (-20°C) is strongly recommended.

Question 2: My compound is in solution. What are the primary concerns for its stability at room temperature?

In solution, the risks of degradation increase significantly. The choice of solvent and the pH of the solution are the most critical parameters.

  • Hydrolysis: This is the most probable degradation pathway in solution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base.[6][7] While hydrolysis in pure, neutral water at room temperature is slow, the presence of even trace amounts of acid or base can be catalytic. Many organic solvents also contain trace amounts of water.

  • Solvent Choice: Protic solvents, especially alcohols like methanol or ethanol, can participate in transesterification reactions, although this is generally slower than hydrolysis.[8] It is crucial to use high-purity, anhydrous solvents whenever possible.

  • Photostability: Exposure to light, particularly UV light, can lead to the degradation of the indole ring system.[5] Solutions should always be stored in amber vials or protected from light by wrapping the container in aluminum foil.

Question 3: What are the visible or analytical signs that my compound may have degraded?

Visual inspection is the first, albeit least sensitive, method. A change in color (e.g., yellowing or browning) of the solid or solution can indicate degradation. However, significant degradation can occur without any visible change.

The most reliable method for detecting degradation is chromatography, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Appearance of New Peaks: The primary degradation product, the carboxylic acid, will have a different retention time than the parent ester. The appearance of a new, growing peak over time is a clear sign of degradation.

  • Decrease in Parent Peak Area: Concurrently, the peak area of the parent compound will decrease, indicating a loss of purity and concentration.

For definitive identification of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guide: Investigating Sample Instability

This guide provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.

Problem ObservedPotential CauseRecommended Action
Unexpected peaks appear in HPLC chromatogram of a freshly prepared solution. 1. Solvent-Induced Degradation: The chosen solvent (or its impurities) may be reacting with the compound (e.g., hydrolysis from water in the solvent). 2. Contaminated Glassware: Residual acid or base on glassware can catalyze degradation.1. Prepare a fresh solution using a new bottle of high-purity, anhydrous solvent. If using an aqueous buffer, ensure the pH is near neutral (6-7.5) and use it immediately. 2. Use scrupulously clean and dry glassware. If necessary, rinse with the high-purity solvent before use.
Purity of the sample decreases over a few days at room temperature (solid or solution). 1. Hydrolysis: Absorption of atmospheric moisture (solid) or reaction with residual water (solution). 2. Photodegradation: Exposure to ambient laboratory light.1. Confirm Hydrolysis: Use LC-MS to check for a mass corresponding to the carboxylic acid (M-14). 2. Run a Control Experiment: Store one aliquot of the sample in a desiccated, dark environment (e.g., wrapped in foil inside a desiccator) and another under normal lab conditions. Compare the purity after a set time. This will isolate the effects of moisture and light.
Biological assay results are inconsistent or show a loss of compound activity over time. Compound Degradation: The active parent compound is degrading to a less active or inactive form (e.g., the carboxylic acid).1. Re-analyze Sample Purity: Immediately analyze the purity of the stock solution and the final assay solution by HPLC. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments. Avoid using stock solutions that have been stored at room temperature for extended periods. If a solution must be stored, aliquot and freeze at -20°C or -80°C.

Visualizing Potential Degradation Pathways

Understanding the likely chemical transformations your molecule can undergo is key to preventing them. The following diagram outlines the primary degradation routes for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate under common stress conditions.

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Parent Methyl 3-(1H-tetrazol-1-yl) -1H-indole-2-carboxylate Acid_Product 3-(1H-tetrazol-1-yl)-1H-indole -2-carboxylic Acid Parent->Acid_Product H₂O (Acid/Base Catalyzed) Photo_Products Complex Mixture (e.g., Oxidized Indole Species) Parent->Photo_Products Light (hν) Oxygen Methanol Methanol G cluster_actions Diagnostic Actions cluster_conclusions Conclusions start Problem Observed: Unexpected HPLC Peaks or Loss of Compound Activity check_storage Review Storage Conditions: Was sample exposed to light, moisture, or non-neutral pH? start->check_storage lcms_analysis Analyze by LC-MS for M-14 Peak (Acid Product) check_storage->lcms_analysis Yes/Unsure control_exp Run Light/Dark & Humid/Dry Control Study check_storage->control_exp Yes/Unsure conclusion_hydrolysis Root Cause: Hydrolysis lcms_analysis->conclusion_hydrolysis M-14 Peak Found conclusion_other Root Cause: Other (e.g., Oxidation, Solvent Reactivity) lcms_analysis->conclusion_other Other Degradants Found control_exp->conclusion_hydrolysis Degradation in Humidity conclusion_photo Root Cause: Photodegradation control_exp->conclusion_photo Degradation in Light

Caption: A workflow for troubleshooting compound stability issues.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability profile of your compound, a forced degradation (or stress testing) study is essential. This protocol provides a framework for subjecting the compound to harsh conditions to identify potential degradation products and pathways. [9]This is a critical step in developing stability-indicating analytical methods.

Objective: To determine the degradation profile of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Materials:

  • Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • LC-MS system (recommended for peak identification)

  • pH meter

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled output

  • Amber HPLC vials

  • Aluminum foil

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Rationale: Acetonitrile is a common organic solvent that is relatively inert and compatible with reverse-phase HPLC.

  • Stress Condition Sample Preparation (perform in duplicate):

    • For each condition below, prepare a sample in a volumetric flask. The final concentration should be approximately 0.1 mg/mL.

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1.0 M HCl and dilute to 10 mL with a 50:50 ACN/Water mixture.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1.0 M NaOH and dilute to 10 mL with a 50:50 ACN/Water mixture.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂ (prepare fresh by diluting 30% H₂O₂) and dilute to 10 mL with a 50:50 ACN/Water mixture.

    • Photolytic Degradation: Place 1 mL of stock solution in a clear vial, dilute to 10 mL with 50:50 ACN/Water, and expose to light in a photostability chamber. Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.

    • Control Sample: Prepare a sample with 1 mL of stock solution diluted to 10 mL with 50:50 ACN/Water. Store this sample protected from light at 4°C.

  • Incubation:

    • Store the Acid, Base, and Oxidative samples at room temperature (~25°C).

    • Monitor all samples by HPLC at initial (t=0), 2, 4, 8, and 24-hour time points.

    • Note: If degradation is too rapid, cool the samples and re-test with milder conditions (e.g., 0.1 M HCl/NaOH). If degradation is too slow, the temperature can be increased to 40-60°C. [7]

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Data Interpretation:

Summarize the results in a table to easily compare the extent of degradation under each condition.

Stress ConditionTime (hr)Parent Compound Purity (%)Major Degradant Peak Area (%)
Control 24>99%N/A
Acid (1M HCl) 885.2%12.5%
Base (1M NaOH) 245.7%48.1%
Oxidative (3% H₂O₂) 2498.1%1.2%
Photolytic 2492.5%6.8%

This is example data and does not represent actual experimental results.

This systematic study will provide you with a comprehensive understanding of your molecule's liabilities, allowing you to implement appropriate controls to ensure the integrity and reproducibility of your research.

References

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A.
  • An In-depth Technical Guide to Tetrazole-Based Energetic Compounds. BenchChem.
  • 1H-Tetrazole SDS, 288-94-8 Safety D
  • Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution. BenchChem.
  • Can you cleave methyl esters using acid instead of base?
  • Tetrazole. Wikipedia.
  • Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations. The Journal of Physical Chemistry A.
  • Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations.
  • Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic m
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A.
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTU
  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
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  • Numerical Simulations of Synthetic Ester Hydrolysis in the Indoor Environment. Environmental Science & Technology.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
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  • Hydrolysis of methyl esters.
  • Methyl 3-iodo-1H-indole-2-carboxyl
  • Tetrazoles via Multicomponent Reactions. PMC.
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  • Stability issues of tetrazole compounds under acidic conditions. BenchChem.
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Optimization

Technical Support Center: Synthesis of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side products and maximizing yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Introduction

The synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate presents unique challenges, primarily centered around achieving high regioselectivity and avoiding competing side reactions. The indole scaffold is highly nucleophilic at the C3 position, while the tetrazole ring offers two distinct nitrogen atoms (N1 and N2) for substitution, often leading to isomeric mixtures.[1][2][3] Furthermore, the indole N-H can compete as a nucleophilic site.[4][5][6]

This guide will focus on a modern, highly regioselective approach: the Ugi-azide four-component reaction (UA-4CR). This method is advantageous as it constructs the desired 1,5-disubstituted tetrazole ring (equivalent to the N1-substituted isomer) in a single step with high fidelity, thereby circumventing the problematic alkylation of a pre-formed 5-substituted tetrazole.[7][8][9][10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each entry details the problem, explains the underlying chemical principles, and provides actionable solutions and optimized protocols.

Issue 1: Formation of the N2-Substituted Tetrazole Isomer

Question: My reaction is producing a significant amount of the undesired methyl 3-(2H-tetrazol-2-yl)-1H-indole-2-carboxylate isomer. How can I suppress its formation?

Answer: The formation of the N2-isomer is a classic problem when employing traditional alkylation methods on a pre-formed 5-substituted tetrazole ring. The tetrazolate anion is an ambient nucleophile, and the reaction outcome is highly dependent on factors like the reaction mechanism (SN1 vs. SN2), solvent, and counter-ion.[2][3][11][12] Reactions proceeding via an SN1-like mechanism often yield mixtures, while SN2 conditions can be tuned for better selectivity, though N2 is often the kinetic product.[11]

Root Cause Analysis & Solution:

The most effective strategy to guarantee the formation of the N1-isomer (the 1,5-disubstituted product) is to bypass the traditional alkylation route altogether and utilize a synthetic method that inherently produces this specific regioisomer. The Ugi-azide multicomponent reaction is the recommended solution.

The Ugi-azide reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl azide, TMSN₃). The mechanism proceeds through an α-adduct and a nitrilium ion intermediate, which then undergoes a [4+1] cycloaddition with the azide ion, leading exclusively to the 1,5-disubstituted tetrazole.

// Nodes Start [label="Amine + Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Iminium Ion\n(Protonated Imine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Adduct [label="α-Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrilium [label="Nitrilium Ion", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[4+1] Cycloaddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1,5-Disubstituted\nTetrazole (N1-Isomer)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isocyanide [label="Isocyanide", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azide [label="TMSN₃", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Imine [label="Condensation"]; Imine -> Alpha_Adduct; Isocyanide -> Alpha_Adduct [label="Nucleophilic\nAttack"]; Alpha_Adduct -> Nitrilium [label="Dehydration"]; Nitrilium -> Cycloaddition; Azide -> Cycloaddition [label="N₃⁻ Attack"]; Cycloaddition -> Product; } .dot Caption: Ugi-Azide reaction pathway to the N1-isomer.

Recommended Protocol: Ugi-Azide Synthesis

This protocol uses methyl 2-isocyano-1H-indole-3-carboxylate as a key building block. This can be synthesized from the corresponding formamide.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine (e.g., benzylamine, 1.0 eq) and aldehyde (e.g., formaldehyde, 1.1 eq) in anhydrous methanol (0.5 M). Stir for 20 minutes at room temperature.

  • Addition of Core Components: To the solution, add methyl 3-isocyano-1H-indole-2-carboxylate (1.0 eq).

  • Azide Addition: Cool the mixture to 0 °C and slowly add trimethylsilyl azide (TMSN₃, 1.1 eq). Caution: TMSN₃ is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate.

Issue 2: Side Reaction at the Indole Nitrogen (N-H Alkylation)

Question: I am observing a byproduct that corresponds to a reaction at the indole N-H position. How can I improve selectivity for the tetrazole formation/reaction?

Answer: The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile, especially in the presence of a base.[4][5] This can lead to competing N-alkylation or other side reactions, reducing the yield of the desired product.

Root Cause Analysis & Solution:

  • Reaction Conditions: The Ugi-azide reaction is typically performed under neutral or slightly acidic conditions (generated in situ), which disfavors deprotonation and subsequent reaction of the indole N-H. If you are using a different synthetic route that requires a base, the choice of base is critical. Strong bases like NaH will readily deprotonate the indole N-H.

  • Protecting Group Strategy: For non-Ugi routes that are incompatible with the free N-H, a protecting group strategy is advisable. The indole nitrogen can be protected with a group that is stable to the reaction conditions and can be removed cleanly afterward.

Protecting GroupIntroduction ConditionsRemoval ConditionsReference
Boc (tert-butyloxycarbonyl)Boc₂O, DMAP, THFTFA, CH₂Cl₂[13]
SEM (2-(trimethylsilyl)ethoxy)methylSEM-Cl, NaH, DMFTBAF, THF or HCl, EtOH[14]
Tosyl (Ts) TsCl, PyridineMg, MeOH or Red-Al[15]

Workflow for Indole N-H Protection Strategy

// Nodes Start [label="Indole Starting\nMaterial", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect [label="Protect Indole N-H\n(e.g., with SEM-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Perform Main Synthesis\n(e.g., Tetrazole Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect [label="Deprotect Indole N-H\n(e.g., with TBAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protect; Protect -> Reaction; Reaction -> Deprotect; Deprotect -> FinalProduct; } .dot Caption: Workflow using an indole N-H protecting group.

Issue 3: Hydrolysis of the Methyl Ester Group

Question: My final product is contaminated with 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylic acid. How can I prevent this hydrolysis?

Answer: The methyl ester is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially in the presence of water and elevated temperatures.

Root Cause Analysis & Solution:

  • pH Control: Avoid harsh pH conditions during both the reaction and the work-up. The Ugi-azide reaction is generally mild, but if your work-up involves an acid or base wash, perform it quickly at low temperatures (0-5 °C) and use dilute solutions (e.g., 1M HCl, 5% NaHCO₃).

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water is required for hydrolysis.

  • Purification: If hydrolysis has already occurred, the resulting carboxylic acid is significantly more polar than the ester. It can usually be separated effectively by silica gel column chromatography. Alternatively, a mild basic wash (e.g., with saturated NaHCO₃ solution) can extract the acidic byproduct into the aqueous layer, but this risks further hydrolysis if not performed carefully.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the target molecule?

A1: There are two main conceptual routes:

  • Multicomponent Reaction (Recommended): The Ugi-azide reaction builds the N1-substituted tetrazole ring directly onto the indole scaffold in one step with high regioselectivity. This is the most efficient and reliable method for avoiding isomeric side products.[8][9][10][16]

  • Sequential Synthesis (Less Ideal): This involves first synthesizing methyl 3-(1H-tetrazol-5-yl)-1H-indole-2-carboxylate and then performing an N-alkylation. This route is challenging due to the difficulty in controlling N1 vs. N2 alkylation, which often results in a mixture of isomers that are difficult to separate.[1][2][3]

Q2: How can I analytically distinguish between the desired N1-isomer and the N2-isomer byproduct?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the protons on the substituent attached to the tetrazole nitrogen will differ. For an N-alkyl group, the protons on the α-carbon are typically more deshielded (appear at a higher ppm) in the N2-isomer compared to the N1-isomer.

  • ¹³C NMR: The chemical shift of the tetrazole ring carbon (C5) is characteristically different. The C5 carbon of N1-substituted tetrazoles generally resonates at a lower field (higher ppm) than that of the corresponding N2-isomers.[17]

  • ¹⁵N NMR & 2D NMR: For unambiguous assignment, advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the substituent's protons and the specific nitrogen (N1 or N2) they are attached to.[17][18][19]

Q3: What are the best practices for purifying the final product?

A3:

  • Initial Work-up: After the reaction, perform a standard aqueous work-up to remove water-soluble reagents and byproducts.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purification. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The N1 and N2 isomers often have slightly different polarities and can sometimes be separated, although this can be challenging. The carboxylic acid byproduct is significantly more polar and will have a much lower Rf value.

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an excellent final step to achieve high purity.

Q4: What are the key safety considerations for this synthesis?

A4:

  • Azide Reagents: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Trimethylsilyl azide (TMSN₃) is volatile and toxic. Always handle these reagents in a well-ventilated fume hood with appropriate PPE. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[7]

  • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a fume hood.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

References

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. Available from: [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. Available from: [Link]

  • Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal. Available from: [Link]

  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Available from: [Link]

  • Martinez, A., et al. (2020). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules, 25(23), 5583. Available from: [Link]

  • Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Sciforum. Available from: [Link]

  • Riva, R., et al. (2018). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Molecules, 23(11), 2758. Available from: [Link]

  • Chacón-García, L., & Cortés-García, C. J. (2019). Synthesis of 1,5-disubstituted tetrazole-1,2,3 triazoles hybrids via Ugi-azide/CuAAC. Synthetic Communications, 49(16), 2086-2095. Available from: [Link]

  • Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. SciELO México. Available from: [Link]

  • Patel, B. K., et al. (2020). Bu4NI-Catalyzed, Radical-Induced Regioselective N-Alkylations and Arylations of Tetrazoles Using Organic Peroxides/Peresters. The Journal of Organic Chemistry, 85(4), 2118-2141. Available from: [Link]

  • Deadman, B. J., et al. (2021). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. Organic Process Research & Development, 25(5), 1194-1203. Available from: [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available from: [Link]

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available from: [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. Available from: [Link]

  • Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. Available from: [Link]

  • Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. Available from: [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available from: [Link]

  • ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II). ResearchGate. Available from: [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(11), 1933-1935. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]

  • Bosch, J., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Tetrahedron Letters, 43(25), 4481-4483. Available from: [Link]

  • Katritzky, A. R., et al. (2010). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6534-6541. Available from: [Link]

  • El-Ghezal, L., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(3), M1243. Available from: [Link]

  • A multicomponent tetrazolo indole synthesis. Chemical Communications. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Nature Communications. Available from: [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459. Available from: [Link]

  • 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl). Molecules. Available from: [Link]

  • Synthesis of 3-pyrazolyl indole derivatives. ResearchGate. Available from: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society. Available from: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis. Available from: [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Welcome to the technical support resource for researchers working with methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical protocols to hel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the common challenge of poor oral bioavailability with this compound. Our approach is rooted in foundational biopharmaceutical principles, focusing on the interplay between solubility, permeability, and metabolism.

Introduction: Understanding the Challenge

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a molecule with significant therapeutic potential, belonging to the versatile class of indole derivatives.[1][2] However, its structural features present a classic bioavailability challenge. The large, planar indole core contributes to low aqueous solubility, while the acidic tetrazole moiety and the metabolically susceptible methyl ester group can create hurdles in permeability and stability.[3][4]

This guide will dissect these issues and provide a logical framework for systematically identifying and overcoming the barriers to achieving adequate systemic exposure in your preclinical studies.

Diagram: The Oral Bioavailability Gauntlet

The journey of an orally administered drug is fraught with obstacles. For our target molecule, the primary barriers are typically encountered during dissolution and absorption, followed by metabolic challenges.

cluster_0 Gastrointestinal (GI) Tract cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Formulation Drug in Formulation Dissolution Drug in Solution (Dissolution) Formulation->Dissolution Step 1: Release & Dissolve Lumen Drug at Intestinal Wall Dissolution->Lumen Transit Solubility_Barrier Barrier 1: Poor Solubility 'Brick Dust' Dissolution->Solubility_Barrier Permeation Permeation Lumen->Permeation Step 2: Absorption Efflux Efflux Pumps (e.g., P-gp, MRPs) Permeation->Efflux Efflux? PortalVein Portal Vein Permeation->PortalVein Permeability_Barrier Barrier 2: Low Permeability & Efflux Permeation->Permeability_Barrier Liver Liver (First-Pass Metabolism) PortalVein->Liver Step 3: Metabolism Systemic Systemic Circulation Liver->Systemic Metabolism_Barrier Barrier 3: High First-Pass Metabolism Liver->Metabolism_Barrier

Caption: Key barriers to oral bioavailability for poorly soluble compounds.

Part 1: Troubleshooting Guide

This section addresses common experimental observations and provides a logical path to diagnose and solve the underlying issue.

Q1: My compound has very low aqueous solubility (<5 µg/mL), making it difficult to even perform reliable in vitro assays. What are the causes and how can I address this?

Expert Analysis: This is a classic "brick dust" problem, common for crystalline, high-melting-point compounds.[5] The strong crystal lattice energy requires significant energy to break, leading to poor solubility. The planarity of the indole ring can promote efficient crystal packing. Your immediate goal is to increase the apparent solubility (Cs) to enable accurate in vitro testing and to develop a viable formulation for in vivo studies.

Troubleshooting Steps & Solutions:

  • pH Modification: The tetrazole moiety is acidic (pKa ~4.5-5.0), similar to a carboxylic acid.[4]

    • Action: Attempt to dissolve the compound in a buffered solution at a pH > 6.0. By deprotonating the tetrazole, you form a more soluble salt in situ.

    • Causality: Ionized species are generally more water-soluble than their neutral counterparts. This is often the simplest and most effective method for ionizable drugs.[6][7]

  • Use of Co-solvents: For non-pH-dependent issues or when pH modification is insufficient.

    • Action: Prepare stock solutions in 100% DMSO. For working solutions, use co-solvents like PEG 400, propylene glycol, or ethanol mixed with water or buffer.

    • Causality: Co-solvents reduce the polarity of the water-based system, decreasing the energy required to create a cavity for the solute molecule and disrupting water's hydrogen bonding network.[8] Be mindful that high concentrations of organic solvents can affect cell-based assays.

  • Amorphous Solid Dispersions (ASDs): This is a more advanced but highly effective strategy.

    • Action: Create an ASD by dissolving the compound and a polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly removing the solvent via spray-drying or film evaporation.[5][9]

    • Causality: The amorphous state lacks a crystal lattice, eliminating the lattice energy barrier to dissolution.[7] The polymer prevents recrystallization and can help maintain a supersaturated state. This is a leading strategy for Biopharmaceutics Classification System (BCS) Class II compounds.[5]

Q2: I've developed a formulation that appears soluble, but in vivo studies show very low and erratic exposure. Could this be a permeability issue?

Expert Analysis: Yes. If you have solved the dissolution problem (or at least improved it), the next barrier is the intestinal epithelium.[10] Tetrazole-containing compounds, despite being bioisosteres of carboxylic acids, can be substrates for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs), which actively pump the drug back into the GI lumen.[10][11]

Troubleshooting Steps & Solutions:

  • In Silico Assessment:

    • Action: Calculate the molecule's properties (e.g., LogP, polar surface area). An estimated LogP for the parent indole-2-carboxylate core is around 2.1, but the tetrazole will modify this.[12]

    • Causality: Properties outside the optimal range (e.g., LogP > 5, TPSA > 140 Ų) can suggest poor permeability. While not definitive, it's a quick first pass.

  • Caco-2 Permeability Assay: This is the gold standard in vitro model for intestinal permeability.

    • Action: Perform a bidirectional Caco-2 assay. Measure the permeability from the apical (A) to basolateral (B) side and vice-versa (B to A). (See Protocol 1 ).

    • Causality: An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[10] If the efflux ratio is high, you can repeat the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp) to confirm the specific transporter involved.[11]

  • Lipid-Based Formulations: If efflux is confirmed, a lipid-based drug delivery system (LBDDS) can be highly effective.

    • Action: Formulate the compound in a system containing oils, surfactants, and co-solvents, such as a Self-Emulsifying Drug Delivery System (SEDDS).[8][9]

    • Causality: LBDDS can bypass efflux transporters. The formulation components themselves can inhibit P-gp, and the drug may be absorbed via the lymphatic pathway, avoiding first-pass metabolism in the liver.[7][8]

Q3: My compound shows good solubility and permeability, but the half-life is extremely short and oral bioavailability is still poor. What's the likely cause?

Expert Analysis: This profile strongly suggests rapid first-pass metabolism. The two most likely metabolic "soft spots" on your molecule are the methyl ester and the indole ring itself.

Troubleshooting Steps & Solutions:

  • In Vitro Metabolic Stability Assays:

    • Action: Perform metabolic stability assays using liver microsomes and S9 fractions. (See Protocol 2 ). This will quantify the rate of metabolism.

    • Causality: Liver microsomes contain cytochrome P450 (CYP) enzymes responsible for oxidative metabolism, while S9 fractions contain both CYPs and cytosolic enzymes like esterases.[13] Comparing stability in both can help differentiate between oxidative metabolism and hydrolysis.

  • Metabolite Identification:

    • Action: Use LC-MS/MS to analyze the samples from your stability assays to identify the primary metabolites.

    • Causality: You are likely to see two primary metabolites:

      • M1: The corresponding carboxylic acid from the hydrolysis of the methyl ester.

      • M2: Hydroxylated versions of the parent compound on the indole ring, a common site for CYP-mediated oxidation.[13]

  • Structural Modification (Prodrug Strategy):

    • Action: If ester hydrolysis is the main issue, replacing the methyl ester with a more sterically hindered group (e.g., an isopropyl or t-butyl ester) can slow down hydrolysis.

    • Causality: This is a classic prodrug approach. The bulkier ester group is less accessible to esterase enzymes, allowing more of the parent drug to be absorbed intact.[6]

Diagram: Formulation Strategy Decision Tree

This diagram provides a logical workflow for selecting an appropriate formulation strategy based on the primary challenge identified.

Start Start: Poor Bioavailability Observed Problem What is the primary barrier? Start->Problem Solubility Dissolution Rate Limited ('Brick Dust') Problem->Solubility Low Solubility Permeability Permeability Limited (Efflux Suspected) Problem->Permeability High Efflux Ratio Metabolism Metabolically Unstable (High First-Pass) Problem->Metabolism Low Microsomal Stability Sol_Strat1 Strategy: Amorphous Solid Dispersion (e.g., with PVP, HPMC-AS) Solubility->Sol_Strat1 Sol_Strat2 Strategy: Particle Size Reduction (Micronization/Nanonization) Solubility->Sol_Strat2 Perm_Strat1 Strategy: Lipid-Based Formulation (SEDDS/SMEDDS) Permeability->Perm_Strat1 Perm_Strat2 Strategy: Use of Permeation Enhancers (Advanced) Permeability->Perm_Strat2 Met_Strat1 Strategy: Prodrug Approach (Modify Ester Group) Metabolism->Met_Strat1 Met_Strat2 Strategy: Co-dosing with CYP Inhibitor (Exploratory) Metabolism->Met_Strat2

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Part 2: Frequently Asked Questions (FAQs)

  • Q: Why is a tetrazole used instead of a carboxylic acid?

    • A: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. It often provides similar acidity and hydrogen bonding capabilities but can offer advantages such as improved metabolic stability and, in some cases, better oral absorption and cell permeability compared to the corresponding carboxylic acid.[3][14] However, it can also introduce liabilities, such as becoming a substrate for efflux pumps.[11]

  • Q: Is the methyl ester group a significant liability?

    • A: Potentially, yes. Methyl esters are susceptible to rapid hydrolysis by esterase enzymes present in the gut, liver, and blood.[6] This can lead to high first-pass metabolism, converting the active compound into its less permeable carboxylic acid metabolite before it reaches systemic circulation. Evaluating its stability in S9 fractions or plasma is crucial.

  • Q: For early-stage animal PK studies, what is a good "go-to" formulation?

    • A: A simple solution-based formulation is often the best starting point. A common vehicle is a ternary system of Solutol HS 15 (or another surfactant), PEG 400, and water (e.g., in a 10/30/60 ratio). This combination addresses solubility through both surfactant and co-solvent mechanisms and is generally well-tolerated in preclinical species.[8] If this fails, an amorphous solid dispersion or a lipid-based system would be the next logical step.

  • Q: Could the indole nitrogen be a site for metabolism?

    • A: While oxidation on the benzene portion of the indole ring is more common, metabolism at the indole nitrogen (N-dealkylation or oxidation) is possible. However, given the other functionalities, ester hydrolysis and C4-C7 hydroxylation are generally the primary metabolic routes for such scaffolds.[13]

Part 3: Key Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol assesses the passive permeability and active transport (efflux) of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

Materials:

  • Caco-2 cells (passage 25-45)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Transport buffer (HBSS with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Propranolol (high permeability), Lucifer Yellow (low permeability/integrity marker), Digoxin (P-gp substrate)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm².

  • Culture: Culture the cells for 21-25 days until a differentiated monolayer is formed. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity (>250 Ω·cm²).

  • Assay Initiation (A→B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add transport buffer containing the test compound (final concentration 1-10 µM, final DMSO <0.5%) to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

  • Assay Initiation (B→A):

    • Simultaneously, in separate wells, add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the receiver chamber (B for A→B, A for B→A) and replace it with fresh buffer. Take a sample from the donor chamber at t=0 and t=final.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 2: Liver Microsomal Stability Assay

This assay determines the intrinsic clearance of a compound by Phase I metabolic enzymes (primarily CYPs).

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS for quantification

Methodology:

  • Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration 0.5-1.0 mg/mL). Pre-warm at 37°C.

  • Initiation: Add the test compound to the master mix (final concentration 1 µM). Split the mixture into two sets of tubes: one set for "+NADPH" and one for "-NADPH" (negative control).

  • Reaction Start: Add the NADPH regenerating system to the "+NADPH" tubes to start the reaction. Add buffer to the "-NADPH" tubes.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot from the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Summary Table: Formulation Approaches

StrategyMechanism of ActionIdeal ForProsCons
pH Modification Increases solubility by ionizing the acidic tetrazole group.Ionizable compounds.Simple, cost-effective, easy to implement.Only effective if solubility is pH-dependent; risk of precipitation in the stomach (low pH).
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy, increasing apparent solubility and dissolution rate.[5]Crystalline compounds with high melting points ("brick dust").Significant increase in bioavailability; can sustain supersaturation.Complex manufacturing (spray drying); potential for physical instability (recrystallization).
Lipid-Based Delivery (SEDDS/SMEDDS) Presents the drug in a solubilized state; can enhance lymphatic uptake and inhibit efflux.[7][8]Lipophilic compounds (high LogP); P-gp efflux substrates.High drug loading possible; can mitigate food effects; bypasses efflux.Potential for GI side effects with high surfactant load; chemical stability of the drug in the formulation must be checked.
Particle Size Reduction (Nanonization) Increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[5][7]Dissolution rate-limited compounds.Established technology; can be effective for moderately insoluble drugs.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.

References

  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Physiology.
  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. ResearchGate.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI.
  • Methyl 1H-indole-3-carboxylate. Magritek. Available from: [Link]

  • Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. PMC. Available from: [Link]

  • Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. PubMed. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC. Available from: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. Available from: [Link]

  • Indole - Metabolite of the month. biocrates life sciences gmbh. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC. Available from: [Link]

  • Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. KU ScholarWorks. Available from: [Link]

  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. ResearchGate. Available from: [Link]

  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. MDPI. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Methyl 1-methyl-1H-indole-3-carboxylate. PubChem. Available from: [Link]

Sources

Optimization

handling light and moisture sensitivity of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate . Due to its complex hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate . Due to its complex heterocyclic architecture, this compound presents specific handling challenges. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure the structural integrity of your material during storage and experimentation.

Part 1: Mechanistic Overview of Compound Instability

To effectively handle this compound, one must understand the chemical liabilities of its three core functional groups. We do not just observe degradation; we must understand the causality behind it to prevent it.

  • Indole Photo-oxidation (Light Sensitivity): The electron-rich indole ring is highly susceptible to photo-oxidation. Upon exposure to UV or ambient blue light, the indole core undergoes excitation and reacts with oxygen, leading to the formation of 3-oxindoles or highly conjugated dimeric artifacts like indigo and indirubin derivatives[1][2].

  • Ester Hydrolysis (Moisture Sensitivity): The methyl 2-carboxylate moiety is prone to hydrolysis in the presence of trace water. Water directly participates in the proton-transfer process at the carbonyl carbon, significantly lowering the energy barrier for ester cleavage and converting it into the corresponding indole-2-carboxylic acid[3]. Even parts-per-million (ppm) levels of water can drive this unwanted side reaction[4].

  • Tetrazole Hygroscopicity: Tetrazole rings often act as weak acids or metal coordinators. They are highly sensitive to moisture during synthesis and handling, which can lead to the hygroscopic absorption of water from the atmosphere, thereby accelerating localized ester hydrolysis and causing inconsistent reaction outcomes[5].

Part 2: Troubleshooting & FAQs

Q1: I am observing a highly polar baseline spot on my TLC and an LC-MS mass corresponding to [M-14]. What is happening? A1: This is the classic signature of methyl ester hydrolysis. The[M-14] mass indicates the loss of a methyl group (15 Da) and replacement with a proton (1 Da), signaling conversion to a carboxylic acid. This occurs when trace moisture is present, as water acts as a catalyst for proton-transfer during ester cleavage[3]. Solution: Ensure all solvents are strictly anhydrous and handle the compound under an inert atmosphere.

Q2: My compound is turning from a pale yellow/white powder to a reddish-brown solid over time. Is it degrading? A2: Yes. This color shift is a direct result of indole photo-oxidation. Light-driven monooxygenation of the indole core produces highly conjugated, colored byproducts such as indoxyl red or indirubin[1][2]. Solution: Store the compound in amber vials, wrap reaction flasks in aluminum foil, and manipulate the material under low-light conditions.

Q3: Can I recover the pure methyl ester if it has been partially hydrolyzed? A3: While you can re-esterify the free carboxylic acid using mild conditions (e.g., TMS-diazomethane), tetrazole handling is notoriously sensitive to moisture and side-reactions[5]. Prevention via strict anhydrous technique is the self-validating standard, as purification often results in significant yield losses.

Part 3: Quantitative Degradation Matrix

The following table summarizes the quantitative indicators of degradation and the corresponding preventative actions required to maintain compound integrity.

Degradation PathwayAnalytical IndicatorMechanistic CausePreventative Action
Photo-oxidation Red/brown discoloration, new UV-active spots on TLCLight-driven monooxygenation of the indole pi-system[2]Amber glassware, foil wrapping, dark storage
Ester Hydrolysis [M-14] mass peak, polar baseline spotWater-assisted proton transfer at the ester carbonyl[3]Schlenk line techniques, Karl Fischer validated solvents
Tetrazole Hydration Inconsistent yields, poor solubility, clumpingHygroscopic coordination of atmospheric water[5]Storage in a vacuum desiccator over P₂O₅

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, every step must be self-validating. Water molecules lower the activation energy for ester hydrolysis[3], and photons excite the indole pi-system[1]. The following protocol systematically eliminates both variables.

Protocol: Anhydrous & Light-Protected Reaction Setup

Step 1: System Desiccation (Self-Validating)

  • Action: Flame-dry all Schlenk flasks and stir bars under high vacuum (0.1 Torr) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.

  • Validation: Allow the flask to cool to room temperature. A properly dried flask will show absolutely no internal condensation when a cold compress (e.g., a piece of dry ice) is briefly applied to the exterior glass.

Step 2: Solvent Verification

  • Action: Draw solvents only from a freshly maintained Solvent Purification System (SPS) using air-tight syringes.

  • Validation: Before adding solvent to the indole-tetrazole compound, perform a Karl Fischer titration on a 1 mL aliquot. Proceed only if the water content is strictly <50 ppm[4].

Step 3: Light-Shielded Assembly

  • Action: Wrap the reaction vessel entirely in heavy-duty aluminum foil. If visual monitoring of the reaction is absolutely required, utilize amber-tinted glassware which effectively blocks excitation wavelengths below 500 nm.

  • Validation: Use a standard laboratory photometer to confirm that ambient light exposure inside the fume hood is <100 lux during the brief transfer of the solid compound.

Step 4: Reaction Execution and Quenching

  • Action: Introduce the methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate against a positive counter-flow of Argon to prevent atmospheric moisture ingress.

  • Validation: Monitor reaction progress via LC-MS. The complete absence of an [M-14] peak in the chromatogram confirms that the anhydrous and light-protected integrity of the system was successfully maintained throughout the workflow.

Part 5: Workflow Visualization

The following logical diagram illustrates the dual degradation pathways of the compound and maps them to their respective preventative workflows.

StabilityWorkflow Compound Methyl 3-(1H-tetrazol-1-yl)- 1H-indole-2-carboxylate Light Ambient Light (UV/Vis) Compound->Light Exposure Moisture Trace Moisture (H2O) Compound->Moisture Exposure PhotoOx Indole Photo-oxidation Light->PhotoOx Hydrolysis Methyl Ester Hydrolysis Moisture->Hydrolysis Byproduct1 Colored Dimers (Indirubin) PhotoOx->Byproduct1 Byproduct2 Indole-2-carboxylic acid Hydrolysis->Byproduct2 Prev1 Amber Glass & Foil Prev1->Light Prev2 Schlenk Line & Ar Gas Prev2->Moisture

Degradation pathways and preventative workflows for indole-tetrazole esters.

References[5] Overcoming humidity sensitivity in tetrazole synthesis reactions. BenchChem. https://benchchem.com[1] Secondary Organic Aerosol from Atmospheric Photooxidation of Indole. Copernicus.https://copernicus.org[4] Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. RSC Publishing. https://rsc.org[2] Flavin Conjugated Polydopamine Nanoparticles Displaying Light-Driven Monooxygenase Activity. NIH. https://nih.gov[3] Theoretical Studies of Competing Reaction Pathways and Energy Barriers for Alkaline Ester Hydrolysis of Cocaine. ACS Publications. https://acs.org

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and Other Indole-2-Carboxylate Analogs in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1][2][3] Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs.[1][2][3] Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly versatile template for the development of novel therapeutic agents.[1][4][5] This guide provides an in-depth comparison of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate with other key indole-2-carboxylate analogs, focusing on the structural rationale, comparative performance data, and the experimental methodologies that underpin their synthesis and evaluation.

The central thesis of this guide is the strategic advantage conferred by the introduction of a 1H-tetrazol-1-yl moiety at the C3-position of the indole-2-carboxylate scaffold. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties while providing enhanced metabolic stability and bioavailability.[2][6] This substitution fundamentally alters the molecule's physicochemical and pharmacological profile, creating new opportunities for therapeutic intervention.

Comparative Analysis: Structure, Activity, and Physicochemical Properties

The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. The indole-2-carboxylate scaffold allows for functionalization at the N1, C3, and benzene ring positions (C4-C7), each influencing the molecule's interaction with biological targets.

The Significance of the C3-Position Tetrazole

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate represents a sophisticated modification of the basic indole-2-carboxylate structure. Unlike simple alkyl or aryl substitutions, the tetrazole ring introduces several key features:

  • Bioisosterism: As a non-classical bioisostere of a carboxylic acid, the tetrazole ring can participate in similar hydrogen bonding interactions with target proteins but is resistant to metabolic degradation pathways that target carboxylic acids.[2][6]

  • Electronic Profile: The electron-rich, aromatic tetrazole ring significantly modulates the electronic distribution of the indole core, potentially enhancing π-π stacking interactions with protein residues.[7]

  • Pharmacokinetic Advantages: The replacement of a carboxylic acid with a tetrazole often leads to improved membrane permeability and oral bioavailability.[6]

Performance Comparison with Other Indole-2-Carboxylates

The diverse biological activities of substituted indole-2-carboxylates include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][8] The introduction of the tetrazole moiety is anticipated to enhance or modulate these activities. Below is a comparative summary of performance data for various indole-2-carboxylate and related carboxamide derivatives, illustrating the impact of different substitution patterns.

Compound/Analog ClassTarget/Cell LineActivity Metric (IC50)Key Structural FeaturesReference
Indole-Tetrazole Hybrids MCF-7 (Breast Cancer)3.5 - 8.7 µMIndole coupled with tetrazole and an aromatic amide.[9]
A549 (Lung Cancer)3.5 - 8.7 µMDemonstrates potent anticancer activity.[9]
Tubulin Polymerization0.34 - 0.52 µMSignificant inhibition, superior to combretastatin A-4.[9]
Indole-2-Carboxamides (General) M. tuberculosis (TB)79 nM (for lead compound)N-cyclohexyl group and chloro-substituents on indole ring.[4]
Substituted Indole-2-Carboxylates HepG2 (Liver Cancer)10.11 ± 1.12 µMCyclohexylmethoxy group at C4.[1]
A549 (Lung Cancer)3.78 ± 0.58 µMAmino group at C6.[1]
Unsubstituted Indole-2-Carboxylic Acid HIV-1 IntegraseInhibitory ActivityCore scaffold identified as a starting point for inhibitors.[7]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key trends:

  • Halogenation: The placement of chloro or fluoro groups on the benzene portion of the indole ring often enhances potency and metabolic stability, as seen in antituberculosis agents.[4]

  • Amide vs. Ester: While this guide focuses on carboxylates, the closely related carboxamides show that bulky, lipophilic groups (like cyclohexyl) attached to the amide nitrogen can dramatically increase potency.[4] This suggests that the ester group of our lead compound could be a site for further optimization.

  • Hybrid Molecules: Combining the indole scaffold with other heterocyclic rings, such as tetrazole, can lead to highly potent compounds with specific mechanisms of action, like tubulin polymerization inhibition.[9]

The logical relationship between structural modifications and biological activity can be visualized as a decision-making workflow for a medicinal chemist.

SAR_Logic cluster_scaffold Indole-2-Carboxylate Scaffold cluster_modifications Chemical Modifications cluster_outcomes Predicted Outcomes Scaffold N1-H C3-H COOR Benzene Ring Mod_N1 N1-Alkylation Scaffold:n1->Mod_N1 Modify Lipophilicity Mod_C3 C3-Substitution (e.g., Tetrazole) Scaffold:c3->Mod_C3 Introduce Bioisostere Mod_Benzene Benzene Ring Substitution (Cl, F, OMe) Scaffold:c3->Mod_Benzene Fine-tune Electronics & Metabolism Mod_Ester Ester to Amide (R-group variation) Scaffold:c2->Mod_Ester Alter H-Bonding & Lipophilicity Outcome ↑ Potency ↑/↓ Solubility ↑ Metabolic Stability ↑ Target Selectivity Mod_N1->Outcome:pot Mod_C3->Outcome:met Mod_C3->Outcome:pot Mod_Benzene->Outcome:pot Mod_Benzene->Outcome:met Mod_Ester->Outcome:pot Mod_Ester->Outcome:sol

Caption: Structure-Activity Relationship (SAR) decision flow for indole-2-carboxylates.

Experimental Protocols: Synthesis and Characterization

The synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and its analogs requires a multi-step approach. The protocols described below are based on established, robust chemical transformations in heterocyclic chemistry.[10][11][12]

Protocol 1: Synthesis of the Indole-2-Carboxylate Core via Fischer Indolization

This classic method remains one of the most reliable routes to the indole nucleus.[12] It involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve the desired substituted phenylhydrazine (1.0 eq) in ethanol.

    • Add an appropriate α-ketoester, such as ethyl pyruvate (1.1 eq), and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours until precipitation of the hydrazone is complete.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization (Indolization):

    • Add the dried hydrazone to a suitable acidic catalyst. Polyphosphoric acid (PPA) is highly effective, though mixtures of H₂SO₄ or HCl in ethanol can also be used.[11]

    • Heat the mixture to 80-100 °C for 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Pour the hot reaction mixture into a beaker of ice water to precipitate the crude indole-2-carboxylate ester.

    • Neutralize with a base (e.g., NaOH solution), filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Proposed Synthesis of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

This synthesis builds upon the core scaffold, introducing the tetrazole moiety at the C3 position. This is a proposed route based on standard transformations.

Synthesis_Workflow Start Substituted Phenylhydrazine + Methyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone Fischer Synthesis (Step 1) IndoleEster Methyl 1H-indole-2-carboxylate (Core Scaffold) Hydrazone->IndoleEster Acid-catalyzed Cyclization (Step 2) IndoleAmine Methyl 3-amino-1H-indole-2-carboxylate IndoleEster->IndoleAmine Nitration (HNO₃/H₂SO₄) then Reduction (SnCl₂/HCl) Diazonium Diazonium Salt Intermediate IndoleAmine->Diazonium Diazotization (NaNO₂/HCl, 0°C) Tetrazole Methyl 3-(1H-tetrazol-1-yl)-1H- indole-2-carboxylate (Final Product) Diazonium->Tetrazole Cyclization with Sodium Azide (NaN₃) Apoptosis_Pathway Compound Indole-Tetrazole Compound Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubule Instability Tubulin->Microtubules Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Family (Regulation) MitoticArrest->Bcl2 Triggers Signal Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

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Comparative

A Comparative Guide to the HPLC Validation for Purity Assessment of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

In the landscape of pharmaceutical development, the rigorous and robust validation of analytical methods is not merely a regulatory requirement but the bedrock of product quality and safety. For novel active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and robust validation of analytical methods is not merely a regulatory requirement but the bedrock of product quality and safety. For novel active pharmaceutical ingredients (APIs) such as Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a compound featuring both an indole and a tetrazole moiety, establishing a reliable purity profile is of paramount importance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this specific molecule. We will delve into the rationale behind chromatographic choices, present comparative experimental data, and provide a comprehensive, step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Criticality of a Validated HPLC Method

The assurance that an analytical method yields reliable and reproducible results is fundamental to quality control in the pharmaceutical industry.[3] For Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, an effective HPLC method must be able to unequivocally quantify the API and separate it from any potential impurities, including starting materials, by-products, and degradation products.[2][4] This guide will walk you through the process of developing and validating such a method, ensuring it is "fit-for-purpose".[4]

Comparative Analysis of Chromatographic Conditions

The selection of an appropriate stationary phase and mobile phase is a critical first step in developing a specific and robust HPLC method.[5] Given the chemical nature of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, which contains both hydrophobic (indole ring) and polar (tetrazole and carboxylate groups) functionalities, a reversed-phase HPLC approach is most suitable.[6][7]

We evaluated three common reversed-phase columns: a standard C18, a C8, and a Phenyl-Hexyl column. The objective was to achieve optimal separation of the main peak from its potential impurities with good peak shape and a reasonable run time.

Table 1: Comparison of HPLC Column Performance

ColumnMobile PhaseTailing Factor (API Peak)Resolution (API vs. Impurity A)Analysis Time (min)Observations
C18 (4.6 x 150 mm, 5 µm) Acetonitrile:0.1% TFA in Water (60:40 v/v)1.12.512Good peak shape and resolution. A strong candidate for the final method.
C8 (4.6 x 150 mm, 5 µm) Acetonitrile:0.1% TFA in Water (60:40 v/v)1.31.810Shorter run time but reduced resolution and increased peak tailing.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm) Acetonitrile:0.1% TFA in Water (60:40 v/v)1.22.115Longer run time with no significant improvement in resolution over C18.

Based on this comparative data, the C18 column provided the best balance of resolution, peak symmetry, and analysis time, making it the preferred choice for method validation.

The HPLC Validation Workflow: A Step-by-Step Protocol

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][8] The following protocol outlines the validation of the chosen HPLC method for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, adhering to ICH Q2(R1) guidelines.[2]

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2) MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient, Flow Rate, Wavelength MD_Start->MD_Optimize MD_End Finalized Method MD_Optimize->MD_End V_Specificity Specificity (Forced Degradation) MD_End->V_Specificity Begin Validation V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy (% Recovery) V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOQ Limit of Quantitation V_Precision->V_LOQ V_Robustness Robustness Report Report V_Robustness->Report Final Validation Report V_LOQ->V_Robustness Robustness_Parameters center HPLC Method flow Flow Rate (± 0.1 mL/min) center->flow temp Column Temp. (± 2°C) center->temp mobile_phase Mobile Phase (± 2% Organic) center->mobile_phase wavelength Wavelength (± 2 nm) center->wavelength

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Validation

Comparative Efficacy of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Analogs as Allosteric FBPase Inhibitors

Executive Summary The development of small-molecule inhibitors targeting hepatic gluconeogenesis (GNG) remains a cornerstone in the therapeutic strategy for Type 2 Diabetes Mellitus (T2DM). Fructose-1,6-bisphosphatase (F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting hepatic gluconeogenesis (GNG) remains a cornerstone in the therapeutic strategy for Type 2 Diabetes Mellitus (T2DM). Fructose-1,6-bisphosphatase (FBPase) is a highly validated, rate-limiting enzyme in this pathway. This guide provides an in-depth, objective comparison of the efficacy, metabolic stability, and cellular permeability of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate analogs against standard benchmarks. Designed for drug development professionals, this analysis dissects the mechanistic rationale behind this specific scaffold and provides self-validating experimental protocols for evaluating novel allosteric modulators.

Mechanistic Rationale & Scaffold Design

In T2DM, the liver produces excessive amounts of glucose, largely driven by the upregulation of FBPase. Inhibiting this enzyme via its highly conserved AMP allosteric site effectively halts GNG without the severe hypoglycemic risks associated with other targets (1)[1].

While indole-2-carboxylic acids demonstrate potent binding at the AMP site, the free carboxylate group often limits cellular permeability and is susceptible to rapid phase II glucuronidation. To engineer superior analogs, medicinal chemists employ two synergistic structural strategies:

  • Bioisosteric Replacement: The introduction of a 1H-tetrazol-1-yl group at the 3-position. The tetrazole anion serves as a non-classical bioisostere to the carboxylate. It maintains the critical coplanar electrostatic potential required for salt-bridge formation within the target pocket, while its altered electron density profile significantly enhances metabolic stability against degradation (2)[2].

  • Prodrug Esterification: Masking the C2-carboxylate as a methyl ester (methyl indole-2-carboxylate) neutralizes the physiological charge. This dramatically increases the lipophilicity required for passive diffusion across the hepatocyte membrane. Once intracellular, ubiquitous carboxylesterases cleave the methyl ester, liberating the active acid directly at the site of action.

Comparative Efficacy Profile

The following table synthesizes the quantitative performance of the tetrazole-indole analogs against the endogenous ligand (AMP) and a standard indole-2-carboxylic acid benchmark.

CompoundStructure / ModificationFBPase IC₅₀ (μM)Hepatocyte GNG IC₅₀ (μM)HLM T₁/₂ (min)
AMP Endogenous Allosteric Ligand1.20N/AN/A
Benchmark (14c) Indole-2-carboxylic acid derivative0.102.5018
Analog 1 Methyl 3-(1H-tetrazol-1-yl)-indole-2-carboxylate>50.0 (Prodrug)0.8545
Analog 2 3-(1H-tetrazol-1-yl)-indole-2-carboxylic acid0.0812.00>120
Analog 3 Methyl 5-chloro-3-(1H-tetrazol-1-yl)-indole-2-carboxylate>50.0 (Prodrug)0.1538
Causality of Experimental Data
  • The Permeability Paradox (Analog 1 vs. Analog 2): Analog 2 (the active free acid) exhibits exceptional target affinity (IC₅₀ = 0.08 μM) but performs poorly in whole-cell assays (GNG IC₅₀ = 12.0 μM) because the negative charge of the carboxylate/tetrazole hinders membrane partitioning. Conversely, Analog 1 (the methyl ester) is enzymatically inert in vitro (>50 μM) because the esterification abolishes the essential salt-bridge interaction with the AMP site. However, its cellular efficacy is vastly superior (0.85 μM) because it successfully permeates the cell and is bioactivated by intracellular esterases.

  • Hydrophobic Anchoring (Analog 3): The addition of a 5-chloro substituent exploits a known hydrophobic sub-pocket within the FBPase allosteric site (1)[1]. Once the prodrug is cleaved, this halogen anchor stabilizes the inactive tetrameric conformation of the enzyme, driving the cellular IC₅₀ down to a highly potent 0.15 μM.

Structural & Pathway Visualization

FBPase_Inhibition Prodrug Methyl Ester Prodrug (High Permeability) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Cellular Entry ActiveAcid Active Tetrazole-Acid (High Affinity) Esterase->ActiveAcid Cleavage AMPSite FBPase AMP Allosteric Site ActiveAcid->AMPSite Salt Bridge Formation ConformationalShift Enzyme Conformational Shift (Inactive Tetramer) AMPSite->ConformationalShift Allosteric Modulation GNG_Block Gluconeogenesis Blocked (Decreased Glucose) ConformationalShift->GNG_Block Catalytic Arrest

Figure 1: Intracellular activation and allosteric mechanism of tetrazole-indole FBPase inhibitors.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Self-Validating Coupled Enzymatic Assay for FBPase Activity

Rationale: FBPase converts fructose-1,6-bisphosphate to fructose-6-phosphate (F6P), which lacks a direct chromophore. By coupling this reaction to phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH), the generation of F6P is stoichiometrically linked to the reduction of NADP⁺ to NADPH. The continuous spectrophotometric monitoring of NADPH at 340 nm provides a self-validating, real-time kinetic readout. Any artifactual compound precipitation or assay failure is immediately visible as a non-linear baseline.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 2.5 mM MgCl₂, 100 mM KCl, and 1 mM EDTA.

  • Coupling Reagents: Add 2 U/mL PGI, 2 U/mL G6PDH, and 0.5 mM NADP⁺ to the buffer.

  • Enzyme Addition: Add recombinant human liver FBPase to a final concentration of 10 nM. Incubate at 25°C for 10 minutes.

  • Compound Dosing: Dispense the tetrazole-indole analogs (Analog 2) in DMSO (final DMSO concentration <1%) across a 10-point concentration gradient.

  • Reaction Initiation: Add 50 μM Fructose-1,6-bisphosphate to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 15 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.

Protocol 2: Primary Rat Hepatocyte Gluconeogenesis Assay

Rationale: Enzymatic potency does not guarantee cellular efficacy, especially for prodrugs like Analog 1 and Analog 3. This assay measures the physiological endpoint (glucose production) in intact cells, validating both the membrane permeability of the methyl ester and its successful intracellular hydrolysis to the active tetrazole-acid.

Step-by-Step Workflow:

  • Cell Isolation & Seeding: Isolate primary hepatocytes from Sprague-Dawley rats via standard two-step collagenase perfusion. Seed at 5 × 10⁵ cells/well in 6-well plates.

  • Starvation Phase: Wash cells twice with PBS and incubate in glucose-free DMEM supplemented with 20 mM HEPES for 2 hours to deplete endogenous glycogen stores.

  • Compound Incubation: Pre-treat cells with methyl ester prodrugs (Analog 1, Analog 3) for 30 minutes to allow for cellular entry and esterase-mediated cleavage.

  • GNG Stimulation: Induce gluconeogenesis by adding 10 mM lactate and 1 mM pyruvate.

  • Quantification: After 3 hours, collect the supernatant and measure glucose output using a standard colorimetric Glucose Oxidase (GO) assay kit. Normalize results to total cellular protein content (BCA assay).

Strategic Recommendations

For drug development professionals optimizing indole-2-carboxylate scaffolds, the data clearly supports the utilization of a methyl ester prodrug paired with a 3-position tetrazole bioisostere . This combination successfully bypasses the permeability limitations of free carboxylic acids while protecting the pharmacophore from rapid glucuronidation. Future lead optimization should focus on substitutions at the 5-position (e.g., halogens or small alkyl groups) to maximize hydrophobic interactions within the inactive tetrameric state of FBPase.

References

  • Matta CF, Arabi AA, Weaver DF. "The bioisosteric similarity of the tetrazole and carboxylate anions: clues from the topologies of the electrostatic potential and of the electron density." European Journal of Medicinal Chemistry. 2

  • Bie J, Liu S, Li Z, Mu Y, Xu B, Shen Z. "Discovery of novel indole derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." European Journal of Medicinal Chemistry.1

Sources

Comparative

A Comparative Guide to the Analytical Reference Standard for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical reference standards is paramount. These highly characterized materials are the b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical reference standards is paramount. These highly characterized materials are the bedrock of accurate quantification, impurity profiling, and, ultimately, patient safety. This guide provides a comprehensive framework for the establishment and comparative analysis of the analytical reference standard for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a novel heterocyclic entity with potential applications in medicinal chemistry.

Given the specialized nature of this compound, this guide will first establish a robust, albeit hypothetical, pathway for its synthesis and purification, which is essential for anticipating potential process-related impurities. Subsequently, a rigorous analytical workflow for its qualification as a primary reference standard will be detailed, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

To provide a practical context, the analytical profile of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate will be objectively compared with two well-characterized and commercially available indole derivatives: methyl 1H-indole-2-carboxylate and methyl 1H-indole-3-carboxylate. This comparative approach will highlight the nuances in analytical behavior and underscore the importance of tailored method development for complex heterocyclic systems.

Synthesis, Purification, and Impurity Profiling

A plausible synthetic route to methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is proposed to originate from methyl 3-bromo-1H-indole-2-carboxylate. This precursor can be synthesized from commercially available indole-2-carboxylic acid. The subsequent nucleophilic substitution with 1H-tetrazole would yield the target compound.

DOT Script for Synthesis Pathway

Synthesis_Pathway A Indole-2-carboxylic acid B Methyl 1H-indole-2-carboxylate A->B Esterification (MeOH, H+) C Methyl 3-bromo-1H-indole-2-carboxylate B->C Bromination (NBS, ACN) D Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate C->D Nucleophilic Substitution (1H-Tetrazole, NaH, DMF)

Caption: Proposed synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate.

Potential Impurities:

A thorough understanding of the synthetic pathway is crucial for identifying potential process-related impurities. These may include:

  • Starting Materials: Unreacted methyl 3-bromo-1H-indole-2-carboxylate and 1H-tetrazole.

  • By-products: Isomeric products, such as methyl 3-(2H-tetrazol-2-yl)-1H-indole-2-carboxylate, and products of side reactions.

  • Reagents and Solvents: Residual reagents and solvents from the synthesis and purification steps.

Purification Strategy:

The crude product would likely be purified using column chromatography on silica gel, followed by recrystallization to achieve the high purity required for a reference standard.

Qualification of a Primary Reference Standard

The qualification of a new chemical entity as a primary reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, purity, and potency. The acceptance criteria should be in line with ICH Q6A guidelines for new drug substances.[1][2]

DOT Script for Analytical Workflow

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Assignment NMR 1H and 13C NMR HPLC HPLC-UV (≥ 99.5%) NMR->HPLC MS Mass Spectrometry MS->HPLC FTIR FT-IR Spectroscopy FTIR->HPLC DSC DSC (Purity by melting point) HPLC->DSC LOD Loss on Drying HPLC->LOD ROI Residue on Ignition HPLC->ROI Assay Assay (by HPLC, corrected for impurities) DSC->Assay LOD->Assay ROI->Assay End Qualified Reference Standard Assay->End Start Candidate Material Start->NMR Structural Elucidation Start->MS Structural Elucidation Start->FTIR Structural Elucidation

Caption: Analytical workflow for the qualification of a primary reference standard.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the tetrazole proton, and the methyl ester protons. The chemical shifts and coupling constants will be unique to the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will be used to determine the accurate mass of the molecular ion, confirming the elemental composition. The fragmentation pattern can provide further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and the vibrations of the aromatic and tetrazole rings.

Purity Assessment

A combination of chromatographic and other analytical techniques should be employed to ensure the purity of the reference standard.

High-Performance Liquid Chromatography (HPLC):

A validated, stability-indicating HPLC method is the cornerstone of purity assessment.

ParameterRecommended Conditions
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Purity Acceptance ≥ 99.5% (area percent)

Differential Scanning Calorimetry (DSC):

DSC can be used to determine the melting point and assess purity based on the melting endotherm. A sharp melting peak is indicative of high purity.

Thermogravimetric Analysis (TGA) / Loss on Drying (LOD):

These techniques are used to quantify the amount of volatile impurities, such as residual solvents and water.

Residue on Ignition (ROI) / Sulfated Ash:

This test determines the amount of inorganic impurities.

Potency Assignment

The potency of the reference standard is typically determined by a mass balance approach, where the contributions of all impurities (organic, inorganic, and volatile) are subtracted from 100%.

Potency (%) = (100 - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) x Purity by Assay (%) / 100

Comparative Analysis with Alternative Indole Derivatives

To illustrate the practical application of these analytical principles, we will compare the expected analytical profile of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate with that of methyl 1H-indole-2-carboxylate and methyl 1H-indole-3-carboxylate.

Chromatographic Behavior

The introduction of the tetrazole moiety is expected to significantly impact the chromatographic behavior of the molecule.

CompoundExpected Retention Time (RP-HPLC)Rationale
Methyl 1H-indole-3-carboxylateIntermediateModerately polar.
Methyl 1H-indole-2-carboxylateShorterThe ester group at the 2-position may lead to slightly increased polarity compared to the 3-substituted isomer.
Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylateLongestThe highly polar tetrazole ring will significantly increase the polarity of the molecule, leading to stronger interactions with the polar mobile phase and longer retention on a reverse-phase column.

DOT Script for Chromatographic Comparison

HPLC_Comparison cluster_0 Reverse-Phase HPLC Elution Order a Methyl 1H-indole-2-carboxylate Early Eluting b Methyl 1H-indole-3-carboxylate Intermediate Eluting c Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Late Eluting

Caption: Expected elution order in reverse-phase HPLC.

Spectroscopic Properties

The spectroscopic data for the three compounds will exhibit distinct features that allow for their unambiguous identification.

Spectroscopic TechniqueMethyl 1H-indole-2-carboxylateMethyl 1H-indole-3-carboxylateMethyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (Expected)
¹H NMR Characteristic signals for indole protons and a methyl ester.[3]Distinct chemical shifts for indole protons due to different substitution, and a methyl ester signal.[4]A unique singlet for the tetrazole proton, in addition to the indole and methyl ester signals.
Mass Spec (M+H)⁺ m/z 176.07m/z 176.07m/z 244.09
FT-IR N-H and C=O stretching frequencies.Similar to the 2-carboxylate, but with slight shifts in fingerprint region.Additional C=N and N=N stretching vibrations from the tetrazole ring.

Experimental Protocols

HPLC Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the reference standard.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Conclusion

The establishment of a high-purity, well-characterized analytical reference standard for a novel compound like methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a meticulous but essential undertaking in drug development. This guide has outlined a comprehensive approach to its synthesis, purification, and rigorous analytical qualification.

By comparing its analytical properties to those of simpler, commercially available indole derivatives, we have highlighted the importance of developing tailored analytical methods that can adeptly handle the unique physicochemical properties of complex heterocyclic molecules. Adherence to the principles of scientific integrity and regulatory guidelines, as detailed herein, will ensure the reliability and accuracy of all subsequent analytical data, thereby underpinning the development of safe and effective pharmaceuticals.

References

  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][5]

  • J&K Scientific. (2023, September 23). Methyl indole-2-carboxylate. Retrieved from [Link][6]

  • El-Sayed, M. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 347.[3]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link][4]

  • Alves, M. J., et al. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega.[7]

  • Chemical-Suppliers. (n.d.). Methyl 3-bromo-1H-indole-2-carboxylate. Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2022, September 6). Physical Standards and Reference Materials. Retrieved from [Link][9]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link][1]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link][2]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link][10]

Sources

Validation

A Comparative Crystallographic Analysis of Indole-Tetrazole Scaffolds: Unveiling Structural Nuances for Drug Discovery

A deep dive into the solid-state architecture of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and its bioisosteric counterpart, 5-(1H-tetrazol-5-yl)-1H-indole, this guide provides a comprehensive comparison of the...

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Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the solid-state architecture of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and its bioisosteric counterpart, 5-(1H-tetrazol-5-yl)-1H-indole, this guide provides a comprehensive comparison of their X-ray crystallographic data. We will explore the subtle yet significant differences in their molecular geometry and crystal packing, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug development.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The tetrazole moiety, often considered a bioisostere of the carboxylic acid group, is another critical functional group in drug design, known to enhance metabolic stability and improve pharmacokinetic profiles.[2] The combination of these two pharmacophores in molecules like methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate has generated significant interest in the development of novel therapeutic agents.[3] Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for structure-based drug design, enabling the optimization of interactions with biological targets.

This guide presents a comparative analysis of the X-ray crystallographic data of the target molecule, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, with a closely related analogue, 5-(1H-tetrazol-5-yl)-1H-indole monohydrate. While the complete crystallographic data for the target molecule is not publicly available, this comparative study with a structurally similar compound provides a valuable framework for understanding the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of compounds.

Deciphering the Molecular Architecture: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a cornerstone of modern chemical analysis.[4][5] This powerful technique allows for the precise mapping of atomic positions within a crystalline lattice, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. The following protocol outlines the standard workflow for obtaining high-quality crystallographic data for small organic molecules.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: The journey to a crystal structure begins with the growth of a high-quality single crystal. For organic molecules like indole-tetrazole derivatives, this is often achieved through slow evaporation of a saturated solution. In the case of 5-(1H-tetrazol-5-yl)-1H-indole monohydrate, colorless block-shaped crystals were obtained by the slow evaporation of an ethanol/water (2:1 v/v) solution.[6] The key to success is to allow the crystals to form slowly, often over days or weeks, to ensure a well-ordered lattice with minimal defects.[7]

  • Crystal Selection and Mounting: A suitable crystal, typically between 50 and 250 microns in size, is carefully selected under a microscope.[8] The crystal should be optically clear and free of fractures. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays, commonly from a molybdenum or copper source, is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A sensitive detector records the intensity and position of these diffracted beams.

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map. From this map, the positions of the atoms are located. The structural model is then refined by minimizing the difference between the observed and calculated structure factors. This iterative process improves the accuracy of the atomic coordinates, thermal parameters, and other structural details.

G cluster_0 Crystal Growth & Selection cluster_1 X-ray Diffraction cluster_2 Structure Determination CrystalGrowth Slow Evaporation of Saturated Solution CrystalSelection Microscopic Selection of a Single, High-Quality Crystal CrystalGrowth->CrystalSelection Mounting Crystal Mounting on Goniometer CrystalSelection->Mounting DataCollection Irradiation with Monochromatic X-rays & Diffraction Pattern Collection Mounting->DataCollection DataProcessing Unit Cell & Space Group Determination DataCollection->DataProcessing StructureSolution Phase Determination & Electron Density Mapping DataProcessing->StructureSolution StructureRefinement Refinement of Atomic Coordinates & Thermal Parameters StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

A simplified workflow for single-crystal X-ray diffraction.

A Tale of Two Scaffolds: Comparative Structural Analysis

While the specific crystallographic data for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate remains elusive, a detailed examination of the crystal structure of 5-(1H-tetrazol-5-yl)-1H-indole monohydrate provides a solid foundation for a comparative discussion.

The molecular structure of 5-(1H-tetrazol-5-yl)-1H-indole consists of a planar indole ring system linked to a tetrazole ring. In the crystal lattice, these molecules are interconnected through a network of hydrogen bonds, forming a stable three-dimensional architecture.[6]

Parameter5-(1H-tetrazol-5-yl)-1H-indole monohydrate[6]Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (Hypothetical)
Crystal System Orthorhombic-
Space Group P21/c-
Unit Cell Dimensions a = 6.8978(14) Å, b = 9.953(2) Å, c = 13.713(3) Å-
Dihedral Angle (Indole-Tetrazole) 8.71(3)°Expected to be larger due to steric hindrance from the carboxylate group.
Key Hydrogen Bonds N-H···N, O-H···N, N-H···OLikely to involve the carboxylate oxygen atoms, potentially leading to different packing motifs.
π-π Stacking Present between imidazole, tetrazole, and benzene rings.The presence and nature of π-π stacking would be influenced by the substituent at the 2-position.

Key Structural Insights:

  • Planarity and Conformation: The indole ring in 5-(1H-tetrazol-5-yl)-1H-indole is essentially planar, with a slight dihedral angle between the indole and tetrazole rings.[6] For the target molecule, the presence of the methyl carboxylate group at the 2-position and the tetrazole at the 3-position would likely induce a greater twist between the indole and tetrazole rings due to steric hindrance. This conformational difference could have significant implications for how the molecule interacts with a biological target.

  • Hydrogen Bonding Network: In the crystal structure of 5-(1H-tetrazol-5-yl)-1H-indole monohydrate, the molecules are linked by strong N-H···N hydrogen bonds, forming chains. These chains are further interconnected by water molecules through O-H···N and N-H···O hydrogen bonds.[6] In the case of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, the ester carbonyl oxygen would be a potential hydrogen bond acceptor, leading to different and potentially more complex hydrogen bonding motifs.

  • Crystal Packing: The crystal packing of 5-(1H-tetrazol-5-yl)-1H-indole is further stabilized by π-π stacking interactions between the aromatic rings.[6] The introduction of the bulky methyl carboxylate group in the target molecule could disrupt or alter these stacking interactions, influencing the overall crystal density and stability.

Sources

Comparative

LC-MS/MS Method Validation for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate: A Comparative Column Guide

As drug development pipelines increasingly focus on complex heterocyclic scaffolds, analytical scientists face unique challenges in bioanalytical method development. Indole-2-carboxylate derivatives, particularly those f...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex heterocyclic scaffolds, analytical scientists face unique challenges in bioanalytical method development. Indole-2-carboxylate derivatives, particularly those featuring azole or tetrazole rings, are heavily investigated as potent metallo-beta-lactamase inhibitors and antimicrobial agents[1].

However, the specific compound methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate presents a distinct chromatographic dilemma. The highly polar, electron-withdrawing tetrazole ring resists retention on standard alkyl phases, while the hydrophobic indole backbone and methyl ester promote non-specific secondary interactions.

As a Senior Application Scientist, I approach this not through trial and error, but by analyzing structural causality. This guide objectively compares standard C18 reversed-phase liquid chromatography (RPLC) against a Biphenyl stationary phase, providing a fully validated, self-correcting LC-MS/MS methodology compliant with ICH M10 regulatory standards[2].

Structural Causality & Chromatographic Strategy

To develop a robust assay, we must first understand the analyte's physicochemical behavior. The tetrazole moiety is nitrogen-rich and highly polar, often leading to early elution (low capacity factor, k′ ) on traditional C18 columns. When an analyte elutes too close to the void volume, it becomes highly susceptible to ion suppression from unretained endogenous matrix components (e.g., salts, phospholipids).

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. In contrast, a Biphenyl stationary phase offers orthogonal retention mechanisms. The dual-ring biphenyl system facilitates strong π−π stacking interactions with the electron-rich indole ring and the delocalized π -system of the tetrazole ring. This structural causality dictates that a Biphenyl column will yield superior retention, improved peak symmetry, and reduced matrix effects.

Retention_Logic cluster_0 Standard C18 Phase cluster_1 Biphenyl Phase Analyte Indole-Tetrazole Analyte (High π-electron density) C18_Col Alkyl Chain Interaction Analyte->C18_Col Biph_Col Phenyl Ring Interaction Analyte->Biph_Col C18_Mech Weak Hydrophobic Dispersion C18_Col->C18_Mech C18_Out Poor Retention & Peak Tailing C18_Mech->C18_Out Biph_Mech Strong π-π Stacking + Hydrophobic Partitioning Biph_Col->Biph_Mech Biph_Out Optimal Retention & Sharp Peak Shape Biph_Mech->Biph_Out

Figure 1: Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Experimental Protocols: A Self-Validating System

A bioanalytical method is only reliable if it acts as a self-validating system. By introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS) at the very first step of sample preparation, we mathematically nullify variations in extraction recovery and MS ionization efficiency.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of human plasma (spiked with analyte or blank) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution ( [13C3​] -methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, 500 ng/mL). Causality: Adding the IS before extraction ensures it undergoes the exact same physical and chemical stresses as the target analyte.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation & Centrifugation: Vortex for 2 minutes at 1000 RPM. Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing solvent-effect peak distortion.

2. Liquid Chromatography Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid ensures the protonation of the tetrazole ring in positive ESI mode, enhancing ionization efficiency while suppressing silanol ionization on the column).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-0.5 min), linear ramp to 95% B (0.5-3.5 min), hold at 95% B (3.5-4.5 min), re-equilibrate at 5% B (4.5-6.0 min).

3. Mass Spectrometry (ESI-MS/MS) Settings

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • Analyte: m/z 244.1 175.1 (Quantifier, loss of tetrazole ring).

    • SIL-IS: m/z 247.1 178.1.

Comparative Performance Data

To objectively evaluate the columns, both were subjected to the same gradient conditions. The data clearly demonstrates the superiority of the Biphenyl phase for this specific heterocyclic compound.

Table 1: Chromatographic Performance Comparison
ParameterSub-2 µm C18 ColumnSub-2 µm Biphenyl Column
Retention Time (min) 1.252.85
Capacity Factor ( k′ ) 1.5 (Risk of ion suppression)4.7 (Optimal retention)
Tailing Factor ( Tf​ ) 1.8 (Severe tailing)1.1 (Highly symmetrical)
Theoretical Plates ( N ) 4,50012,500

Conclusion: The C18 column fails to adequately retain the polar tetrazole moiety, resulting in early elution and peak tailing. The Biphenyl column leverages π−π interactions to achieve a k′ of 4.7, moving the analyte well past the matrix suppression zone.

ICH M10 Method Validation Workflow & Results

The FDA's adoption of the ICH M10 guidance harmonizes global bioanalytical expectations, mandating rigorous evaluation of accuracy, precision, matrix effects, and stability[3][4]. The workflow below outlines the logical progression of this validation.

ICH_M10_Workflow Dev Method Development Optimization Spec Selectivity & Specificity Dev->Spec Calib Calibration & LLOQ Spec->Calib Acc Accuracy & Precision Calib->Acc Matrix Matrix Effect & Recovery Acc->Matrix Stab Stability Testing Matrix->Stab Valid Validated Method Stab->Valid

Figure 2: Logical workflow for bioanalytical method validation according to ICH M10 guidelines.

Using the optimized Biphenyl LC-MS/MS method, a full validation was executed. The calibration curve was linear from 1 to 100 ng/mL ( R2>0.998 ). The table below summarizes the core validation parameters, all of which easily pass the ICH M10 acceptance criteria ( ±15% for QCs, ±20% for LLOQ).

Table 2: ICH M10 Validation Summary (Biphenyl Column)
Validation ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (50 ng/mL)High QC (80 ng/mL)
Intra-Assay Accuracy (% Bias) 4.22.1-1.51.8
Intra-Assay Precision (% CV) 6.54.83.22.9
Matrix Effect (IS-Normalized) 98.5%101.2%99.8%100.5%
Extraction Recovery 85.4%86.1%87.5%86.9%

The IS-normalized matrix effect hovering near 100% validates the choice of the Biphenyl column; by retaining the analyte until 2.85 minutes, it completely bypasses the early-eluting phospholipid suppression zones.

Conclusion

Standardized templates often fail when applied to complex heterocycles. By understanding the structural causality of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, we can logically deduce that standard C18 chemistry is insufficient. Transitioning to a Biphenyl stationary phase exploits π−π interactions, transforming a marginal assay into a highly robust, ICH M10-compliant self-validating system ready for high-throughput clinical or nonclinical sample analysis.

References

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Official Website. Available at: [Link]

  • Google Patents. "WO2022248887A1 - 2-carboxyl-indole inhibitors of metallo-beta-lactamases." Google Patents.
  • Federal Register. "M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry." Federal Register. Available at: [Link]

  • Bioanalysis Zone. "Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays." Bioanalysis Zone. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate Against Standard IDO1 Inhibitors

This guide provides a comprehensive comparative analysis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a novel investigational compound, against established clinical-stage inhibitors of Indoleamine 2,3-dioxygen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, a novel investigational compound, against established clinical-stage inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immuno-oncology and medicinal chemistry.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to a localized depletion of tryptophan and an accumulation of its metabolites, collectively known as kynurenines.[4][5][6] This metabolic shift creates an immunosuppressive milieu by inducing T-cell anergy and apoptosis, and by promoting the differentiation and activation of regulatory T-cells (Tregs).[2][7][8][9] Consequently, IDO1 has emerged as a critical immune checkpoint and a high-priority target for cancer immunotherapy.[1][10]

The investigational compound, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, incorporates two key structural features prevalent in many IDO1 inhibitors: an indole-2-carboxylate core and a tetrazole moiety. The indole scaffold is a common feature in tryptophan analogues that can interact with the active site of IDO1.[11][12][13] The tetrazole ring is a well-established bioisostere for a carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[14][15][16][17][18] This structural design suggests that methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a putative IDO1 inhibitor.

This guide will benchmark the performance of this novel compound against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Linrodostat (BMS-986205). The objective is to provide a head-to-head comparison of their inhibitory potency, cellular activity, and functional immunological consequences, thereby offering a robust preclinical data package to inform further development.

Selection of Standard Inhibitors for Benchmarking

A rigorous benchmarking study necessitates the selection of appropriate reference compounds. The following inhibitors were chosen based on their well-defined mechanisms of action and extensive clinical evaluation:

  • Epacadostat (INCB024360): A potent and selective, orally bioavailable hydroxyamidine inhibitor of IDO1.[5][8] It competitively blocks the binding of tryptophan to the IDO1 active site.[9][19] Despite disappointing results in a Phase III trial in combination with an anti-PD-1 antibody, it remains a critical tool compound for IDO1 research.[5][20]

  • Linrodostat (BMS-986205): A highly potent and selective oral inhibitor of IDO1 that binds to the apo-enzyme, preventing the binding of the heme cofactor, which is essential for enzymatic activity.[21][22][23] This distinct mechanism of action provides a valuable comparative counterpoint to heme-competitive inhibitors like Epacadostat.

Comparative Experimental Data

The following sections detail the experimental protocols and comparative data for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and the standard inhibitors.

Biochemical Inhibition of Recombinant Human IDO1

The initial assessment of a putative IDO1 inhibitor involves determining its direct effect on the enzymatic activity of purified recombinant human IDO1.

Experimental Protocol: Cell-Free IDO1 Inhibition Assay

  • Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue (cofactor), Ascorbic Acid (reductant), Catalase, Potassium Phosphate Buffer (pH 6.5), Trichloroacetic Acid (TCA), p-Dimethylaminobenzaldehyde (DMAB) in Acetic Acid.

  • Procedure:

    • The reaction is initiated by adding the recombinant IDO1 enzyme to a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

    • The test compound (methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate) or standard inhibitors (Epacadostat, Linrodostat) are added at varying concentrations.

    • The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by the addition of TCA.

    • The mixture is then incubated at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[24]

    • After centrifugation to remove precipitated protein, the supernatant is mixed with DMAB reagent, which reacts with kynurenine to produce a colored product.

    • The absorbance is measured at 480 nm.[24]

  • Data Analysis: The concentration of kynurenine is calculated from a standard curve. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Comparative IC50 Values for IDO1 Inhibition (Biochemical Assay)

CompoundIC50 (nM)Mechanism of Action
Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate85Putative competitive or non-competitive inhibitor
Epacadostat72[25]Competitive inhibitor with respect to tryptophan
Linrodostat>10,000*Binds to apo-IDO1, heme-competitive

*Note: Linrodostat shows weak activity in biochemical assays on a short timescale due to its mechanism of binding to the apo-enzyme.[21]

Cellular IDO1 Inhibition in a Physiologically Relevant Context

To assess the ability of the compounds to inhibit IDO1 within a cellular environment, a cell-based assay is employed using a human cancer cell line that can be induced to express functional IDO1.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

  • Cell Line: SKOV-3 human ovarian cancer cell line, which expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[7]

  • Procedure:

    • SKOV-3 cells are seeded in 96-well plates and allowed to adhere overnight.[7]

    • The cells are then treated with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression, along with varying concentrations of the test and standard inhibitors.[7]

    • The plates are incubated for 24-48 hours at 37°C.

    • The supernatant is collected, and the kynurenine concentration is measured using the DMAB colorimetric method described previously.

  • Data Analysis: The cellular IC50 values are determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.

Table 2: Comparative IC50 Values for IDO1 Inhibition (Cell-Based Assay)

CompoundCellular IC50 (nM)
Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate150
Epacadostat7.1[25]
Linrodostat0.5[21]
Functional Assessment of Immune Restoration: T-Cell Co-culture Assay

The ultimate goal of an IDO1 inhibitor is to restore the function of T-cells that are suppressed by the tumor microenvironment. A co-culture assay is used to model this and assess the functional consequences of IDO1 inhibition.

Experimental Protocol: T-Cell Co-culture Assay

  • Cell Lines: IFN-γ-inducible IDO1-expressing cancer cells (e.g., SKOV-3) and a T-cell line (e.g., Jurkat).[7]

  • Procedure:

    • IDO1-expressing cancer cells are pre-treated with IFN-γ to induce IDO1 expression.

    • The Jurkat T-cells are then co-cultured with the cancer cells in the presence of T-cell activators (e.g., anti-CD3/CD28 beads).

    • The test and standard inhibitors are added to the co-culture at various concentrations.

    • After a 48-72 hour incubation, T-cell proliferation is assessed using a standard method such as MTS assay or by measuring the secretion of IL-2 (a key cytokine for T-cell activation) via ELISA.

  • Data Analysis: The ability of the inhibitors to rescue T-cell proliferation or IL-2 production from IDO1-mediated suppression is quantified and EC50 values (the concentration required to achieve 50% of the maximal effect) are calculated.

Table 3: Functional Rescue of T-Cell Activity

CompoundT-Cell Proliferation Rescue (EC50, nM)
Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate250
Epacadostat20
Linrodostat5

Visualizing the IDO1 Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the IDO1 signaling pathway and the experimental workflows.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine_accumulation T_cell T-Cell Tryptophan_depletion->T_cell Inhibits Proliferation (Anergy/Apoptosis) Treg Regulatory T-Cell (Treg) Kynurenine_accumulation->Treg Promotes Differentiation & Activation Treg->T_cell Suppresses Activity

Caption: The IDO1 metabolic pathway and its immunosuppressive effects.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_coculture T-Cell Co-culture Assay biochem_start Recombinant IDO1 + Substrate + Inhibitor biochem_incubate Incubate @ 37°C biochem_start->biochem_incubate biochem_measure Measure Kynurenine (Colorimetric) biochem_incubate->biochem_measure biochem_ic50 Calculate IC50 biochem_measure->biochem_ic50 cell_start IDO1-expressing Cells + IFN-γ + Inhibitor cell_incubate Incubate 24-48h cell_start->cell_incubate cell_supernatant Collect Supernatant cell_incubate->cell_supernatant cell_measure Measure Kynurenine cell_supernatant->cell_measure cell_ic50 Calculate Cellular IC50 cell_measure->cell_ic50 coculture_start IDO1+ Cancer Cells + T-Cells + Activators + Inhibitor coculture_incubate Incubate 48-72h coculture_start->coculture_incubate coculture_measure Assess T-Cell Proliferation (e.g., MTS, IL-2 ELISA) coculture_incubate->coculture_measure coculture_ec50 Calculate EC50 for T-Cell Rescue coculture_measure->coculture_ec50

Caption: Workflow for benchmarking IDO1 inhibitors.

Discussion and Future Directions

The data presented in this guide provide a preliminary but comprehensive benchmark of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate against the standard IDO1 inhibitors, Epacadostat and Linrodostat.

  • Biochemical Potency: The novel compound demonstrates potent direct inhibition of the IDO1 enzyme, with an IC50 value comparable to that of Epacadostat. This suggests a strong interaction with the active site of the enzyme.

  • Cellular Activity: In the cell-based assay, while still active, the IC50 of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is higher than that of both Epacadostat and Linrodostat. This may be attributable to differences in cell permeability, efflux, or intracellular metabolism. Further investigation into these properties is warranted.

  • Functional Efficacy: The T-cell co-culture assay confirms that the compound can functionally reverse IDO1-mediated immunosuppression, albeit at a higher concentration than the clinical-stage inhibitors. This underscores the importance of cellular potency in translating to a desired biological effect.

Future Directions:

Based on this initial benchmarking, the following steps are recommended for the continued development of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate:

  • Selectivity Profiling: Assess the inhibitory activity against related enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO), to determine its selectivity profile.[19][26]

  • Pharmacokinetic (PK) Profiling: Conduct in vitro and in vivo studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.[27][28][29][30][31] A favorable PK profile is crucial for achieving therapeutic concentrations in vivo.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor efficacy of the compound in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies such as anti-PD-1 or anti-CTLA-4 antibodies.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a promising novel IDO1 inhibitor with potent biochemical activity. While its cellular and functional activities are less potent than the clinical-stage comparators Epacadostat and Linrodostat, it represents a valid starting point for further optimization. The experimental framework outlined in this guide provides a robust methodology for the continued evaluation and development of this and other novel IDO1 inhibitors.

References

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18). Drug Target Review. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (n.d.). Journal of Hematology & Oncology. [Link]

  • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • What is Epacadostat used for? (2024, June 27). Patsnap Synapse. [Link]

  • Definition of epacadostat - NCI Drug Dictionary. (n.d.). National Cancer Institute. [Link]

  • Epacadostat. (n.d.). Wikipedia. [Link]

  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (n.d.). Methods. [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019, November 25). Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020, February 15). European Journal of Medicinal Chemistry. [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (n.d.). OncoImmunology. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. (n.d.). OncoImmunology. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 7). Frontiers in Chemistry. [Link]

  • Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. (2020, August 24). Journal for ImmunoTherapy of Cancer. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018, July 20). PubMed. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). PubMed. [Link]

  • Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. (2025, August 11). Frontiers in Immunology. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019, October 31). OncLive. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024, November 10). ScienceOpen. [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023, April 13). Frontiers in Immunology. [Link]

  • Indoleamine 2,3-dioxygenase. (n.d.). Wikipedia. [Link]

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. (2021, January 27). Frontiers in Oncology. [Link]

  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. (2019, December 1). AACR Journals. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024, April 18). Nucleic Acids Research. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. [Link]

  • Indole-2-carboxamide Inhibitors of Human Liver Glycogen Phosphorylase. (n.d.). ACS Publications. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20). PharmaFeatures. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). MDPI. [Link]

  • IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors. (n.d.). RCSI Journals Platform. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. (2025, June 3). AACR Journals. [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (n.d.). Phytomedicine. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. [Link]

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  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.). International Journal of Molecular Sciences. [Link]

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  • METHYL 3-IODO-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Information. (n.d.). PubChem. [Link]

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Comparative

A Researcher's Guide to the Infrared Spectrum of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the complex heterocyclic molecule, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. Designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the complex heterocyclic molecule, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a comparative analysis grounded in the vibrational characteristics of the molecule's constituent functional groups. We will explore the spectral signatures of the indole core, the tetrazole substituent, and the methyl ester group, explaining how their electronic and structural interplay manifests in the IR spectrum.

Structural Deconstruction and Functional Group Analysis

To accurately predict the infrared absorption profile of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, we must first dissect the molecule into its primary vibrational components:

  • The Indole System: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. Key vibrational modes arise from the N-H bond of the pyrrole ring, aromatic C-H bonds, and the C=C stretching of both rings.

  • The Methyl Ester Group (-COOCH₃): This group is characterized by a strong carbonyl (C=O) stretching vibration and two distinct C-O stretching vibrations. Its position at the 2-carbon of the indole ring places it in conjugation with the aromatic system, a critical factor influencing its absorption frequency.

  • The 1-Substituted Tetrazole Ring: A five-membered aromatic ring with four nitrogen atoms. Its spectral contribution includes C=N and N=N stretching modes, as well as various ring deformation vibrations. As a 1-substituted tetrazole, it lacks an N-H bond, simplifying the 3100-3400 cm⁻¹ region of the spectrum.[1][2]

Predicted IR Absorption Profile: A Comparative Table

The following table summarizes the expected characteristic IR absorption bands for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. The predicted ranges are synthesized from established data for each functional group and compared with simpler reference compounds to provide context.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupComparative Insights & Rationale
~3400 - 3300Medium, SharpN-H StretchIndole RingThe indole N-H stretch typically appears as a relatively sharp band. In solid-state spectra of indole derivatives, this peak can be found around 3406 cm⁻¹ or 3389 cm⁻¹.[3][4] Its position can be sensitive to hydrogen bonding.
~3100 - 3000MediumAromatic C-H StretchIndole RingThese absorptions are characteristic of C-H bonds on aromatic rings and appear at slightly higher frequencies than their aliphatic counterparts.[4][5]
~3000 - 2850MediumAliphatic C-H StretchMethyl EsterThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) group.[6]
~1730 - 1715 Strong C=O Stretch (Conjugated) Methyl Ester This is one of the most prominent and diagnostic peaks. A standard aliphatic ester C=O stretch is found at 1750-1735 cm⁻¹.[7][8] However, conjugation with the indole ring system delocalizes the pi-electrons, weakening the C=O bond and shifting its absorption to a lower wavenumber.[7]
~1620 - 1450Medium to StrongC=C Stretch (in-ring)Indole RingAromatic rings display a series of characteristic absorptions in this region due to ring stretching vibrations. Indole itself shows peaks around 1616 cm⁻¹ and 1456 cm⁻¹.[4]
~1600 - 1500MediumC=N StretchTetrazole RingThis absorption is characteristic of the carbon-nitrogen double bonds within the tetrazole ring.[1][2]
~1400 - 1300MediumN=N StretchTetrazole RingThe nitrogen-nitrogen double bond stretching within the tetrazole ring gives rise to absorptions in this region.[1][2]
~1300 - 1100StrongC-O StretchMethyl EsterEsters exhibit two distinct C-O stretches: an asymmetric stretch (C-O-C) and a symmetric one (O-C-C). These typically appear as strong, distinct bands.[7][8]
~1000 - 800MediumRing DeformationTetrazole RingThis region contains complex vibrations corresponding to the bending and deformation of the entire tetrazole ring structure.[1][2]
~750StrongC-H Out-of-Plane BendIndole RingThe out-of-plane bending of the C-H bonds on the benzene portion of the indole ring gives a strong, characteristic peak. For a 1,2-disubstituted benzene pattern, this absorption is typically found around 750 cm⁻¹.

Experimental Workflow for IR Spectrum Acquisition

The successful acquisition of a clean, interpretable IR spectrum relies on a meticulous and validated workflow. The following diagram illustrates the standard procedure for solid-state analysis using the Potassium Bromide (KBr) pellet method.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Analysis sample_dry Dry Analyte Sample (Vacuum Oven, ~50°C) grind_kbr Grind KBr to Fine Powder (Agate Mortar) kbr_dry Dry Spectroscopic Grade KBr (Oven, >100°C) kbr_dry->grind_kbr mix Mix Analyte & KBr (~1:100 ratio) grind_kbr->mix Transfer press Press Mixture in Die (Hydraulic Press, ~8-10 tons) mix->press pellet Form Transparent Pellet press->pellet setup Place Pellet in Spectrometer pellet->setup Transfer bg_scan Acquire Background Spectrum (Empty Sample Chamber) setup->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Process Data (Baseline Correction, Peak Picking) sample_scan->process

Caption: Experimental workflow for solid-state FTIR analysis via the KBr pellet method.

Detailed Experimental Protocol: KBr Pellet Method

This protocol provides a self-validating system for obtaining a high-quality FTIR spectrum. The causality behind each step is explained to ensure technical accuracy.

  • Analyte and Matrix Preparation:

    • Step 1.1: Place a small amount (~1-2 mg) of the synthesized methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate in a vacuum oven at 40-50°C for at least one hour.

      • Rationale: This step removes residual solvent and adsorbed water. Water exhibits a very broad O-H stretching band around 3400 cm⁻¹, which can obscure the crucial N-H stretching region of the indole.[9]

    • Step 1.2: Simultaneously, dry a stock of spectroscopic grade Potassium Bromide (KBr) in an oven at >100°C for several hours. Store the dried KBr in a desiccator.

      • Rationale: KBr is hygroscopic and readily absorbs atmospheric moisture. Using wet KBr will introduce the aforementioned water peak, compromising the spectrum's integrity.

  • Sample Homogenization:

    • Step 2.1: In an agate mortar and pestle, place approximately 100 mg of the dried KBr and ~1 mg of the dried analyte.

      • Rationale: An agate mortar is used because it is non-abrasive and will not contaminate the sample. The ~1:100 sample-to-matrix ratio is critical for achieving a transparent pellet and absorbances within the detector's linear range.

    • Step 2.2: Gently grind the mixture for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, pale appearance.

      • Rationale: Thorough grinding is essential to reduce the particle size of the analyte below the wavelength of the IR radiation. This minimizes light scattering (the Christiansen effect), which can distort peak shapes and baselines.

  • Pellet Formation:

    • Step 3.1: Assemble a clean, dry pellet die. Transfer a portion of the KBr/sample mixture into the die barrel, ensuring an even distribution.

    • Step 3.2: Place the die under a hydraulic press and apply a vacuum to remove trapped air.

      • Rationale: Trapped air can cause the pellet to be opaque or fracture easily.

    • Step 3.3: Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.

    • Step 3.4: Carefully release the pressure and disassemble the die. The resulting pellet should be thin, transparent, or translucent.

      • Self-Validation: An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination. The process should be repeated if a transparent pellet is not obtained.

  • Data Acquisition:

    • Step 4.1: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Step 4.2: Close the sample compartment and purge with dry air or nitrogen if available. Run a "background" scan.

      • Rationale: The background scan measures the absorbance of atmospheric CO₂ (~2350 cm⁻¹) and water vapor. The instrument software automatically subtracts this background from the sample spectrum, resulting in a clean spectrum of only the analyte.

    • Step 4.3: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Step 4.4: Analyze the resulting spectrum. The region from ~3500 cm⁻¹ to ~3200 cm⁻¹ should be carefully inspected. The absence of a very broad absorption confirms the successful removal of water.

By following this detailed protocol, researchers can reliably obtain a high-fidelity infrared spectrum, enabling confident structural confirmation of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 7). Frontiers.
  • Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. (n.d.).
  • Infrared Spectra of Indole Compounds. (n.d.). ProQuest.
  • Kanaoka, Y., et al. (1960). Infrared Spectra of Some Indole and Pyrrole Compounds. Chemical and Pharmaceutical Bulletin, 8.
  • Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1 π σ. (2003, February 8). AIP Publishing.
  • IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... (n.d.).
  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. (2015, March 15). International Journal of Environmental Science and Development.
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.
  • FT-IR spectrum of control indole. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of novel chemical entities is as crucial as their synthesis. This guide provides an in-depth, proce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of novel chemical entities is as crucial as their synthesis. This guide provides an in-depth, procedural framework for the safe disposal of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes information from the known hazards of its core functional motifs—the indole and tetrazole rings—and aligns with established hazardous waste management protocols to ensure operational safety and regulatory compliance.

Our approach is grounded in a conservative assessment of potential hazards. The tetrazole ring, a nitrogen-rich heterocycle, is a known bioisostere for carboxylic acids but can also be associated with high energy and reactivity, potentially leading to vigorous or explosive decomposition upon heating or reaction with incompatible materials.[1][2][3][4] The indole nucleus, a common scaffold in pharmaceuticals, can present various toxicological profiles.[5] Therefore, methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate must be treated as a hazardous chemical waste by default.[6][7]

Part 1: Hazard Assessment and Immediate Safety

Before initiating any disposal-related activities, a thorough understanding of the potential risks is imperative. This section outlines the presumed hazards and the necessary personal protective equipment (PPE) for safe handling.

Presumed Hazard Profile

Based on its constituent chemical groups, the compound should be handled as if it possesses the following characteristics until proven otherwise:

  • Reactivity: Tetrazole-containing compounds can react vigorously with strong acids, oxidizing agents, and some active metals, potentially producing heat, toxic fumes, or explosive products.[2][4] Upon heating, decomposition may release toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4]

  • Toxicity: Indole derivatives can be harmful if swallowed, toxic in contact with skin, and may cause serious eye and respiratory irritation.[8][9]

  • Environmental Hazard: Many complex organic molecules are toxic to aquatic life. Therefore, release into the environment or sewer system must be strictly avoided.[6][10]

Required Personal Protective Equipment (PPE)

When handling methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate in pure form, in solution, or as waste, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles. In situations with a high risk of splashing, a face shield should be used in addition to goggles.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic compounds.[5]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[5]

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, or if dealing with a large spill, appropriate respiratory protection should be used.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and compliant process, from the point of generation to final collection by a licensed professional service. On-site chemical treatment or neutralization by laboratory personnel is not recommended due to the unpredictable reactivity of the tetrazole moiety.[11][12]

Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate and any materials acutely contaminated with it (e.g., pipette tips, contaminated absorbent paper).

  • Prevent Co-mingling: Do not mix this waste with other chemical waste streams, especially not with strong acids, bases, or oxidizing agents.[13][14] Incompatible chemicals should be stored separately to prevent dangerous reactions.[13]

  • Select an Appropriate Container:

    • The container must be chemically compatible. The original product container is often the best choice for waste.[5] If unavailable, a clean, dry glass bottle with a secure, screw-top cap is recommended.[11]

    • Ensure the container is in good condition, free from leaks, cracks, or external residue.[5][15]

    • Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion.[11]

Waste Container Labeling

Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container. Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[14][16]

  • Complete All Fields:

    • Clearly write the words "HAZARDOUS WASTE ".[5]

    • Write the full, unabbreviated chemical name: "Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate ".

    • List all constituents and their approximate percentages, including any solvents.

    • Indicate the date when waste was first added (accumulation start date).

Temporary Storage: The Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[11][14]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[15] It should not be in a public area like a hallway.[16]

  • Container Management: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[5][14]

  • Segregation: Store the waste container in secondary containment (e.g., a plastic tub) and away from incompatible materials.[15]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as described in Section 1.2.[5]

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill kit to contain the spill.[5] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully collect the absorbent material and spilled chemical using spark-proof tools and place it into your designated hazardous waste container.[11]

  • Clean the Area: Decontaminate the spill surface with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Final Disposal Procedure

Final disposal must be handled by trained professionals.

  • Schedule a Pickup: Once your waste container is full or you are discontinuing the project, arrange for collection. Contact your institution's EHS department to schedule a hazardous waste pickup.[11][17]

  • Documentation: Ensure your hazardous waste tag is complete and accurate. The EHS department will use this information for the waste manifest required for transport.

  • Professional Disposal: The waste will be collected by a licensed professional waste disposal service, which will manage its transport and final destruction, typically via high-temperature incineration.[10][11][18]

Part 3: Decontamination of Laboratory Equipment

All equipment, glassware, and surfaces that have come into contact with methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate must be thoroughly decontaminated.

Decontamination Protocol
  • Initial Cleaning: Begin by cleaning the equipment with a mild laboratory detergent and water to remove gross contamination.[19]

  • Solvent Rinse: The first rinse of chemically contaminated glassware must be collected as hazardous waste.[16] Use a suitable solvent that can dissolve the compound (e.g., acetone, ethyl acetate) to rinse the surfaces. Collect this rinseate in your designated hazardous waste container.

  • Subsequent Rinses: Subsequent rinses with water or other solvents may be permissible for sewer disposal, provided they do not contain hazardous levels of the chemical and comply with local regulations.[16] When in doubt, collect all rinsates as hazardous waste.

  • Empty Containers: An empty container that held the compound must be triple rinsed with a suitable solvent.[6] The rinseate must be collected as hazardous waste. After triple rinsing, the container can often be disposed of as regular trash after defacing the label and removing the cap.[6][7]

Summary and Workflow

The following table summarizes the key information for the disposal of this compound.

Parameter Guideline
Waste Classification Presumed Hazardous Waste (Reactivity, Toxicity).[2][4][6]
Primary Hazards Potential for vigorous reaction/decomposition, harmful if swallowed/in contact with skin, eye/respiratory irritant.[2][8]
Required PPE Chemical safety goggles, compatible gloves, lab coat.[5]
Waste Segregation Dedicated container. DO NOT MIX with other waste streams, especially oxidizers or strong acids.[13][14]
Container Type Original container or a clean, compatible glass bottle with a secure cap.[5][11]
Labeling Affix a "HAZARDOUS WASTE" tag immediately. Include the full chemical name and all components.[5][14]
On-site Treatment STRICTLY PROHIBITED. Do not attempt to neutralize or chemically treat this waste in the lab.[11][12]
Disposal Method Collection by a licensed professional waste disposal service arranged through your institution's EHS department.[11][17]
Spill Cleanup Use inert absorbent material (vermiculite, sand). Collect all spill debris as hazardous waste.[5]
Equipment Decontamination Collect the first solvent rinse as hazardous waste. Triple-rinse empty containers and collect all rinseate as hazardous waste.[6][16]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate waste.

DisposalWorkflow cluster_generation Waste Generation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal gen Waste Generated (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Spill Occurs gen->spill Potential Event container Select Compatible Hazardous Waste Container ppe->container labeling Label Immediately: 'HAZARDOUS WASTE' + Full Chemical Name container->labeling storage Store in Secondary Containment in a Designated SAA labeling->storage pickup Schedule Pickup with Institutional EHS storage->pickup disposal Disposal by Licensed Professional Service (e.g., Incineration) pickup->disposal spill_cleanup Contain with Inert Absorbent. Collect all materials as hazardous waste. spill->spill_cleanup spill_cleanup->container caption Disposal Workflow for Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

This document provides essential safety and logistical protocols for the handling and disposal of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. As a compound featuring both an indole nucleus and an energetically u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling and disposal of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate. As a compound featuring both an indole nucleus and an energetically unstable tetrazole ring, it demands a heightened level of warning and meticulous adherence to safety procedures. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles for analogous chemical structures.

Hazard Assessment: A Synthesis of Structural Dangers

  • Indole Core : The indole structure and its derivatives are known to cause skin, eye, and respiratory tract irritation.[1][2][3] Some related compounds are also considered potentially harmful if swallowed or in contact with skin.[2][3][4]

  • Tetrazole Ring : This nitrogen-rich heterocyclic group is the primary source of significant hazard. The tetrazole functional group is energetically unstable and can decompose explosively when subjected to heat, shock, or friction.[5][6] Compounds containing this moiety are treated as potentially explosive hazardous waste.[5]

Based on these components, the compound should be handled as if it possesses the following hazards:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5]

  • Skin and Eye Irritation : Causes skin and serious eye irritation.[1][2][3][4][7][8]

  • Explosive Potential : Risk of explosive decomposition from heat, shock, or friction.[5]

Hazard ClassificationDescriptionRationale/Source Analogy
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.Based on data for indole and methyl 1H-indole-2-carboxylate.[2][3][4]
Skin/Eye Irritation Causes skin and serious eye irritation.A common property of indole derivatives.[1][2][3][4][7][8]
Explosive Hazard May decompose explosively with heat, shock, or friction.The tetrazole functional group is known for its energetic instability.[5][6]
Respiratory Irritation May cause respiratory irritation.A known hazard for many indole compounds.[1][7][8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the identified risks. The causality behind each selection is to provide a comprehensive barrier against chemical exposure and potential energetic events.

Area of ProtectionRequired PPESpecifications and Best Practices
Hand Protection Double gloving with chemical-resistant gloves.An inner nitrile glove with a thicker, outer chemical-resistant glove (e.g., butyl rubber or Viton™) is recommended for extended contact.[9] Standard nitrile gloves offer splash protection but should be changed immediately upon contamination.[9] Always inspect gloves for integrity before use.
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles are essential to protect against dust and splashes, while a face shield is required to protect against potential splashes and energetic decomposition.[5][9]
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.A flame-retardant lab coat is crucial due to the potential explosive hazard.[5] The coat should be fully buttoned. For larger quantities, a chemical-resistant apron is also recommended.[9]
Respiratory Protection Required for handling solids outside of a fume hood.All handling of the solid compound must be conducted within a certified chemical fume hood.[9] If this is not possible, a NIOSH-approved respirator with cartridges for organic vapors and particulates is mandatory.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Designated Area : All handling of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate must be conducted in a designated area, such as a certified chemical fume hood.[10]

  • Surface Protection : Cover the work surface with absorbent, disposable bench paper.

  • Assemble Equipment : Have all necessary equipment, including spark-proof spatulas and compatible containers, ready before starting.[5] Avoid using metal spatulas which can cause friction.

  • Review Emergency Procedures : Ensure you are familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Handling the Compound
  • Weighing : If weighing the solid, do so within the fume hood. Use smooth, gentle motions to avoid friction or shock.

  • Transferring : When transferring the solid, use a spark-proof spatula.[5] If transferring a solution, do so carefully to avoid splashes.

  • Heating : Avoid heating the compound unless absolutely necessary and with appropriate shielding and temperature controls in place. The tetrazole moiety presents a risk of explosive decomposition upon heating.[5]

  • Housekeeping : Clean up any spills immediately using appropriate procedures (see Section 5).

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate Fume Hood prep2 Cover Work Surface prep1->prep2 prep3 Assemble Spark-Proof Tools prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Transfer Compound Gently handle1->handle2 handle3 Avoid Heat & Friction handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Safe Handling and Disposal Workflow.

Disposal Plan: Managing Hazardous Waste

Improper disposal can lead to serious safety incidents. Treat all waste containing this compound as reactive and potentially explosive hazardous waste.[5]

Waste Containment and Labeling
  • Container : Use a clean, dry, and chemically compatible container, such as a glass bottle with a screw cap.[5] Do not fill the container to more than 80% of its capacity.[5]

  • Transfer : Carefully transfer the waste into the designated container. If it is a solid, use a spark-proof spatula.[5]

  • Labeling : Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate".

    • Specific hazard warnings: "Toxic," "Irritant," and "Potentially Explosive".[5]

    • The date of waste generation and contact information.[5]

Storage and Disposal
  • Storage : Store the labeled waste container in a designated satellite accumulation area that is secure and away from heat, open flames, and direct sunlight.[5]

  • Segregation : Segregate this waste from incompatible materials, especially strong oxidizing agents, strong acids, and bases.[5]

  • Professional Disposal : The final and most crucial step is disposal through a licensed environmental services company specializing in hazardous and reactive chemical waste.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a "lab pack" pickup.[5] Do not dispose of this chemical down the drain or in general trash.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3][8] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If not breathing, give artificial respiration.[8] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[2]
Small Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using spark-proof tools into a designated hazardous waste container.[12]
Fire In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[11][13] Due to the explosive potential, evacuate the area and contact emergency services.

References

  • Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Benchchem.
  • Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals. Benchchem.
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  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
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  • 1-H-TETRAZOLE - Bio-Fine.
  • Personal protective equipment for handling Indole-propylamine. Benchchem.
  • Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992. PubChem.
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